Galactose 1-phosphate
説明
特性
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13/h2-10H,1H2,(H2,11,12,13)/t2-,3+,4+,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXFSFRBOHSIMQ-FPRJBGLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177082 | |
| Record name | Galactose-1-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Galactose 1-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000645 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2255-14-3 | |
| Record name | D-Galactose 1-phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2255-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Galactose-1-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002255143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alpha-D-Galactose-1-Phosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02317 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Galactose-1-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-D-GALACTOSE 1-PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z9Z6N3GH4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Galactose 1-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000645 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Pivotal Role of Galactose 1-Phosphate in the Leloir Pathway: A Technical Guide for Researchers and Drug Development Professionals
December 2025
Abstract
The Leloir pathway, the primary route for galactose metabolism, is a critical metabolic process, the disruption of which leads to the inherited metabolic disorder galactosemia. At the heart of this pathway lies galactose 1-phosphate (Gal-1-P), a key intermediate whose accumulation is central to the pathophysiology of classic galactosemia. This technical guide provides an in-depth exploration of the role of this compound in the Leloir pathway, intended for researchers, scientists, and drug development professionals. It details the enzymatic reactions involving Gal-1-P, presents quantitative data on enzyme kinetics and metabolite concentrations, outlines detailed experimental protocols for key assays, and visualizes the intricate relationships within the pathway and associated workflows. A deeper understanding of the dynamics surrounding this compound is crucial for the development of novel therapeutic strategies for galactosemia and related disorders.
Introduction: The Leloir Pathway and the Centrality of this compound
The Leloir pathway, named after its discoverer Luis Federico Leloir, is the principal metabolic route for the conversion of dietary galactose into glucose-1-phosphate, which can then enter glycolysis for energy production or be used in glycoconjugate synthesis.[1][2] This pathway is essential for the utilization of galactose derived from lactose, the primary carbohydrate in milk. The pathway consists of a series of enzymatic steps, and at its core is the intermediate, this compound.
In a healthy individual, galactose is first phosphorylated to this compound by the enzyme galactokinase (GALK). This compound is then converted to UDP-galactose by the enzyme galactose-1-phosphate uridylyltransferase (GALT), utilizing UDP-glucose as a co-substrate.[1][2] UDP-galactose can then be epimerized to UDP-glucose by UDP-galactose 4-epimerase (GALE), which can re-enter the GALT-catalyzed reaction.
The significance of this compound is most profoundly observed in the context of classic galactosemia, an autosomal recessive disorder caused by a deficiency in the GALT enzyme.[3] In the absence of functional GALT, this compound accumulates to toxic levels in various tissues, leading to a cascade of pathological consequences, including liver dysfunction, cataracts, and neurological damage.[4] Therefore, understanding the biochemistry, regulation, and downstream effects of this compound is paramount for developing effective therapeutic interventions.
The Role of this compound in the Leloir Pathway
This compound is the product of the first committed step in galactose metabolism and the substrate for the rate-limiting enzyme, GALT. Its steady-state concentration is tightly regulated in healthy individuals, but in galactosemia, its accumulation triggers a series of detrimental cellular events.
Enzymatic Conversion of this compound
The fate of this compound is primarily determined by the activity of Galactose-1-Phosphate Uridylyltransferase (GALT).
Reaction: this compound + UDP-glucose ⇌ UDP-galactose + Glucose 1-phosphate
GALT catalyzes this reversible reaction through a "ping-pong" kinetic mechanism involving a uridylylated enzyme intermediate. The accumulation of this compound in GALT deficiency disrupts this equilibrium, leading to the shunting of galactose into alternative, often detrimental, metabolic pathways.
Molecular Mechanisms of this compound Toxicity
The precise mechanisms by which elevated this compound exerts its toxicity are still under investigation, but several hypotheses have been proposed and are supported by experimental evidence:
-
Phosphate (B84403) Trapping: The continuous phosphorylation of galactose to this compound without its subsequent metabolism can lead to the depletion of intracellular inorganic phosphate.[5] This "phosphate trapping" can impair ATP synthesis and other essential phosphorylation-dependent processes.[5]
-
Inhibition of Key Enzymes: this compound has been shown to inhibit the activity of several enzymes, including:
-
Inositol (B14025) Monophosphatase (IMPA1): Inhibition of IMPA1 can disrupt the phosphatidylinositol signaling pathway, which is crucial for various cellular processes, including neuronal function.[6][7][8] This is a leading hypothesis for the neurological complications seen in galactosemia.
-
Phosphoglucomutase (PGM): Inhibition of PGM, which converts glucose 1-phosphate to glucose 6-phosphate, can interfere with glycolysis and glycogen (B147801) metabolism.
-
Glycogen Phosphorylase: This enzyme is essential for glycogenolysis, and its inhibition can affect glucose homeostasis.
-
-
Mitochondrial Dysfunction: Recent studies suggest that galactose-1-phosphate can directly impair mitochondrial function by inhibiting cytochrome c oxidase, a key component of the electron transport chain.[9] This leads to reduced respiratory rates and ATP production.[9]
-
Aberrant Glycosylation: The accumulation of this compound and the potential depletion of UDP-galactose can disrupt the synthesis of glycoproteins and glycolipids, which are vital for cellular structure and function.
Quantitative Data
A comprehensive understanding of the Leloir pathway requires quantitative data on enzyme kinetics and metabolite concentrations. The following tables summarize key data from the literature.
Table 1: Kinetic Parameters of Human Leloir Pathway Enzymes
| Enzyme | Substrate(s) | Km (µM) | Vmax (µmol/min/mg) | Source(s) |
| Galactose Mutarotase (GALM) | α-D-Galactose | 4000 | 1.84 x 104 s-1 (kcat) | [10] |
| α-D-Glucose | 38000 | 1.9 x 104 s-1 (kcat) | [10] | |
| Galactokinase (GALK1) | D-Galactose | 100 - 230 | 0.43 (mmol/min/kg liver) | [11] |
| ATP | 100 - 200 | - | ||
| Galactose-1-Phosphate Uridylyltransferase (GALT) | This compound | 380 | - | [3] |
| UDP-Glucose | 71 | - | [3] | |
| UDP-Galactose 4-Epimerase (GALE) | UDP-Galactose | - | - | |
| UDP-Glucose | 31.82 | 4.31 | [8] |
Note: Vmax values can vary significantly depending on the enzyme source, purity, and assay conditions. The value for GALK1 is from a perfused pig liver study and is presented in different units.
Table 2: Intracellular Concentrations of Leloir Pathway Intermediates
| Metabolite | Tissue/Cell Type | Condition | Concentration | Source(s) |
| This compound | Erythrocytes | Normal | < 1.0 mg/dL (< 0.9 mg/dL) | [12] |
| Erythrocytes | Treated Galactosemia | < 4.9 mg/dL | [13] | |
| Erythrocytes | Untreated Galactosemia | 10.5 - 17.1 mg/dL | [12] | |
| UDP-Galactose | Erythrocytes | Normal (Adults) | 2.9 ± 0.4 µmol/100 g Hgb | [14] |
| Erythrocytes | Galactosemia (Adults) | Significantly reduced | [15] | |
| White Blood Cells | Normal | 12.4 ± 4.2 µmol/100 g protein | [16] | |
| UDP-Glucose | Erythrocytes | Normal (Adults) | 7.8 ± 0.8 µmol/100 g Hgb | [14] |
| White Blood Cells | Normal | 31.5 ± 9.3 µmol/100 g protein | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of this compound in the Leloir pathway.
Quantification of this compound in Erythrocytes (Fluorometric Method)
This assay is crucial for diagnosing and monitoring dietary compliance in galactosemia patients.
Principle: this compound is converted to UDP-galactose by GALT, with the concomitant production of glucose 1-phosphate. Glucose 1-phosphate is then converted through a series of enzymatic reactions to 6-phosphogluconate, which results in the reduction of NADP+ to NADPH. The fluorescence of NADPH is measured and is directly proportional to the initial amount of this compound.[6]
Reagents:
-
Perchloric acid (0.5 M)
-
Potassium carbonate (2.5 M)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
Uridine diphosphoglucose (UDPG)
-
Nicotinamide adenine (B156593) dinucleotide phosphate (NADP+)
-
Hexose-1-phosphate uridylyltransferase (GALT)
-
Phosphoglucomutase
-
Glucose-6-phosphate dehydrogenase
-
6-Phosphogluconate dehydrogenase
-
This compound standards
Procedure:
-
Sample Preparation:
-
Collect whole blood in a heparinized tube.
-
Wash erythrocytes three times with cold isotonic saline.
-
Lyse the packed red blood cells with distilled water.
-
Deproteinize the hemolysate by adding an equal volume of cold 0.5 M perchloric acid.
-
Centrifuge to pellet the precipitated protein.
-
Neutralize the supernatant with 2.5 M potassium carbonate.
-
-
Assay Reaction:
-
Prepare a reaction mixture containing assay buffer, UDPG, NADP+, and the coupling enzymes (GALT, phosphoglucomutase, glucose-6-phosphate dehydrogenase, and 6-phosphogluconate dehydrogenase).
-
Add an aliquot of the deproteinized hemolysate or this compound standard to the reaction mixture.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
-
Measurement:
-
Measure the fluorescence of the generated NADPH using a fluorometer with an excitation wavelength of 340 nm and an emission wavelength of 460 nm.
-
-
Calculation:
-
Construct a standard curve using the fluorescence readings from the this compound standards.
-
Determine the concentration of this compound in the samples by interpolating their fluorescence readings on the standard curve.
-
Galactose-1-Phosphate Uridylyltransferase (GALT) Enzyme Activity Assay (Spectrophotometric)
This assay is the gold standard for the diagnosis of classic galactosemia.
Principle: The activity of GALT is measured by coupling the production of glucose 1-phosphate to the reduction of NADP+ to NADPH through the action of phosphoglucomutase and glucose-6-phosphate dehydrogenase. The rate of NADPH formation, measured as an increase in absorbance at 340 nm, is proportional to the GALT activity.
Reagents:
-
Lysis buffer (e.g., containing dithiothreitol (B142953) and EDTA)
-
Assay buffer (e.g., glycine (B1666218) buffer, pH 8.7)
-
This compound
-
UDP-glucose
-
NADP+
-
Phosphoglucomutase
-
Glucose-6-phosphate dehydrogenase
Procedure:
-
Sample Preparation:
-
Prepare a hemolysate from washed erythrocytes as described in the previous protocol.
-
-
Assay Reaction:
-
Prepare a reaction mixture in a cuvette containing assay buffer, this compound, UDP-glucose, NADP+, phosphoglucomutase, and glucose-6-phosphate dehydrogenase.
-
Initiate the reaction by adding a small volume of the hemolysate.
-
-
Measurement:
-
Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
-
Calculation:
-
Calculate the rate of change in absorbance (ΔA340/min).
-
Use the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of GALT activity (e.g., in µmol/h/g Hb).
-
Galactokinase (GALK) Enzyme Activity Assay (Coupled Spectrophotometric)
This assay is used to diagnose GALK deficiency (Type II galactosemia).
Principle: The activity of galactokinase is measured by coupling the production of ADP to the oxidation of NADH to NAD+ in the presence of phosphoenolpyruvate, pyruvate (B1213749) kinase (PK), and lactate (B86563) dehydrogenase (LDH). The rate of NADH oxidation, measured as a decrease in absorbance at 340 nm, is proportional to the GALK activity.[17][18]
Reagents:
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.0)
-
D-Galactose
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Magnesium chloride (MgCl₂)
-
Potassium chloride (KCl)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Erythrocyte hemolysate
Procedure:
-
Sample Preparation:
-
Prepare a hemolysate from washed erythrocytes.
-
-
Assay Reaction:
-
Prepare a reaction mixture in a cuvette containing assay buffer, ATP, PEP, NADH, MgCl₂, KCl, PK, and LDH.
-
Add the hemolysate and incubate to allow for any endogenous reactions to complete.
-
Initiate the specific reaction by adding D-galactose.
-
-
Measurement:
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
-
Calculation:
-
Calculate the rate of change in absorbance (ΔA340/min).
-
Use the molar extinction coefficient of NADH to determine the GALK activity.
-
UDP-Galactose 4-Epimerase (GALE) Enzyme Activity Assay (Coupled Spectrophotometric)
This assay is used to diagnose GALE deficiency (Type III galactosemia).
Principle: The activity of GALE in the direction of UDP-glucose formation is measured by coupling the reaction to the oxidation of UDP-glucose by UDP-glucose dehydrogenase (UGDH), which reduces two molecules of NAD+ to NADH. The rate of NADH formation is monitored at 340 nm.[19][20]
Reagents:
-
Assay buffer (e.g., glycine buffer, pH 8.7)
-
UDP-galactose
-
NAD+
-
UDP-glucose dehydrogenase (UGDH)
-
Erythrocyte hemolysate
Procedure:
-
Sample Preparation:
-
Prepare a hemolysate from washed erythrocytes.
-
-
Assay Reaction:
-
Prepare a reaction mixture in a cuvette containing assay buffer, NAD+, and UGDH.
-
Add the hemolysate.
-
Initiate the reaction by adding UDP-galactose.
-
-
Measurement:
-
Monitor the increase in absorbance at 340 nm over time.
-
-
Calculation:
-
Calculate the rate of change in absorbance (ΔA340/min).
-
Use the molar extinction coefficient of NADH to determine the GALE activity.
-
Visualizations: Pathways and Workflows
Visual representations are essential for understanding the complex relationships within the Leloir pathway and associated processes.
Caption: The Leloir Pathway for Galactose Metabolism.
Caption: The Ping-Pong Mechanism of GALT.
Caption: Newborn Screening Workflow for Galactosemia.
Caption: Proposed Mechanisms of this compound Toxicity.
Conclusion and Future Directions
This compound stands as a critical metabolite at the crossroads of the Leloir pathway. While its role in normal galactose metabolism is well-defined, its accumulation in classic galactosemia initiates a complex and multifactorial pathophysiology that is still being fully elucidated. For researchers and drug development professionals, a deep, quantitative understanding of the dynamics of this compound is essential for the development of novel therapeutic strategies beyond simple dietary restriction.
Future research should focus on:
-
Comprehensive Metabolomics and Proteomics: Detailed quantification of all Leloir pathway intermediates and enzymes across different tissues and developmental stages in both healthy and galactosemic models will provide a more complete picture of the metabolic dysregulation.
-
Elucidation of Toxicity Mechanisms: Further investigation into the precise molecular interactions of this compound with its downstream targets will be crucial for identifying novel drug targets.
-
Development of Small Molecule Therapeutics: The development of GALT activators, inhibitors of galactokinase to reduce this compound production, or compounds that mitigate the downstream toxic effects of this compound are promising avenues for future drug development.
By continuing to unravel the complexities surrounding this compound, the scientific community can move closer to developing more effective treatments for galactosemia and improving the long-term outcomes for affected individuals.
References
- 1. childrensmn.org [childrensmn.org]
- 2. Leloir pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pathlabs.rlbuht.nhs.uk [pathlabs.rlbuht.nhs.uk]
- 5. The galactose-induced decrease in phosphate levels leads to toxicity in yeast models of galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Galactose-1-phosphate is a regulator of inositol monophosphatase: a fact or a fiction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Is prenatal myo-inositol deficiency a mechanism of CNS injury in galactosemia? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Brain inositol monophosphatase identified as a galactose 1-phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Galactose-1-phosphate inhibits cytochrome c oxidase and causes mitochondrial dysfunction in classic galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Galactose mutarotase: pH dependence of enzymatic mutarotation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Galactose removal kinetics during hypoxia in perfused pig liver: reduction of Vmax, but not of intrinsic clearance Vmax/Km - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. endocrinology.testcatalog.org [endocrinology.testcatalog.org]
- 14. The concentration of red blood cell UDPglucose and UDPgalactose determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The investigation of UDPGlucose and UDPGalactose concentration in red blood cells of patients with classical galactosaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. karger.com [karger.com]
- 17. Enzyme Activity Measurement for Galactokinase [creative-enzymes.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. UDP-galactose 4′ epimerase (GALE) is essential for development of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medcraveonline.com [medcraveonline.com]
The Pivotal Role of Galactose-1-Phosphate in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galactose-1-phosphate (Gal-1-P) is a critical intermediate in the Leloir pathway, the primary route for galactose metabolism in most organisms.[1][2] While essential for the conversion of galactose to glucose-1-phosphate, its accumulation due to genetic defects in the Leloir pathway enzyme, galactose-1-phosphate uridylyltransferase (GALT), leads to the life-threatening condition known as classic galactosemia. This technical guide provides an in-depth exploration of the multifaceted functions of Gal-1-P in cellular metabolism, its toxic effects when accumulated, and the analytical methods used for its quantification and the assessment of related enzyme activities. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development for galactosemia and related metabolic disorders.
Core Function in the Leloir Pathway
The Leloir pathway is the central metabolic route for converting galactose into a form that can enter glycolysis. Gal-1-P is the second intermediate in this four-step enzymatic pathway.
-
Phosphorylation of Galactose: Galactose entering the cell is first phosphorylated by galactokinase (GALK) to form Gal-1-P. This reaction consumes one molecule of ATP.[1]
-
Uridyl Transfer: Gal-1-P then serves as a substrate for galactose-1-phosphate uridylyltransferase (GALT), the key enzyme in this pathway. GALT catalyzes the transfer of a uridine (B1682114) monophosphate (UMP) group from UDP-glucose to Gal-1-P, yielding UDP-galactose and glucose-1-phosphate.[1][2]
-
Epimerization: UDP-galactose is subsequently converted to UDP-glucose by UDP-galactose 4'-epimerase (GALE).
-
Entry into Glycolysis: The glucose-1-phosphate generated from the GALT reaction can be isomerized by phosphoglucomutase to glucose-6-phosphate, which then enters the glycolytic pathway to be used for energy production or other biosynthetic processes.[1]
The Leloir pathway is crucial for utilizing dietary galactose from lactose (B1674315) and for the endogenous production of UDP-galactose, a vital precursor for the synthesis of glycoproteins, glycolipids, and other essential glycoconjugates.[1]
Pathophysiological Role in Galactosemia
Classic galactosemia is an autosomal recessive disorder caused by a severe deficiency of the GALT enzyme.[2] This enzymatic block leads to the accumulation of Gal-1-P and other galactose metabolites, such as galactitol, in various tissues. The accumulation of Gal-1-P is considered a primary pathogenic agent in galactosemia, contributing to a range of acute and long-term complications, including liver dysfunction, cataracts, and neurological damage.[3][4]
Toxic Effects of Galactose-1-Phosphate Accumulation
The precise mechanisms of Gal-1-P toxicity are still under investigation, but several hypotheses have been proposed:
-
Enzyme Inhibition: Gal-1-P has been suggested to act as a competitive or non-competitive inhibitor of several key metabolic enzymes, disrupting cellular energy metabolism and other vital processes.[3][4]
-
Phosphoglucomutase: Inhibition of this enzyme would impair the conversion of glucose-1-phosphate to glucose-6-phosphate, affecting both glycolysis and glycogen (B147801) metabolism.[4]
-
Glycogen Phosphorylase: Inhibition of this enzyme would hinder the breakdown of glycogen, potentially leading to hypoglycemia.[3][5]
-
UDP-glucose Pyrophosphorylase (UGP): Gal-1-P can competitively inhibit UGP, leading to a reduction in the cellular pool of UDP-glucose. This not only affects the Leloir pathway itself but also impairs the synthesis of other essential UDP-sugars and glycoconjugates.[6]
-
Inositol (B14025) Monophosphatase (IMPase): Gal-1-P can act as a substrate for IMPase, potentially disrupting the phosphatidylinositol signaling pathway, which is crucial for various cellular functions, particularly in the brain.[7][8]
-
-
Phosphate (B84403) Sequestration: The accumulation of Gal-1-P can lead to the sequestration of inorganic phosphate, potentially depleting cellular phosphate stores and impacting ATP synthesis and other phosphorylation-dependent processes.[3]
-
Protein Glycation: While not definitively quantified for Gal-1-P specifically, reducing sugars and their phosphates can participate in non-enzymatic glycation of proteins, leading to the formation of advanced glycation end-products (AGEs).[9] This can alter protein structure and function, contributing to cellular damage.
Quantitative Data
Enzyme Kinetics
| Enzyme | Substrate(s) | Km (µM) | Vmax | Inhibitor | Ki | Notes |
| Human GALT | UDP-Glucose | 81.6 ± 16.3 | 32.2 ± 3.1 µmol/min/mg | 2-fluoro-Gal-1-P | 900 µM | Exhibits substrate inhibition with UDP-Glucose. |
| Galactose-1-Phosphate | 290 ± 40 | 17.9 ± 0.7 µmol/min/mg | ||||
| Bovine Brain IMPase | myo-Inositol-1-Phosphate | - | - | Galactose-1-Phosphate | - | Gal-1-P acts as a substrate. |
| Human UGP2 | Glucose-1-Phosphate | 19.7 | - | Galactose-1-Phosphate | 470 µM | Competitive inhibition.[6] |
Cellular Concentrations of Galactose-1-Phosphate
| Condition | Tissue/Cell Type | Gal-1-P Concentration |
| Healthy Individuals | Red Blood Cells | < 1 mg/dL |
| Treated Galactosemia Patients | Red Blood Cells | 0.4 - 8.8 mg/dL |
| Untreated Galactosemia Patients | Red Blood Cells | Can exceed 35 mg/dL |
Experimental Protocols
Measurement of Galactose-1-Phosphate Uridylyltransferase (GALT) Activity in Erythrocytes
This protocol describes a common enzymatic assay for determining GALT activity.
Principle: The activity of GALT is measured by a coupled enzyme assay. The glucose-1-phosphate produced by GALT is converted to glucose-6-phosphate by phosphoglucomutase. Glucose-6-phosphate is then oxidized by glucose-6-phosphate dehydrogenase, which reduces NADP+ to NADPH. The rate of NADPH formation, measured by the increase in fluorescence or absorbance at 340 nm, is proportional to the GALT activity.
Materials:
-
Hemolysate prepared from washed erythrocytes
-
GALT reaction buffer (containing UDP-glucose, NADP+, phosphoglucomutase, and glucose-6-phosphate dehydrogenase in a suitable buffer, e.g., glycine (B1666218) buffer, pH 8.7)
-
GALT substrate: Galactose-1-phosphate
-
Microplate reader with fluorescence or absorbance capabilities
Procedure:
-
Hemolysate Preparation: a. Collect whole blood in a heparinized tube. b. Centrifuge to pellet the erythrocytes. Wash the cells three times with cold 0.9% NaCl solution. c. Lyse the washed erythrocytes by adding a known volume of cold deionized water and freeze-thawing. d. Centrifuge to remove cell debris. The supernatant is the hemolysate. e. Determine the hemoglobin concentration of the hemolysate.
-
Assay Reaction: a. Pre-warm the GALT reaction buffer and microplate to 37°C. b. In a microplate well, add the hemolysate. c. To initiate the reaction, add the GALT substrate (Galactose-1-phosphate). For a blank reaction, add water instead of the substrate. d. Immediately place the plate in the microplate reader.
-
Data Acquisition: a. Measure the increase in fluorescence (excitation ~355 nm, emission ~460 nm) or absorbance (340 nm) over time at 37°C. b. Record the rate of change in fluorescence/absorbance.
-
Calculation: a. Calculate the GALT activity, typically expressed as micromoles of product formed per hour per gram of hemoglobin (µmol/hr/g Hb), using a standard curve of NADPH or a known molar extinction coefficient.
Quality Control:
-
Include positive (normal hemolysate) and negative (heat-inactivated hemolysate or known GALT-deficient sample) controls in each assay run.
-
Use commercially available calibrators and controls to ensure assay accuracy and reproducibility.[10]
Quantification of Galactose-1-Phosphate by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for the quantitative analysis of Gal-1-P in biological samples.
Principle: Gal-1-P is extracted from the sample, derivatized to a volatile compound, and then separated and quantified by GC-MS. An isotopically labeled internal standard is used for accurate quantification.
Materials:
-
Biological sample (e.g., washed erythrocytes, fibroblasts, tissue homogenate)
-
Internal standard (e.g., [¹³C₆]-Galactose-1-phosphate)
-
Extraction solvent (e.g., perchloric acid or methanol/water)
-
Derivatization reagents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS)
-
GC-MS system
Procedure:
-
Sample Preparation and Extraction: a. Homogenize the tissue or lyse the cells in the presence of the internal standard. b. Precipitate proteins using a suitable method (e.g., addition of cold perchloric acid). c. Centrifuge and collect the supernatant containing Gal-1-P. d. Neutralize the extract if an acid was used.
-
Derivatization: a. Evaporate the extract to dryness under a stream of nitrogen. b. Add the derivatization reagent to the dry residue. c. Heat the sample to facilitate the derivatization reaction, which converts the non-volatile Gal-1-P into a volatile trimethylsilyl (B98337) (TMS) derivative.
-
GC-MS Analysis: a. Inject the derivatized sample into the GC-MS. b. The GC separates the TMS-derivatized Gal-1-P from other components in the sample. c. The MS detects and quantifies the characteristic ions of the derivatized Gal-1-P and the internal standard.
-
Quantification: a. Generate a standard curve using known concentrations of Gal-1-P. b. Calculate the concentration of Gal-1-P in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Data Analysis:
-
Use the instrument's software to integrate the peak areas of the selected ions for both Gal-1-P and the internal standard.
-
Perform a linear regression of the standard curve to determine the relationship between the concentration and the peak area ratio.
-
Calculate the concentration of Gal-1-P in the unknown samples based on the regression equation.
Signaling Pathways and Alternative Metabolic Routes
Interaction with the Inositol Signaling Pathway
Gal-1-P has been shown to be a substrate for inositol monophosphatase (IMPase), a key enzyme in the phosphatidylinositol (PI) signaling pathway.[7][8] This pathway is critical for numerous cellular processes, including signal transduction, cell growth, and apoptosis. By acting as a substrate, high concentrations of Gal-1-P could potentially compete with the natural substrate, inositol monophosphate, and thereby disrupt the recycling of inositol. This could lead to a depletion of cellular inositol and a dampening of PI signaling, which may contribute to the neurological complications seen in galactosemia.
Alternative Metabolism via UDP-Glucose Pyrophosphorylase
In the absence of functional GALT, some residual galactose metabolism can occur through alternative pathways. One such pathway involves the enzyme UDP-glucose pyrophosphorylase (UGP). UGP can utilize Gal-1-P as a substrate, although with a much lower affinity than its primary substrate, glucose-1-phosphate, to produce UDP-galactose.[7][11] While this alternative route is generally insufficient to prevent the toxic accumulation of Gal-1-P in classic galactosemia, enhancing the activity of this pathway is being explored as a potential therapeutic strategy.
Conclusion
Galactose-1-phosphate stands at a critical juncture in cellular metabolism. Its proper flux through the Leloir pathway is essential for energy production and the synthesis of vital glycoconjugates. However, its accumulation in galactosemia transforms it into a potent cellular toxin with far-reaching consequences. A thorough understanding of the multifaceted roles of Gal-1-P, from its function as a key metabolic intermediate to its detrimental effects as an enzyme inhibitor and signaling disruptor, is paramount for the development of effective therapeutic interventions for galactosemia. The quantitative methods and experimental protocols detailed in this guide provide a foundation for researchers to further unravel the complexities of Gal-1-P metabolism and its impact on human health.
References
- 1. assaygenie.com [assaygenie.com]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. Galactose-1-phosphate in the pathophysiology of galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DISTINCT ROLES OF GALACTOSE-1P IN GALACTOSE-MEDIATED GROWTH ARREST OF YEAST DEFICIENT IN GALACTOSE-1P URIDYLYLTRANSFERASE (GALT) AND UDP-GALACTOSE 4'-EPIMERASE (GALE) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated Galactoses Inhibit Galactose-1-Phosphate Uridyltransferase and Metabolically Induce Galactosemia-like Phenotypes in HEK-293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web-api.polscientific.com [web-api.polscientific.com]
- 7. UDP-galactose pyrophosphorylase in mice with galactose-1-phosphate uridyltransferase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mass spectrometric determination of early and advanced glycation in biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prevention of non-enzymatic glycosylation (glycation): Implication in the treatment of diabetic complication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. researchgate.net [researchgate.net]
A Technical Guide to Galactose 1-Phosphate Biosynthesis and Degradation: Core Pathways, Quantitative Insights, and Experimental Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core pathways governing the biosynthesis and degradation of galactose 1-phosphate, a pivotal intermediate in galactose metabolism. A comprehensive understanding of these processes is critical for researchers investigating metabolic disorders such as galactosemia, and for professionals in drug development targeting enzymes within this pathway. This document summarizes key quantitative data, details experimental protocols for crucial assays, and provides visual representations of the metabolic and experimental workflows.
Core Metabolic Pathways: The Leloir Pathway
The primary route for galactose metabolism in humans is the Leloir pathway, which facilitates the conversion of galactose into glucose 1-phosphate. This pathway is essential for the utilization of galactose derived from dietary sources, most notably lactose. The accumulation of this compound due to defects in this pathway is the hallmark of classic galactosemia, a serious inherited metabolic disorder.[1][2]
Biosynthesis of this compound
The synthesis of this compound is the initial committed step in the Leloir pathway.
-
Reaction: α-D-Galactose + ATP → α-D-Galactose 1-phosphate + ADP
-
Enzyme: Galactokinase (GALK1)
-
Description: GALK1 catalyzes the phosphorylation of galactose at the C1 position, utilizing a molecule of ATP. This irreversible reaction traps galactose within the cell and primes it for further metabolism.[3]
Degradation of this compound
This compound is subsequently converted to UDP-galactose, a key intermediate for both glycolysis and various biosynthetic processes.
-
Reaction: α-D-Galactose 1-phosphate + UDP-glucose ↔ UDP-galactose + α-D-Glucose 1-phosphate
-
Enzyme: Galactose-1-phosphate uridylyltransferase (GALT)
-
Description: GALT facilitates the transfer of a UMP moiety from UDP-glucose to this compound. This is a reversible reaction, and its deficiency is the underlying cause of classic galactosemia.[4]
The final step of the Leloir pathway regenerates UDP-glucose, allowing the cycle to continue.
-
Reaction: UDP-galactose ↔ UDP-glucose
-
Enzyme: UDP-galactose 4'-epimerase (GALE)
-
Description: GALE catalyzes the reversible epimerization of UDP-galactose to UDP-glucose. This enzyme is crucial not only for galactose metabolism but also for the synthesis of glycoproteins and glycolipids.[5]
Quantitative Data
Enzyme Kinetics of Human Leloir Pathway Enzymes
The following table summarizes the available kinetic parameters for the key human enzymes of the Leloir pathway. These values are essential for computational modeling of galactose metabolism and for the design of enzyme inhibitors or activators.
| Enzyme | Substrate | Km (μM) | Vmax or kcat | Source |
| Galactokinase (GALK1) | α-D-Galactose | 970 | - | [6] |
| ATP | 34 | - | [6] | |
| Galactose-1-Phosphate Uridylyltransferase (GALT) | This compound | 380 | 23.8 ± 3.8 μmol/(g Hgb)/hr | [7][8] |
| UDP-Glucose | 71 | 23.8 ± 3.8 μmol/(g Hgb)/hr | [7][8] | |
| UDP-galactose 4'-epimerase (GALE) | UDP-galactose | 50 | 9.8 ± 2.2 μmol/(g Hgb)/hr | [9] |
Erythrocyte this compound Concentrations
The concentration of this compound in red blood cells (erythrocytes) is a critical biomarker for the diagnosis and monitoring of galactosemia.
| Condition | Erythrocyte this compound Level (mg/dL) | Source |
| Normal | < 1.0 | [10] |
| Classic Galactosemia (untreated newborn) | > 10.0 (can be as high as 120) | [10] |
| Classic Galactosemia (on diet) | ≥ 1.0 (recommended goal ≤ 4.9) | [10][11] |
Signaling Pathways and Regulatory Mechanisms
The regulation of the Leloir pathway is multifactorial, involving substrate availability and hormonal control. In contrast to the well-characterized GAL gene regulation in yeast, the regulation in humans is less understood at the transcriptional level. However, hormonal regulation plays a significant role.[1][12]
-
Insulin (B600854): Released after a meal, insulin promotes galactose metabolism by enhancing the activity of key enzymes and facilitating galactose uptake into cells.[1]
-
Glucagon (B607659): Secreted during fasting, glucagon suppresses galactose metabolism to prioritize glucose production through gluconeogenesis.[1]
The activity of GALT can also be modulated by cellular metabolites, with uridine (B1682114) nucleotides being of particular significance.[9] The development of GALT modulators, which can act as activators or inhibitors, is an active area of research for therapeutic interventions in galactosemia and other diseases with altered galactose metabolism.[13]
Alternative Pathways of Galactose Metabolism
While the Leloir pathway is the primary route for galactose catabolism, alternative pathways exist and become more significant in the context of Leloir pathway enzyme deficiencies.
-
Reduction to Galactitol: In the presence of high galactose concentrations, aldose reductase can reduce galactose to galactitol (dulcitol). The accumulation of galactitol in the lens of the eye is a major contributor to cataract formation in galactosemia.[1]
-
Oxidation to Galactonate: Galactose can be oxidized to galactonate. This pathway is generally considered a minor route of galactose disposition.[1]
-
Pyrophosphorylase Pathway: this compound can be converted to UDP-galactose by UDP-galactose pyrophosphorylase. However, this pathway appears to have low activity in humans compared to GALT.[14]
Experimental Protocols
Accurate and reproducible measurement of enzyme activities and metabolite levels is crucial for both research and clinical diagnostics. Below are detailed methodologies for key assays.
Galactokinase (GALK1) Activity Assay (Coupled Spectrophotometric Method)
This assay measures the production of ADP, which is coupled to the oxidation of NADH.
Principle:
-
Galactose + ATP --(GALK1)--> this compound + ADP
-
ADP + Phosphoenolpyruvate --(Pyruvate Kinase)--> ATP + Pyruvate
-
Pyruvate + NADH + H+ --(Lactate Dehydrogenase)--> Lactate + NAD+
The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm, which is proportional to the GALK1 activity.
Reagents:
-
Potassium phosphate (B84403) buffer (160 mM, pH 7.0)
-
D-Galactose solution (100 mM)
-
ATP solution (18 mM)
-
Phosphoenolpyruvate (PEP) solution (16.2 mM)
-
Potassium chloride (KCl) solution (800 mM)
-
Magnesium chloride (MgCl2) solution (100 mM)
-
EDTA solution (20 mM)
-
NADH solution (3.76 mM)
-
Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) enzyme suspension
-
Erythrocyte hemolysate (prepared by lysing washed red blood cells)
Procedure:
-
Prepare a reaction cocktail containing potassium phosphate buffer, ATP, PEP, KCl, MgCl2, EDTA, and NADH.
-
In a cuvette, mix the reaction cocktail and the PK/LDH enzyme solution.
-
Equilibrate to 25°C and monitor the absorbance at 340 nm until a stable baseline is achieved.
-
Add the erythrocyte hemolysate to the cuvette and mix.
-
Initiate the reaction by adding the D-galactose solution.
-
Immediately record the decrease in absorbance at 340 nm for approximately 5 minutes.
-
Calculate the rate of change in absorbance per minute from the linear portion of the curve.
-
A blank reaction without the hemolysate should be run to correct for any non-enzymatic NADH oxidation.
-
Enzyme activity is calculated using the molar extinction coefficient of NADH (6220 M-1cm-1).[15]
Galactose-1-Phosphate Uridylyltransferase (GALT) Activity Assay (LC-MS/MS Method)
This method offers high specificity and sensitivity for the quantification of GALT activity.
Principle: The assay measures the formation of 13C6-labeled UDP-galactose from 13C6-labeled this compound and unlabeled UDP-glucose. The product is quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][16]
Reagents:
-
Glycine (B1666218) buffer (0.5 M, pH 8.7)
-
UDP-glucose solution (2.0 mM)
-
13C6-Galactose 1-phosphate solution (8.0 mM)
-
Erythrocyte hemolysate
-
Internal standard (e.g., 13C6-Glu-1-P)
-
Acetonitrile (B52724) for protein precipitation
Procedure:
-
Prepare a reaction mixture containing glycine buffer, UDP-glucose, and 13C6-galactose 1-phosphate.
-
Add the erythrocyte hemolysate to the reaction mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding ice-cold acetonitrile to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Add the internal standard to the supernatant.
-
Analyze the supernatant by LC-MS/MS, monitoring the specific mass transitions for 13C6-UDP-galactose and the internal standard.
-
Quantify the amount of product formed by comparing the peak area ratio of the product to the internal standard against a calibration curve.[7][16]
UDP-galactose 4'-epimerase (GALE) Activity Assay (Coupled Spectrophotometric Method)
This assay measures the conversion of UDP-galactose to UDP-glucose.
Principle:
-
UDP-galactose --(GALE)--> UDP-glucose
-
UDP-glucose + 2 NAD+ + H2O --(UDP-glucose Dehydrogenase)--> UDP-glucuronic acid + 2 NADH + 2 H+
The production of NADH is monitored by the increase in absorbance at 340 nm.[17]
Reagents:
-
Glycine buffer (0.1 M, pH 8.8)
-
UDP-galactose solution (0.3 mM)
-
NAD+ solution (0.5 mM)
-
UDP-glucose dehydrogenase (UDPGDH)
-
Erythrocyte hemolysate
Procedure:
-
Prepare a reaction mixture containing glycine buffer, NAD+, and UDPGDH.
-
Add the erythrocyte hemolysate to the reaction mixture in a cuvette.
-
Incubate for a short period to allow for the conversion of any contaminating UDP-glucose.
-
Initiate the reaction by adding the UDP-galactose solution.
-
Record the increase in absorbance at 340 nm over time.
-
Calculate the rate of NADH formation from the linear portion of the curve to determine GALE activity.[17]
Quantification of this compound in Erythrocytes (LC-MS/MS Method)
This is the gold standard method for accurate quantification of this compound.
Principle: Erythrocyte lysates are deproteinized, and the this compound in the supernatant is quantified by LC-MS/MS using a stable isotope-labeled internal standard.
Reagents:
-
Washed erythrocytes
-
Internal standard (e.g., 13C2-Galactose 1-phosphate)
-
Trichloroacetic acid (TCA) or other deproteinizing agent
-
Mobile phases for liquid chromatography
Procedure:
-
Lyse a known volume of washed erythrocytes.
-
Add the internal standard to the lysate.
-
Precipitate proteins using a deproteinizing agent like TCA.
-
Centrifuge to pellet the proteins.
-
Analyze the supernatant by LC-MS/MS.
-
Separate this compound from other components using a suitable column (e.g., HILIC or anion exchange).
-
Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM).
-
Calculate the concentration of this compound based on the peak area ratio to the internal standard and a calibration curve.
Conclusion
The biosynthesis and degradation of this compound are central to galactose metabolism, and their dysregulation has profound clinical consequences. This technical guide has provided a detailed overview of the core Leloir pathway, quantitative data on its key enzymes, and a summary of the regulatory mechanisms involved. The inclusion of detailed experimental protocols for the primary enzymatic and metabolite assays serves as a valuable resource for researchers and clinicians. The continued investigation into the nuances of these pathways, aided by robust experimental methodologies, is essential for advancing our understanding of galactosemia and for the development of novel therapeutic strategies.
References
- 1. youtube.com [youtube.com]
- 2. Human UDP-galactose 4-epimerase. Accommodation of UDP-N-acetylglucosamine within the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. logan.testcatalog.org [logan.testcatalog.org]
- 5. UDP-glucose 4-epimerase - Wikipedia [en.wikipedia.org]
- 6. Fragment Screening Reveals Starting Points for Rational Design of Galactokinase 1 Inhibitors to Treat Classic Galactosemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of galactose-1-phosphate uridyltransferase enzyme activity by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid chromatography-tandem mass spectrometry enzyme assay for UDP-galactose 4'-epimerase: use of fragment intensity ratio in differentiation of structural isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. UDP-galactose 4′ epimerase (GALE) is essential for development of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 11. web-api.polscientific.com [web-api.polscientific.com]
- 12. What are GALT modulators and how do they work? [synapse.patsnap.com]
- 13. Functional analysis of disease-causing mutations in human UDP-galactose 4-epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Galactose-1-phosphate uridylyltransferase - Wikipedia [en.wikipedia.org]
- 15. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. UDP-galactose 4-epimerase from Kluyveromyces fragilis: substrate specific inactivation during catalytic turn over - MedCrave online [medcraveonline.com]
- 17. ejhm.journals.ekb.eg [ejhm.journals.ekb.eg]
An In-depth Technical Guide to the Enzymatic Conversion of Galactose to Galactose-1-Phosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the enzymatic conversion of α-D-galactose to galactose-1-phosphate, a critical step in galactose metabolism. The focus is on the primary enzyme responsible, galactokinase, its mechanism, kinetics, and the experimental protocols used for its study. This information is particularly relevant for professionals in drug development, especially concerning disorders like galactosemia.
Introduction: The Leloir Pathway
The conversion of galactose to galactose-1-phosphate is the committed step in the Leloir pathway, the primary metabolic route for galactose utilization in most organisms.[1][2] This pathway ultimately transforms galactose into glucose-1-phosphate, which can then enter mainstream glycolysis. The Leloir pathway consists of four key enzymes: galactose mutarotase, galactokinase, galactose-1-phosphate uridylyltransferase (GALT), and UDP-galactose 4-epimerase.[2][3]
Defects in the enzymes of the Leloir pathway can lead to the genetic disorder galactosemia, characterized by the accumulation of galactose and its metabolites, leading to severe symptoms such as liver dysfunction, cataracts, and neurological damage.[2][4][5]
The Core Reaction: Galactokinase (GALK)
The phosphorylation of α-D-galactose to galactose-1-phosphate is catalyzed by the enzyme galactokinase (GALK; EC 2.7.1.6), a phosphotransferase that utilizes one molecule of ATP.[1][6]
Reaction: α-D-galactose + ATP → Galactose-1-phosphate + ADP
The enzyme belongs to the GHMP superfamily of kinases, which also includes homoserine kinase, mevalonate (B85504) kinase, and phosphomevalonate kinase.[1] The reaction mechanism involves the abstraction of a proton from the C1-hydroxyl group of α-D-galactose by an active site residue, followed by a nucleophilic attack on the γ-phosphorus of ATP.[1]
Quantitative Data: Enzyme Kinetics
The kinetic parameters of galactokinase can vary depending on the source of the enzyme and the experimental conditions. Below is a summary of reported kinetic values for human galactokinase. The Michaelis constant (Km) represents the substrate concentration at which the reaction velocity is half of the maximum velocity (Vmax), providing an indication of the enzyme's affinity for its substrates.[7][8]
| Substrate | Km (µM) | Vmax | Source Organism | Reference |
| α-D-Galactose | 210 | Not specified | Human (recombinant) | [9] |
| α-D-Galactose | 970 ± 220 | Not specified | Human (recombinant) | [9][10] |
| ATP | 42 | Not specified | Human (recombinant) | [9] |
| ATP | 34 | Not specified | Human (recombinant) | [9] |
Note: Variations in reported Km values can be attributed to differences in experimental conditions such as ionic strength, temperature, and the anomeric form of D-galactose used.[9]
Signaling Pathways and Logical Relationships
The conversion of galactose to galactose-1-phosphate is the initial and committing step of the Leloir pathway. The product, galactose-1-phosphate, is a key metabolite that, in healthy individuals, is further metabolized. However, in individuals with GALT deficiency (classic galactosemia), the accumulation of galactose-1-phosphate is a primary pathogenic mechanism.[5]
Caption: The Leloir Pathway for galactose metabolism.
Experimental Protocols
Several assay methods are available to measure galactokinase activity. The choice of method often depends on the required sensitivity, throughput, and available equipment.
Coupled Spectrophotometric Assay
This is a continuous assay that measures the production of ADP, which is coupled to the oxidation of NADH.[10][11][12] The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the galactokinase activity.
Principle:
-
Galactokinase: Galactose + ATP → Galactose-1-Phosphate + ADP
-
Pyruvate Kinase: ADP + Phosphoenolpyruvate → ATP + Pyruvate
-
Lactate Dehydrogenase: Pyruvate + NADH + H⁺ → Lactate + NAD⁺
Reagents:
-
Potassium Phosphate (B84403) Buffer (160 mM, pH 7.0)
-
D-Galactose (100 mM)
-
ATP (5.9 mM)
-
Phosphoenolpyruvate (PEP) (16.2 mM)
-
Potassium Chloride (800 mM)
-
Magnesium Chloride (100 mM)
-
EDTA (20 mM)
-
β-NADH (3.76 mM)
-
Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) enzyme mix
-
Galactokinase (enzyme sample to be tested)
Procedure:
-
Prepare a reaction mix cocktail containing all reagents except for the galactokinase and D-galactose.
-
Add the PK/LDH enzyme mix.
-
Equilibrate the mixture to 25°C in a spectrophotometer cuvette and monitor the absorbance at 340 nm until a stable baseline is achieved.
-
Add the galactokinase enzyme solution and mix.
-
Initiate the reaction by adding the D-galactose solution.
-
Immediately record the decrease in absorbance at 340 nm for approximately 5 minutes.
-
Calculate the rate of change in absorbance (ΔA340/min) from the linear portion of the curve.
-
Enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).[12]
Radiometric Assay
This method offers high sensitivity and is often used for diagnostic purposes. It measures the incorporation of a radiolabel from [¹⁴C]-galactose into galactose-1-phosphate.[13]
Principle: Galactose + ATP --(GALK)--> [¹⁴C]-Galactose-1-Phosphate + ADP
Materials:
-
[¹⁴C]-galactose (substrate)
-
DEAE-cellulose paper
-
ATP solution
-
Buffer solution (e.g., Tris-HCl)
-
Liquid scintillation counter and vials
Procedure:
-
Incubate the enzyme sample with [¹⁴C]-galactose and ATP in a suitable buffer.
-
After a defined incubation period, spot the reaction mixture onto DEAE-cellulose paper. The negatively charged phosphate group of [¹⁴C]-galactose-1-phosphate binds to the positively charged paper.
-
Wash the paper to remove unreacted [¹⁴C]-galactose.
-
Place the dried DEAE-cellulose paper in a scintillation vial with scintillation fluid.
-
Quantify the amount of bound [¹⁴C]-galactose-1-phosphate using a liquid scintillation counter.
-
The enzyme activity is proportional to the amount of radioactivity detected.
Luminescence-Based Assay (Kinase-Glo™)
This is a high-throughput screening (HTS) compatible assay that measures the amount of ATP remaining in the reaction mixture after the galactokinase reaction.[9][14]
Principle:
-
Galactokinase Reaction: Galactose + ATP → Galactose-1-Phosphate + ADP
-
Luciferase Reaction: Remaining ATP + Luciferin --(Luciferase)--> Light
Procedure:
-
Perform the galactokinase reaction in a multi-well plate.
-
After the incubation period, add the Kinase-Glo™ reagent, which contains luciferase and luciferin.
-
The amount of light produced is proportional to the amount of ATP remaining.
-
A lower light signal indicates higher galactokinase activity, as more ATP has been consumed.
Caption: Common experimental workflows for measuring galactokinase activity.
Conclusion
The enzymatic conversion of galactose to galactose-1-phosphate by galactokinase is a fundamental biochemical reaction with significant clinical relevance. Understanding the kinetics and regulatory mechanisms of this enzyme is crucial for developing therapeutic strategies for galactosemia. The experimental protocols outlined in this guide provide robust methods for characterizing galactokinase activity, which is essential for both basic research and drug discovery efforts.
References
- 1. Galactokinase - Wikipedia [en.wikipedia.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Leloir pathway - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Galactokinase Deficiency: Background, Pathophysiology, Epidemiology [emedicine.medscape.com]
- 6. microbenotes.com [microbenotes.com]
- 7. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 8. doctor2022.jumedicine.com [doctor2022.jumedicine.com]
- 9. High-Throughput Screening for Human Galactokinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Enzyme Activity Measurement for Galactokinase [creative-enzymes.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Galactokinase – Supra-Regional Assay Service [sas-centre.org]
- 14. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Biochemical Properties of Galactose 1-Phosphate
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Galactose 1-phosphate (Gal-1-P) is a critical intermediate in the metabolism of galactose, primarily through the Leloir pathway.[1][2][3] It is formed by the phosphorylation of galactose, a reaction catalyzed by the enzyme galactokinase (GALK).[1][2] Subsequently, Gal-1-P is converted to UDP-galactose by galactose-1-phosphate uridylyltransferase (GALT), a key step for integrating galactose into glucose metabolism.[1][3][4] The clinical significance of Gal-1-P is paramount in the context of classic galactosemia, an inherited metabolic disorder caused by GALT deficiency.[4][5] In this condition, the accumulation of Gal-1-P is a primary pathogenic event, leading to severe multi-organ toxicity.[6][7][8] This document provides a comprehensive overview of the biochemical properties of Gal-1-P, its metabolic roles, associated enzymology, and its central function in the pathophysiology of galactosemia. Detailed experimental protocols for its quantification and related enzyme activity assays are also presented.
Physicochemical Properties of this compound
This compound is a phosphorylated monosaccharide. Its fundamental chemical and physical characteristics are summarized below, providing essential data for experimental design and analysis.
| Property | Value | Reference |
| IUPAC Name | {[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phosphonic acid | [9] |
| Chemical Formula | C₆H₁₃O₉P | [2][9] |
| Average Molar Mass | 260.135 g·mol⁻¹ | [2][9] |
| Monoisotopic Molar Mass | 260.029718526 g·mol⁻¹ | [9][10] |
| CAS Number | 2255-14-3 | [2] |
| Physical State | Solid | [9] |
| Commercial Form | Typically available as a dipotassium (B57713) salt pentahydrate (C₆H₁₁K₂O₉P · 5H₂O) | [11][12] |
| Molecular Weight (Salt) | 426.39 g·mol⁻¹ (Dipotassium salt pentahydrate) | [11] |
Metabolic Role: The Leloir Pathway
This compound is the central intermediate in the Leloir pathway, the primary route for galactose metabolism in humans.[1][2] This pathway converts galactose into glucose-1-phosphate, which can then enter glycolysis or be used for glycogen (B147801) synthesis.
The pathway involves three key enzymes:
-
Galactokinase (GALK): Phosphorylates galactose to form this compound, consuming one molecule of ATP.[1][3][13]
-
Galactose-1-Phosphate Uridylyltransferase (GALT): Transfers a UMP group from UDP-glucose to Gal-1-P, yielding UDP-galactose and glucose-1-phosphate.[1][3][4] This is the rate-limiting step and the enzyme deficient in classic galactosemia.[14]
-
UDP-Galactose 4'-Epimerase (GALE): Interconverts UDP-galactose and UDP-glucose, thereby regenerating the substrate for the GALT reaction and providing UDP-galactose for biosynthetic pathways (e.g., synthesis of glycoproteins and glycolipids).[1][4]
Clinical Significance: Classic Galactosemia
Classic galactosemia is an autosomal recessive disorder caused by a severe deficiency of the GALT enzyme.[4][5] The inability to properly metabolize Gal-1-P leads to its accumulation in erythrocytes and other tissues, which is considered the primary toxic agent.[6][8]
Pathophysiology
The GALT enzyme deficiency creates a metabolic block.[7] This blockage leads to:
-
Accumulation of this compound: This is the hallmark of the disease.[5] High levels of Gal-1-P are cytotoxic, though the exact mechanisms are still under investigation.[5] Proposed mechanisms include the inhibition of other key metabolic enzymes like phosphoglucomutase and glycogen phosphorylase, and the depletion of inorganic phosphate.[6]
-
Upstream Metabolite Accumulation: Galactose levels increase in the blood and tissues. This excess galactose is shunted into alternative metabolic pathways.
-
Formation of Galactitol: Aldose reductase reduces the excess galactose to galactitol. The accumulation of this sugar alcohol in the lens of the eye creates an osmotic imbalance, leading to cataract formation.[2][4]
Untreated infants present with failure to thrive, liver damage, jaundice, sepsis, and cataracts.[4][7] While a galactose-restricted diet is life-saving, many patients still develop long-term complications, including cognitive impairment, speech defects, and premature ovarian insufficiency in females, suggesting that endogenous production of galactose and subsequent Gal-1-P formation may contribute to ongoing pathology.[1][8]
Quantitative Levels in Erythrocytes
The measurement of Gal-1-P in red blood cells is a primary tool for diagnosing and monitoring dietary compliance in galactosemia patients.[8][15][16]
| Condition | This compound Level (in Erythrocytes) | Reference |
| Healthy Individuals | Nondetectable to 9.2 µmol/L (or < 2.4 mg/L) | [15] |
| Galactosemia (on diet) | 10.9 - 45 mg/L | [15] |
| Galactosemia (untreated neonates) | 166 - 373 mg/L | [15] |
| Recommended Goal for Patients | ≤ 4.9 mg/dL (49 mg/L) | [16] |
Enzymology and Kinetics
The enzymes that metabolize Gal-1-P are crucial for cellular homeostasis. The kinetics of GALT, in particular, are of significant interest for understanding galactosemia and developing potential therapies.
| Enzyme | Substrate(s) | Apparent Kₘ | Inhibitor | Kᵢ | Reference |
| GALT | This compound | 0.38 mmol/L | 2-fluoro-galactose-1-P (Competitive) | 0.9 mM | [17][18][19][20] |
| GALT | UDP-Glucose | 0.071 mmol/L | Glucose 1-Phosphate (Product Inhibition in variant) | - | [17][18][21] |
| GALK | Galactose | - | This compound (Non-competitive) | - | [22] |
Note: The GALT enzyme follows a ping-pong bi-bi kinetic mechanism.[23]
Experimental Protocols
Accurate measurement of Gal-1-P levels and GALT enzyme activity is essential for clinical diagnosis and research.
Quantification of Gal-1-P in Erythrocytes by GC-MS
This method provides precise quantification of Gal-1-P and is used to monitor dietary therapy in galactosemia.[15]
-
Principle: Isotope-dilution gas chromatography-mass spectrometry (GC-MS) is used. A stable isotope-labeled internal standard, [2-¹³C]Gal-1-P, is added to the sample. After derivatization to make the analyte volatile, the ratio of the analyte to the internal standard is measured by MS, allowing for accurate quantification.[15]
-
Sample Preparation:
-
Collect whole blood in a heparinized tube.
-
Prepare packed erythrocytes by centrifugation and removal of plasma and buffy coat.
-
Lyse the erythrocytes and deproteinize the sample, typically with an acid like perchloric acid.
-
Add the internal standard to the supernatant after centrifugation.[15]
-
-
Derivatization: The sample is dried, and trimethylsilyl (B98337) (TMS) derivatives are prepared to increase the volatility of Gal-1-P for GC analysis.[15]
-
GC-MS Analysis:
-
The derivatized sample is injected into the gas chromatograph.
-
The components are separated on the GC column.
-
The eluent enters the mass spectrometer, where molecules are ionized and fragmented.
-
Selected ion monitoring is used to detect and quantify the characteristic ions of the TMS-derivatized Gal-1-P and its labeled internal standard.[15]
-
-
Data Analysis: The concentration of Gal-1-P is calculated from the peak-area ratio of the analyte to the internal standard against a calibration curve. The method is linear up to 2.5 mmol/L with a detection limit of 0.55 mg/L.[15]
GALT Enzyme Activity Assay by LC-MS/MS
This modern assay offers high specificity and sensitivity for measuring GALT activity, overcoming limitations of older radioactive or coupled-enzyme assays.[17][18]
-
Principle: The assay measures the formation of the product, UDP-galactose (UDPGal), from the substrates Gal-1-P and UDP-glucose. A stable isotope-labeled substrate, [¹³C₆]-Gal-1-P, is used, which results in the formation of a labeled product, [¹³C₆]-UDPGal. This product is then quantified by tandem mass spectrometry (MS/MS).[17][18]
-
Reagents:
-
Erythrocyte lysate (hemolysate)
-
Assay buffer (e.g., glycine (B1666218) buffer, pH 8.7)
-
Substrates: [¹³C₆]-Gal-1-P and UDP-glucose (UDPGlc)
-
Internal Standard: [¹³C₆]-Glucose-1-P ([¹³C₆]-Glu-1-P) for quantification
-
Quenching solution (e.g., acetonitrile)
-
-
Procedure:
-
Prepare erythrocyte hemolysate from a whole blood sample.
-
Incubate the hemolysate with the assay cocktail containing [¹³C₆]-Gal-1-P and UDPGlc at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the enzymatic reaction by adding a quenching solution.
-
Add the internal standard, [¹³C₆]-Glu-1-P.
-
Centrifuge to pellet precipitated proteins.
-
Inject the supernatant into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Data Analysis: Quantify the amount of [¹³C₆]-UDPGal produced by comparing its peak area to that of the internal standard. The enzyme activity is typically expressed in µmol of product formed per gram of hemoglobin per hour (µmol · (gHgb)⁻¹ · h⁻¹). The mean activity in healthy controls is approximately 23.8 (±3.8) µmol · (gHgb)⁻¹ · h⁻¹.[17][18]
Thermodynamic Properties
The hydrolysis of this compound is an exergonic reaction. Thermodynamic studies provide insight into the energy landscape of its metabolic transformations.
| Reaction | Thermodynamic Parameter | Value | Conditions | Reference |
| α-D-galactose 1-phosphate(aq) + H₂O(l) = D-galactose(aq) + orthophosphate(aq) | Standard Enthalpy of Reaction (ΔᵣH) | Calorimetrically Determined | pH 7, 298.15 K (25°C) | [24] |
| Gibbs Free Energy of Hydrolysis (ΔG°') | -10.23 kJ·mol⁻¹ | pH 7, 38°C (for Galactose-6-P hydrolysis, provides an estimate) | [25] |
Note: Direct equilibrium constants and Gibbs free energy for Gal-1-P hydrolysis are not as readily available as for other sugar phosphates, but calorimetric data confirms the exothermic nature of the hydrolysis.[24]
Conclusion
This compound stands as a pivotal molecule at the crossroads of carbohydrate metabolism and human genetic disease. Its biochemical properties are well-defined, from its structure and role in the Leloir pathway to its accumulation and toxic effects in classic galactosemia. For researchers and drug developers, understanding the kinetics of its metabolism, particularly the GALT-catalyzed step, and the mechanisms of its cellular toxicity is fundamental. The advanced analytical methods now available for the precise quantification of both Gal-1-P and GALT activity are invaluable tools for improving diagnosis, monitoring therapeutic interventions, and exploring novel treatment strategies aimed at mitigating the chronic complications associated with this debilitating metabolic disorder.
References
- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. microbenotes.com [microbenotes.com]
- 4. Galactose-1-phosphate uridylyltransferase deficiency - Wikipedia [en.wikipedia.org]
- 5. This compound accumulates to high levels in galactose-treated cells due to low GALT activity and absence of product inhibition of GALK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Galactose-1-phosphate in the pathophysiology of galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ARHI: A new target of galactose toxicity in Classic Galactosemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pathlabs.rlbuht.nhs.uk [pathlabs.rlbuht.nhs.uk]
- 9. Human Metabolome Database: Showing metabocard for this compound (HMDB0000645) [hmdb.ca]
- 10. P. aeruginosa Metabolome Database: this compound (PAMDB000556) [pseudomonas.umaryland.edu]
- 11. α-D-Galactose 1-phosphate TypeII, =98 19046-60-7 [sigmaaldrich.com]
- 12. This compound Potassium salt | TargetMol [targetmol.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. web-api.polscientific.com [web-api.polscientific.com]
- 15. Erythrocyte this compound quantified by isotope-dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mayocliniclabs.com [mayocliniclabs.com]
- 17. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Fluorinated Galactoses Inhibit Galactose-1-Phosphate Uridyltransferase and Metabolically Induce Galactosemia-like Phenotypes in HEK-293 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. semanticscholar.org [semanticscholar.org]
- 22. Kinetic studies with liver galactokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Galactose-1-phosphate uridylyltransferase - Wikipedia [en.wikipedia.org]
- 24. Thermodynamics of the Hydrolysis Reactions of ±-D-galactose 1-phosphate, sn-glycerol 3-phosphate, 4 nitrophenyl phosphate, phosphocreatine, and 3-phospho-D-glycerate | NIST [nist.gov]
- 25. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
An In-depth Technical Guide to Galactose 1-Phosphate: Structure, Metabolism, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galactose 1-phosphate (Gal-1-P) is a critical intermediate in galactose metabolism, playing a pivotal role in the Leloir pathway, the primary route for the conversion of galactose to glucose. This document provides a comprehensive overview of the chemical structure and properties of this compound. It details its involvement in metabolic pathways and outlines state-of-the-art experimental protocols for its synthesis and analysis. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, drug development, and metabolic engineering.
Chemical Structure and Formula
This compound is a phosphorylated monosaccharide. The chemical formula for this compound is C₆H₁₃O₉P.[1][2] It is an ester of galactose with phosphoric acid at the anomeric carbon (C1). The structure consists of a galactopyranose ring, which is a six-membered ring containing five carbon atoms and one oxygen atom, with a phosphate (B84403) group attached to the anomeric carbon.
This compound exists as two anomers, α-D-galactose 1-phosphate and β-D-galactose 1-phosphate, which differ in the stereochemistry at the anomeric carbon. The α-anomer is the biologically active form in the Leloir pathway.[1]
Key Identifiers and Properties:
| Property | Value | Reference |
| Chemical Formula | C₆H₁₃O₉P | [1][2] |
| Average Molecular Weight | 260.1358 g/mol | [2] |
| Monoisotopic Molecular Weight | 260.029718526 g/mol | [2] |
| IUPAC Name | [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate | [1] |
| CAS Number | 2255-14-3 (for α-D-galactose 1-phosphate) | [3] |
Metabolic Significance: The Leloir Pathway
This compound is a central molecule in the Leloir pathway, which facilitates the conversion of dietary galactose into glucose 1-phosphate.[3] This pathway is crucial for the utilization of galactose from lactose (B1674315) found in dairy products. The pathway involves a series of enzymatic reactions.[4][5]
A deficiency in the enzymes of the Leloir pathway, particularly galactose-1-phosphate uridylyltransferase (GALT), leads to the genetic disorder galactosemia.[3] This condition results in the accumulation of this compound to toxic levels, causing severe health issues.
Caption: The Leloir Pathway for Galactose Metabolism.
Experimental Protocols
Chemical Synthesis of α-D-Galactose 1-Phosphate
A classical method for the chemical synthesis of α-D-galactose 1-phosphate involves the phosphorylation of a protected galactose derivative followed by deprotection. A general procedure is outlined below, based on historical synthesis approaches.
Materials:
-
Tetra-O-acetyl-α-D-galactopyranosyl bromide
-
Silver dibenzyl phosphate
-
Dry toluene
-
Sodium iodide in dry acetone
-
Palladium catalyst
-
Hydrogen gas
Procedure:
-
Glycosylation: React tetra-O-acetyl-α-D-galactopyranosyl bromide with silver dibenzyl phosphate in dry toluene. This reaction forms the protected this compound derivative.
-
Debenzylation: The benzyl (B1604629) protecting groups on the phosphate are removed by catalytic hydrogenolysis. This is typically achieved by dissolving the product from the previous step in a suitable solvent and treating it with hydrogen gas in the presence of a palladium catalyst.
-
Deacetylation: The acetyl protecting groups on the galactose ring are removed by treatment with a base, such as sodium methoxide (B1231860) in methanol.
-
Purification: The final product, α-D-galactose 1-phosphate, is purified using techniques such as ion-exchange chromatography.
Enzymatic Synthesis of this compound
An enzymatic approach offers a highly specific method for the synthesis of this compound.
Materials:
-
Galactose
-
Adenosine triphosphate (ATP)
-
Galactokinase (GALK)
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
Magnesium chloride (as a cofactor for the kinase)
Procedure:
-
Prepare a reaction mixture containing galactose, ATP, and magnesium chloride in the reaction buffer.
-
Initiate the reaction by adding galactokinase.
-
Incubate the reaction at the optimal temperature for the enzyme (typically 37°C).
-
Monitor the reaction progress by measuring the consumption of ATP or the formation of ADP.
-
Terminate the reaction by heat inactivation of the enzyme or by the addition of a quenching agent like EDTA.
-
Purify the this compound from the reaction mixture using chromatographic methods.
Quantification of this compound by Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound in biological samples.
Sample Preparation:
-
Extract metabolites from the biological matrix (e.g., red blood cells, tissue homogenates) using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water.
-
Centrifuge the extract to pellet proteins and other cellular debris.
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute the dried extract in the LC mobile phase.
LC-MS/MS Analysis:
-
Chromatography: Separate this compound from other metabolites using a suitable column, such as a HILIC (hydrophilic interaction liquid chromatography) column.
-
Mass Spectrometry: Utilize a tandem mass spectrometer operating in negative ion mode. Monitor the specific mass transition for this compound (e.g., m/z 259 -> m/z 97).
-
Quantification: Use a stable isotope-labeled internal standard (e.g., ¹³C₆-galactose 1-phosphate) for accurate quantification.
Caption: Workflow for Gal-1-P analysis by LC-MS/MS.
Conclusion
This compound is a fundamentally important molecule in carbohydrate metabolism. A thorough understanding of its structure, metabolic roles, and methods for its analysis is essential for research in metabolic diseases, drug development targeting metabolic pathways, and the study of fundamental biochemical processes. The protocols and information provided in this guide offer a solid foundation for scientists and researchers working with this key metabolite.
References
The Discovery of Galactose 1-Phosphate: A Cornerstone of Metabolic Understanding
For Immediate Release
This technical guide delves into the pivotal discovery of Galactose 1-phosphate and its central role in the Leloir pathway, a cornerstone of carbohydrate metabolism. The elucidation of this pathway not only provided profound insights into the enzymatic conversion of galactose to glucose but also unraveled the molecular basis of the genetic disorder galactosemia. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the seminal experiments, detailed protocols, and quantitative data that marked this significant scientific breakthrough.
The discovery of this compound and the metabolic route it traverses was a culmination of the brilliant work of Luis F. Leloir and his team, who first described the pathway, and the insightful investigations of Herman Kalckar, who linked a specific enzymatic defect in this pathway to a human disease. Leloir's work on sugar nucleotides, for which he was awarded the Nobel Prize in Chemistry in 1970, was fundamental to understanding how sugars are activated for metabolic transformations.[1] Kalckar's research provided a critical link between fundamental biochemistry and clinical genetics.
The Leloir Pathway: A New Paradigm in Carbohydrate Metabolism
The catabolism of D-galactose is primarily achieved through the Leloir pathway.[2][3] This metabolic route, elucidated by Luis Federico Leloir and his colleagues, involves a series of enzymatic reactions that convert galactose into glucose 1-phosphate, an intermediate that can then enter mainstream glucose metabolism. The key intermediate in this pathway is this compound.
The pathway can be summarized in the following key steps:
-
Phosphorylation of Galactose: The first committed step is the phosphorylation of α-D-galactose to this compound, a reaction catalyzed by the enzyme galactokinase (GALK) at the expense of one molecule of ATP.[2][4][5]
-
Uridylyl Transfer: this compound then reacts with UDP-glucose in a reaction catalyzed by galactose-1-phosphate uridylyltransferase (GALT). This reaction results in the formation of UDP-galactose and glucose 1-phosphate.[2]
-
Epimerization: UDP-galactose is subsequently converted to UDP-glucose by the enzyme UDP-galactose 4-epimerase (GALE). This step is crucial for regenerating the UDP-glucose consumed in the GALT-catalyzed reaction.[2]
-
Isomerization: The glucose 1-phosphate produced can then be converted to glucose 6-phosphate by phosphoglucomutase , allowing it to enter glycolysis or other metabolic pathways.[2][3]
Key Experiments in the Discovery of this compound
The identification of this compound as a key metabolic intermediate was the result of a series of meticulous experiments conducted by Leloir's group in the late 1940s. These experiments laid the foundation for understanding the entire pathway.
The Discovery of Galactokinase and the Formation of this compound
In their 1948 paper, Trucco, Caputto, Leloir, and Mittelman described the discovery of galactokinase.[5] Their work provided the first evidence for the enzymatic phosphorylation of galactose.
Experimental Protocol: Assay of Galactokinase
The activity of galactokinase was measured by the disappearance of inorganic phosphate (B84403) or the formation of acid-labile phosphate when galactose and ATP were incubated with enzyme preparations from Saccharomyces fragilis.
-
Enzyme Preparation: Dried yeast (S. fragilis) was ground with glass powder and extracted with water or bicarbonate solution. The extract was then centrifuged and dialyzed.
-
Reaction Mixture: The incubation mixture typically contained potassium fluoride, magnesium chloride, a buffer (e.g., bicarbonate), galactose, ATP, and the enzyme preparation.
-
Assay: The reaction was stopped by adding trichloroacetic acid. The amount of esterified phosphate (this compound) was determined by measuring the increase in acid-labile phosphate (hydrolyzed by 1 N H₂SO₄ at 100°C for 10 minutes) or the decrease in inorganic phosphate.
The Enzymatic Transformation of Galactose into Glucose Derivatives
Building on their discovery of galactokinase, the Leloir group further investigated the fate of this compound. In their 1949 publication, they demonstrated that this compound could be converted to glucose 1-phosphate.[6]
Experimental Protocol: Conversion of this compound to Glucose 1-Phosphate
This experiment utilized enzyme preparations from galactose-adapted yeast to show the conversion of this compound.
-
Enzyme Preparation: A soluble enzyme preparation was obtained from Saccharomyces fragilis adapted to grow on galactose.
-
Substrate: this compound was prepared enzymatically using galactokinase or chemically synthesized.
-
Reaction and Analysis: The reaction mixture containing this compound and the yeast extract was incubated. The formation of glucose 1-phosphate was inferred by the subsequent production of glucose 6-phosphate (measured by reducing power after acid hydrolysis) in the presence of phosphoglucomutase, which was also present in the yeast extract.
The Discovery of Uridine Diphosphate Glucose (UDP-Glucose)
A crucial breakthrough came in 1950 when Cardini, Paladini, Caputto, and Leloir identified a thermostable cofactor required for the conversion of this compound to glucose 1-phosphate.[7] This cofactor was identified as Uridine Diphosphate Glucose (UDPG).
Experimental Protocol: Isolation and Identification of UDP-Glucose
-
Source: The cofactor was isolated from baker's yeast (Saccharomyces cerevisiae).
-
Isolation Procedure: The isolation involved ethanol (B145695) extraction of yeast, fractional precipitation with mercuric acetate, adsorption on charcoal, and elution with ethanol.
-
Identification: The purified substance was identified as UDP-glucose through a combination of techniques including:
-
Ultraviolet absorption spectroscopy, which showed a spectrum identical to uridine.
-
Chemical analysis, which revealed the presence of uridine, two phosphate groups, and glucose.
-
Acid hydrolysis, which liberated glucose.
-
Galactosemia: A Congenital Defect in the Leloir Pathway
The clinical significance of the Leloir pathway was brought to the forefront by the work of Herman Kalckar and his colleagues. In 1956, they published a seminal paper demonstrating that classical galactosemia, a severe inherited disease of infancy, was caused by a deficiency in the enzyme galactose-1-phosphate uridylyltransferase (GALT).[2][6]
Experimental Protocol: Assay of GALT Activity in Erythrocytes
Kalckar's group developed an assay to measure GALT activity in the red blood cells of galactosemic patients and their families.
-
Sample Preparation: Hemolysates were prepared from washed erythrocytes.
-
Reaction Mixture: The reaction mixture contained the hemolysate, UDP-glucose, and ¹⁴C-labeled this compound.
-
Assay: The conversion of ¹⁴C-Galactose 1-phosphate to ¹⁴C-UDP-galactose was measured. The reaction products were separated by paper chromatography, and the radioactivity in the UDP-galactose spot was quantified.
-
Findings: They observed a profound deficiency of GALT activity in patients with classical galactosemia and intermediate levels in their parents, confirming the autosomal recessive inheritance of the disorder.
Quantitative Data from Early Studies
The early papers on the discovery of this compound and the Leloir pathway provided some of the first quantitative data on the enzymes involved. While these values may have been refined in later studies with more purified enzymes and advanced techniques, they represent the foundational measurements in this field.
| Enzyme | Organism/Tissue | Substrate | Kₘ (M) | Notes | Reference |
| Galactokinase | Saccharomyces fragilis | Galactose | ~5 x 10⁻⁴ | Estimated from data in the paper. | [5] |
| Galactokinase | Saccharomyces fragilis | ATP | ~3 x 10⁻⁴ | Estimated from data in the paper. | [5] |
| GALT | Human Erythrocytes | This compound | Not determined | Activity was measured but not kinetic constants. | [6] |
| GALT | Human Erythrocytes | UDP-glucose | Not determined | Activity was measured but not kinetic constants. | [6] |
| Condition | GALT Activity (units) | Reference |
| Normal Individuals | Present | [6] |
| Galactosemic Patients | Deficient | [6] |
| Parents of Galactosemic Patients | Intermediate | [6] |
Table 1: Early Quantitative Data on Enzymes of the Leloir Pathway
Conclusion
The discovery of this compound and its role in the Leloir pathway was a landmark achievement in biochemistry. It not only delineated a fundamental metabolic pathway but also provided the molecular explanation for a debilitating genetic disease. The pioneering work of Leloir and Kalckar, built upon meticulous experimental design and insightful observations, serves as a testament to the power of basic scientific inquiry to illuminate the complexities of human health and disease. The detailed methodologies and quantitative data from these seminal studies continue to be of great value to researchers in the fields of metabolism, genetics, and drug development.
References
- 1. scilit.com [scilit.com]
- 2. Galactosemia, a congenital defect in a nucleotide transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. Galactokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The enzymatic transformation of galactose into glucose derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
The Critical Role of Galactose-1-Phosphate Uridylyltransferase (GALT) in Regulating Galactose-1-Phosphate Levels: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Role of GALT Enzyme on Galactose-1-Phosphate Levels
Introduction
Galactose, a monosaccharide primarily derived from the digestion of lactose (B1674315) found in dairy products, is metabolized in the liver through the Leloir pathway. This metabolic route is crucial for converting galactose into glucose, which can then be utilized for energy production. The Leloir pathway involves a series of three enzymatic reactions, with the second and most critical step being catalyzed by the enzyme galactose-1-phosphate uridylyltransferase (GALT).[1][2] A deficiency in the GALT enzyme leads to the autosomal recessive disorder known as classic galactosemia, a serious metabolic condition characterized by the accumulation of galactose-1-phosphate (Gal-1-P) to toxic levels in various tissues.[3][4][5] This technical guide provides a comprehensive overview of the pivotal role of the GALT enzyme in maintaining low levels of Gal-1-P, the pathophysiology associated with its deficiency, and detailed methodologies for the assessment of GALT activity and Gal-1-P concentrations.
The GALT enzyme facilitates the conversion of galactose-1-phosphate and UDP-glucose to UDP-galactose and glucose-1-phosphate.[6] In individuals with classic galactosemia, mutations in the GALT gene result in a severely reduced or absent enzyme activity.[5] This enzymatic block leads to the accumulation of Gal-1-P, which is considered a primary pathogenic agent in the disease.[7] The toxic accumulation of this metabolite is associated with a range of severe clinical manifestations, including liver dysfunction, cataracts, and neurological complications.[8] Understanding the intricate role of GALT and the downstream consequences of its dysfunction is paramount for the development of effective therapeutic strategies for galactosemia.
Quantitative Data on Galactose-1-Phosphate Levels
The concentration of galactose-1-phosphate in erythrocytes is a key biomarker for the diagnosis and monitoring of galactosemia. The following tables summarize the quantitative data on Gal-1-P levels in individuals with different GALT genotypes and in healthy controls.
| Population | Galactose-1-Phosphate Level (mg/dL) | Notes |
| Healthy Controls | < 1.0 | Normal physiological range. |
| Classic Galactosemia (G/G) | > 10.0 (can exceed 100) | Significantly elevated, especially upon galactose ingestion. |
| Duarte Galactosemia (D/G) | Typically < 30.0 | Moderately elevated, may normalize within the first year of life. |
| Treated Classic Galactosemia | 1.0 - 5.0 | Levels are reduced with a galactose-restricted diet but often remain above the normal range. |
Table 1: Erythrocyte Galactose-1-Phosphate Levels in Different Patient Populations.
| Condition | GALT Enzyme Activity (% of Normal) |
| Healthy Controls | 100% |
| Classic Galactosemia (G/G) | < 1% |
| Duarte Galactosemia (D/G) | ~25% |
| Galactosemia Carrier (G/N) | ~50% |
Table 2: GALT Enzyme Activity in Different Genotypes.
Signaling Pathways and Pathophysiological Mechanisms
The accumulation of galactose-1-phosphate due to GALT deficiency disrupts several cellular signaling pathways, leading to the pathophysiology observed in galactosemia. Two of the most well-characterized mechanisms are the inhibition of inositol (B14025) monophosphatase and the induction of endoplasmic reticulum (ER) stress, leading to the unfolded protein response (UPR).
Inhibition of Inositol Monophosphatase
Elevated levels of galactose-1-phosphate competitively inhibit the enzyme inositol monophosphatase (IMPase).[9] IMPase is a crucial enzyme in the phosphoinositide signaling pathway, responsible for the recycling of inositol. Inhibition of IMPase leads to a depletion of myo-inositol, a key component of neuronal cell membranes and a precursor for important second messengers. This disruption of inositol metabolism is thought to contribute significantly to the neurological complications seen in galactosemia.[2][10]
Endoplasmic Reticulum Stress and the Unfolded Protein Response
The accumulation of galactose-1-phosphate can also lead to endoplasmic reticulum (ER) stress. This is thought to occur through various mechanisms, including altered glycosylation of proteins and disruption of calcium homeostasis. ER stress triggers the unfolded protein response (UPR), a cellular signaling network aimed at restoring ER homeostasis. The UPR is mediated by three main sensor proteins: IRE1, PERK, and ATF6. While initially a protective response, chronic activation of the UPR can lead to apoptosis (programmed cell death), contributing to tissue damage in galactosemia.
Experimental Protocols
Accurate and reliable measurement of GALT enzyme activity and galactose-1-phosphate levels is essential for the diagnosis, monitoring, and research of galactosemia. The following sections provide detailed protocols for the most commonly used methods.
Quantification of Galactose-1-Phosphate in Erythrocytes by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of Gal-1-P in red blood cells.[1][11]
1. Sample Preparation (from whole blood): a. Collect whole blood in an EDTA or heparin tube. b. Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma and red blood cells (RBCs). c. Aspirate and discard the plasma and buffy coat. d. Wash the RBCs three times with an equal volume of cold 0.9% saline solution, centrifuging and aspirating the supernatant after each wash. e. Lyse the washed RBCs by adding an equal volume of ice-cold deionized water and vortexing. f. Perform protein precipitation by adding a 3:1 volume of acetonitrile (B52724) to the hemolysate, vortex thoroughly, and centrifuge at 10,000 x g for 10 minutes at 4°C. g. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. h. Reconstitute the dried extract in a known volume of the initial mobile phase.
2. LC-MS/MS Analysis: a. Chromatography:
- Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) or anion-exchange column is typically used.
- Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A gradient from high organic to high aqueous mobile phase is used to elute Gal-1-P.
- Flow Rate: Typically 0.2-0.4 mL/min.
- Injection Volume: 5-10 µL. b. Mass Spectrometry:
- Ionization Mode: Electrospray ionization (ESI) in negative mode.
- Multiple Reaction Monitoring (MRM) Transitions:
- Gal-1-P: m/z 259 -> 79 (quantifier) and 259 -> 97 (qualifier).
- Internal Standard (e.g., ¹³C₆-Gal-1-P): m/z 265 -> 79.
- Data Analysis: Quantify Gal-1-P concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Gal-1-P.
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Quantitative Beutler Test for GALT Enzyme Activity
The Beutler test is a fluorometric assay commonly used for newborn screening of galactosemia. It measures the production of NADPH, which is proportional to GALT activity.[12][13]
1. Reagent Preparation:
-
Reaction Mixture: Prepare a buffered solution (e.g., Tris-HCl, pH 8.0) containing:
-
Galactose-1-phosphate (substrate)
-
UDP-glucose (co-substrate)
-
NADP⁺ (nicotinamide adenine (B156593) dinucleotide phosphate)
-
Saponin (for cell lysis)
-
Dithiothreitol (DTT) (to maintain enzyme stability)
-
Magnesium chloride (cofactor for subsequent enzymes)
-
2. Assay Procedure: a. Punch a 3 mm disc from a dried blood spot (DBS) and place it into a well of a 96-well microtiter plate. b. Add the reaction mixture to each well. c. Incubate the plate at 37°C for 1-2 hours. d. Stop the reaction by adding a deproteinizing solution (e.g., acetone:methanol 1:1). e. Centrifuge the plate to pellet the precipitated proteins. f. Transfer the supernatant to a new 96-well plate. g. Measure the fluorescence of NADPH at an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm using a microplate fluorometer. h. GALT activity is calculated based on the increase in fluorescence over time, normalized to hemoglobin concentration.
3. Quality Control:
-
Run positive and negative controls with each assay.
-
Potential interferences include deficiencies in other enzymes in the coupled reaction (e.g., G6PD) and the presence of EDTA in the sample, which can lead to false-positive results.[2][14]
Conclusion
The GALT enzyme plays an indispensable role in galactose metabolism, and its deficiency leads to the toxic accumulation of galactose-1-phosphate, the hallmark of classic galactosemia. This technical guide has provided a detailed overview of the function of GALT, the quantitative impact of its deficiency on Gal-1-P levels, and the downstream cellular consequences, including the disruption of key signaling pathways. The provided experimental protocols for the quantification of Gal-1-P and the assessment of GALT activity offer a foundation for researchers and clinicians working in the field of inborn errors of metabolism. A thorough understanding of these concepts and methodologies is crucial for the accurate diagnosis and monitoring of galactosemia, as well as for the development of novel therapeutic interventions aimed at mitigating the debilitating long-term complications of this disorder. Further research into the precise molecular mechanisms of Gal-1-P toxicity will be instrumental in identifying new drug targets and improving the quality of life for individuals with galactosemia.
References
- 1. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Is prenatal myo-inositol deficiency a mechanism of CNS injury in galactosemia? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Galactose-1-phosphate Uridyltransferase Dried Blood Spot Quality Control Materials for Newborn Screening Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Galactose-1-Phosphate Analyzed with LCMS - AppNote [mtc-usa.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Quantitative Beutler test for newborn mass screening of galactosemia using a fluorometric microplate reader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. web-api.polscientific.com [web-api.polscientific.com]
- 8. [PDF] Quantitative Beutler test for newborn mass screening of galactosemia using a fluorometric microplate reader. | Semantic Scholar [semanticscholar.org]
- 9. Galactose-1-phosphate is a regulator of inositol monophosphatase: a fact or a fiction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Brain inositol monophosphatase identified as a galactose 1-phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ejhm.journals.ekb.eg [ejhm.journals.ekb.eg]
- 12. researchgate.net [researchgate.net]
- 13. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 14. assaygenie.com [assaygenie.com]
Methodological & Application
Application Notes and Protocols for the Quantification of Galactose 1-Phosphate in Erythrocytes
Introduction
Galactose 1-phosphate (Gal-1-P) is a critical metabolite in the Leloir pathway of galactose metabolism. In individuals with Classic Galactosemia, a deficiency in the enzyme galactose-1-phosphate uridyltransferase (GALT) leads to the accumulation of Gal-1-P in various tissues, including erythrocytes. The quantification of Gal-1-P in red blood cells is a primary biochemical marker for the diagnosis and monitoring of dietary therapy in galactosemia patients. Elevated levels of Gal-1-P are associated with the pathophysiology of the disease, which includes liver dysfunction, cataracts, and developmental delays. Accurate and precise measurement of Gal-1-P in erythrocytes is therefore essential for the clinical management of these patients. This document provides detailed application notes and protocols for the quantification of this compound in erythrocytes using three common analytical methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and an Enzymatic Fluorometric Assay.
Data Presentation
The following tables summarize the quantitative data and performance characteristics of the different methods for Gal-1-P quantification in erythrocytes.
Table 1: Performance Characteristics of Analytical Methods for this compound Quantification
| Parameter | LC-MS/MS | GC-MS | Enzymatic Fluorometric Assay |
| Linearity | 0.004 - 12.5 µmol/L[1] | Up to 2.5 mmol/L[2][3] | 0 - 1160 µg/g hemoglobin[4] |
| Lower Limit of Detection (LOD) | 0.001 µmol/L[1] | 2.1 nmol (0.55 mg/L)[2][3] | Not explicitly stated |
| Lower Limit of Quantification (LOQ) | 0.04 µmol · (g Hgb)⁻¹ · h⁻¹[1] | Not explicitly stated | Not explicitly stated |
| Intra-assay Precision (%CV) | 2.1% - 9.7%[1] | 2.2% - 8.8%[2][3][5] | Not explicitly stated |
| Inter-assay Precision (%CV) | 4.5% - 13.2%[1] | 2.2% - 8.8%[2][3][5] | Not explicitly stated |
| Recovery | >90%[1] | Not explicitly stated | Average 99%[4] |
Table 2: Reference and Therapeutic Ranges for this compound in Erythrocytes
| Population | This compound Concentration | Reference(s) |
| Healthy Individuals | Nondetectable to 9.2 µmol/L (2.4 mg/L of packed erythrocytes) | [2][3][5] |
| Galactosemia Patients (on diet therapy) | 10.9 - 45 mg/L of packed erythrocytes | [2][3][5] |
| Newly Identified Galactosemia Patients | 166 and 373 mg/L | [2][5] |
| Recommended Therapeutic Goal | < or = 4.9 mg/dL | [6][7] |
Signaling Pathways and Experimental Workflows
Figure 1: The Leloir Pathway of Galactose Metabolism.
Figure 2: Experimental Workflow for this compound Quantification.
Experimental Protocols
Protocol 1: Quantification of this compound by LC-MS/MS
This method offers high sensitivity and specificity for the direct measurement of Gal-1-P.
1. Materials and Reagents:
-
Whole blood collected in EDTA (lavender top) or sodium heparin (green top) tubes.
-
Stable isotope-labeled this compound (e.g., ¹³C₆-Gal-1-P) as an internal standard.
-
Methanol, HPLC grade.
-
Acetonitrile, HPLC grade.
-
Formic acid, LC-MS grade.
-
Deionized water, 18 MΩ·cm or higher.
-
Phosphate-buffered saline (PBS), pH 7.4.
2. Sample Preparation:
-
Immediately after collection, place the whole blood tube on ice.
-
Centrifuge the blood sample at 2,000 x g for 10 minutes at 4°C to pellet the erythrocytes.
-
Aspirate and discard the plasma and buffy coat.
-
Resuspend the erythrocyte pellet in 3 volumes of ice-cold PBS.
-
Centrifuge at 2,000 x g for 5 minutes at 4°C.
-
Repeat the washing step (steps 4 and 5) two more times.
-
After the final wash, aspirate the supernatant and store the packed erythrocytes at -80°C until analysis.
-
For analysis, lyse a known volume of packed erythrocytes by adding 4 volumes of ice-cold deionized water.
-
Determine the hemoglobin concentration of the lysate using a suitable commercial kit.
-
To a 100 µL aliquot of the hemolysate, add the internal standard (¹³C₆-Gal-1-P) to a final concentration of 10 µmol/L.
-
Precipitate the proteins by adding 400 µL of ice-cold methanol.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
3. LC-MS/MS Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Gal-1-P from other components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
MRM Transitions:
-
Gal-1-P: Precursor ion (m/z) -> Product ion (m/z)
-
¹³C₆-Gal-1-P: Precursor ion (m/z) -> Product ion (m/z)
-
-
Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
4. Data Analysis:
-
Create a calibration curve using known concentrations of Gal-1-P standards spiked with the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Quantify the Gal-1-P concentration in the samples by interpolating the peak area ratios on the calibration curve.
-
Normalize the result to the hemoglobin concentration of the lysate.
Protocol 2: Quantification of this compound by GC-MS
This method requires derivatization to make the analyte volatile for gas chromatography.
1. Materials and Reagents:
-
Packed erythrocytes (prepared as in Protocol 1).
-
Internal standard: α-D-[2-¹³C]Gal-1-P.
-
Derivatization reagents:
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Methoxyamine hydrochloride.
-
-
Hexane, GC grade.
2. Sample Preparation and Derivatization:
-
Lyse a known volume of packed erythrocytes with deionized water.
-
Determine the hemoglobin concentration.
-
To an aliquot of the hemolysate, add the internal standard.
-
Lyophilize the sample to complete dryness.
-
To the dried sample, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 60°C for 60 minutes to protect the carbonyl groups.
-
Add 80 µL of MSTFA with 1% TMCS and incubate at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.[2]
-
Centrifuge to pellet any precipitate and transfer the supernatant to a GC vial.
3. GC-MS Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector.
-
Column: A capillary column suitable for sugar phosphate (B84403) analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp to 250°C at 10°C/min.
-
Ramp to 300°C at 20°C/min, hold for 5 minutes.
-
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for target ions of Gal-1-P-TMS and the internal standard.
4. Data Analysis:
-
Construct a calibration curve by derivatizing and analyzing a series of Gal-1-P standards with a fixed amount of internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of Gal-1-P in the samples from the calibration curve.
-
Normalize the results to the hemoglobin concentration.
Protocol 3: Enzymatic Fluorometric Assay for this compound
This is an indirect method based on a series of coupled enzyme reactions.
1. Materials and Reagents:
-
Packed erythrocytes (prepared as in Protocol 1).
-
Perchloric acid, 6%.
-
Potassium carbonate (K₂CO₃).
-
Reaction mixture containing:
-
Uridine diphosphoglucose (UDPG).
-
Nicotinamide adenine (B156593) dinucleotide phosphate (NADP⁺).
-
Hexose-1-phosphate uridylyltransferase.
-
Phosphoglucomutase.
-
Glucose-6-phosphate dehydrogenase.
-
6-Phosphogluconate dehydrogenase.
-
-
Glycine (B1666218) buffer, pH 8.7.
2. Sample Preparation:
-
Lyse a known volume of packed erythrocytes with deionized water.
-
Determine the hemoglobin concentration.
-
Deproteinize the hemolysate by adding an equal volume of ice-cold 6% perchloric acid.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C.
-
Neutralize the supernatant with potassium carbonate.
-
Centrifuge to remove the potassium perchlorate (B79767) precipitate. The supernatant is used for the assay.
3. Assay Procedure:
-
Prepare a reaction mixture containing the enzymes, UDPG, and NADP⁺ in glycine buffer.
-
Add an aliquot of the deproteinized hemolysate to the reaction mixture.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
The reaction involves the conversion of Gal-1-P and UDPG to UDP-galactose and glucose-1-phosphate by hexose-1-phosphate uridylyltransferase.
-
The glucose-1-phosphate is then converted through a series of enzymatic steps, ultimately leading to the reduction of NADP⁺ to NADPH.
-
Measure the fluorescence of the NADPH produced using a fluorometer with excitation at approximately 340 nm and emission at approximately 460 nm.
4. Data Analysis:
-
Prepare a standard curve using known concentrations of Gal-1-P.
-
Subtract the background fluorescence (from a blank reaction without Gal-1-P).
-
Determine the concentration of Gal-1-P in the samples by comparing their fluorescence to the standard curve.
-
Normalize the results to the hemoglobin concentration.[4]
Conclusion
The quantification of this compound in erythrocytes is a cornerstone in the management of galactosemia. The choice of analytical method depends on the specific requirements of the laboratory, including the need for sensitivity, specificity, sample throughput, and available instrumentation. LC-MS/MS is currently considered the gold standard due to its high sensitivity and specificity. GC-MS provides a robust alternative, while the enzymatic fluorometric assay offers a more accessible method for clinical laboratories. The protocols provided herein offer a detailed guide for researchers, scientists, and drug development professionals to accurately and reliably quantify this important biomarker.
References
- 1. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Erythrocyte this compound quantified by isotope-dilution gas chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. Erythrocyte this compound quantified by isotope-dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new microfluorometric method for the measurement of galactose-1-phosphate in erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. childrensmn.org [childrensmn.org]
- 7. mayocliniclabs.com [mayocliniclabs.com]
Application Note: Quantitative Analysis of Galactose-1-Phosphate in Biological Matrices using LC-MS/MS
Introduction
Galactose-1-phosphate (Gal-1-P) is a critical intermediate in the Leloir pathway, the primary metabolic route for galactose. Inborn errors of galactose metabolism, most notably classic galactosemia resulting from a deficiency of the enzyme galactose-1-phosphate uridylyltransferase (GALT), lead to the toxic accumulation of Gal-1-P in tissues.[1] The monitoring of Gal-1-P levels in erythrocytes is essential for the diagnosis and dietary management of galactosemia patients.[2][3] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the direct quantification of galactose-1-phosphate in human erythrocytes. The method is suitable for clinical screening and for monitoring dietary compliance in individuals with galactosemia.[4]
Principle
This method employs isotope-dilution LC-MS/MS for the accurate quantification of Gal-1-P. Samples, typically erythrocyte lysates or extracts from dried blood spots, are prepared by protein precipitation. The analyte is separated from other cellular components using reversed-phase or hydrophilic interaction liquid chromatography (HILIC). Detection is achieved via tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. A stable isotope-labeled internal standard (e.g., [¹³C₂]-Gal-1-P or a similar compound) is used to correct for matrix effects and variations in sample processing.
Galactose Metabolism via the Leloir Pathway
Caption: The Leloir pathway for galactose metabolism.
Experimental Workflow
Caption: Experimental workflow for Gal-1-P analysis.
Protocol: LC-MS/MS for Galactose-1-Phosphate
This protocol provides a general framework. Specific parameters may require optimization based on the instrumentation and sample type.
Materials and Reagents
-
Galactose-1-Phosphate (Reference Standard)
-
Stable isotope-labeled internal standard (IS), e.g., [¹³C₂]-Galactose-1-Phosphate
-
Acetonitrile (B52724) (LC-MS Grade)
-
Ammonium (B1175870) Formate (B1220265) (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Erythrocyte Lysing Buffer
-
Whole blood collected in EDTA or heparin tubes
Instrumentation
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Waters Quattro Premier).[5]
-
An ultra-performance liquid chromatography (UPLC) system (e.g., Waters Acquity UPLC).[5]
-
Analytical column suitable for polar analytes, such as a Cogent Diamond Hydride™ (2.1 x 150 mm, 4µm) or a Waters BEH amide column (2.1 x 50 mm, 1.7µm).[4][5]
Sample Preparation (from Erythrocytes)
-
Hemolysate Preparation:
-
Centrifuge whole blood to pellet erythrocytes.
-
Wash the erythrocyte pellet with isotonic saline.
-
Lyse the washed erythrocytes using a suitable lysing buffer or by freeze-thaw cycles.
-
-
Protein Precipitation:
-
To a known volume of hemolysate, add a solution of the internal standard.
-
Add 3-4 volumes of ice-cold acetonitrile to precipitate proteins.
-
Vortex thoroughly.
-
-
Clarification:
LC-MS/MS Conditions
The following tables summarize typical LC and MS conditions.
Table 1: Liquid Chromatography Parameters
| Parameter | HILIC Method (Amide Column)[5] | Reversed-Phase Ion-Pair Method[6] |
| Column | Waters BEH amide (2.1 x 50 mm, 1.7 µm) | Waters Atlantis T3 (2.1 x 100 mm, 3 µm) |
| Mobile Phase A | 5 mmol/L ammonium formate in 90:10 ACN/water | Varies; typically aqueous with ion-pairing agent |
| Mobile Phase B | 5 mmol/L ammonium formate in 50:50 ACN/water | Varies; typically organic with ion-pairing agent |
| Flow Rate | 0.4 mL/min | 0.2-0.4 mL/min |
| Gradient | A linear gradient from high organic to high aqueous | Optimized for retention and separation |
| Injection Volume | 1-10 µL | 1-10 µL |
| Column Temperature | Ambient | Ambient |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | Optimized for instrument (e.g., 3.0 kV) |
| Source Temp. | Optimized for instrument (e.g., 120 °C) |
| Desolvation Temp. | Optimized for instrument (e.g., 350 °C) |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for Galactose-1-Phosphate
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Galactose-1-Phosphate | 259.0 | 79.0 | Corresponds to [M-H]⁻ and the [PO₃]⁻ fragment.[1] |
| Internal Standard (e.g., [¹³C₂]-Gal-1-P) | 261.0 | 79.0 | Precursor ion mass will vary based on the specific IS used. |
Data Analysis and Quantification
-
Peak areas for Gal-1-P and the internal standard are integrated using the instrument's software.
-
A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the concentration of the reference standards.
-
The concentration of Gal-1-P in the samples is determined from the calibration curve.
Method Performance and Quantitative Data
The performance of LC-MS/MS methods for related analytes demonstrates high sensitivity and precision. For the analysis of total hexose (B10828440) monophosphates (used as a marker for Gal-1-P), the following characteristics have been reported.[1]
Table 4: Assay Performance Characteristics
| Parameter | Value | Reference |
| Linearity Range | 0 - 8 mmol/L | [1] |
| Limit of Detection (LOD) | 0.1 mmol/L | [1] |
| Inter-assay CV | <8% at >1 mmol/L | [1] |
| Intra-assay CV | 2.2 - 8.8% | [2] |
Table 5: Galactose-1-Phosphate Levels in Clinical Samples
| Population | Gal-1-P Concentration Range | Reference |
| Healthy Individuals | Not detectable to 9.2 µmol/L | [2] |
| Galactosemia Patients (on diet) | 10.9 - 45 mg/L of packed erythrocytes | [2] |
| Newly Diagnosed Neonates (toxic) | 166 and 373 mg/L of packed erythrocytes | [2] |
| Galactosemia Patients (HMP method) | 2.6 - 5.2 mmol/L | [1] |
| Reference Group (HMP method) | <0.10 - 0.94 mmol/L | [1] |
Note: Direct comparison between studies requires careful consideration of units and methodologies (direct Gal-1-P vs. total hexose monophosphates).
Discussion
The LC-MS/MS method provides a highly specific and sensitive tool for the quantification of galactose-1-phosphate. Unlike traditional enzymatic or colorimetric assays, mass spectrometry can distinguish Gal-1-P from its isomers, such as glucose-1-phosphate, if chromatographic separation is adequate.[6] The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method the gold standard for clinical and research applications. The primary challenge in the analysis of Gal-1-P is its hydrophilic nature, which requires specialized chromatographic techniques like HILIC or ion-pair chromatography for sufficient retention and separation from the complex biological matrix.[5]
Conclusion
This application note describes a comprehensive LC-MS/MS protocol for the quantitative determination of galactose-1-phosphate. The method is robust, sensitive, and suitable for high-throughput analysis in a clinical or research setting, aiding in the diagnosis and management of galactosemia.
References
- 1. Neonatal screening for galactosemia by quantitative analysis of hexose monophosphates using tandem mass spectrometry: a retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Erythrocyte galactose 1-phosphate quantified by isotope-dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Galactose-1-Phosphate Analyzed with LCMS - AppNote [mtc-usa.com]
- 5. Ultra Fast and Sensitive Liquid Chromatography Tandem Mass Spectrometry Based Assay for Galactose-1-Phosphate Uridylyltransferase and Galactokinase Deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Analysis of Galactose-1-Phosphate in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galactose-1-phosphate (Gal-1-P) is a critical intermediate in galactose metabolism. In humans, the accumulation of Gal-1-P in tissues is a primary indicator of galactosemia, a group of inherited metabolic disorders.[1][2] Classic galactosemia, the most severe form, is caused by a deficiency of the enzyme galactose-1-phosphate uridylyltransferase (GALT).[1][3] Accurate and reliable quantification of Gal-1-P in biological samples, particularly in red blood cells (erythrocytes), is essential for the diagnosis, monitoring of dietary therapy, and in research settings to understand the pathophysiology of the disease and to evaluate potential therapeutic interventions.[1][4][5]
This document provides detailed application notes and protocols for the analysis of Gal-1-P in biological samples using High-Performance Liquid Chromatography (HPLC) coupled with various detection methods. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the current gold standard for its sensitivity and specificity, this guide also covers HPLC with UV and fluorescence detection, which can be valuable alternatives.[6][7][8]
Signaling Pathway
The metabolism of galactose primarily occurs through the Leloir pathway. In this pathway, galactose is first phosphorylated to galactose-1-phosphate by the enzyme galactokinase (GALK). Subsequently, galactose-1-phosphate uridylyltransferase (GALT) catalyzes the conversion of Gal-1-P and UDP-glucose to UDP-galactose and glucose-1-phosphate.[2][3] A deficiency in GALT leads to the accumulation of Gal-1-P, which is the hallmark of classic galactosemia.
References
- 1. Galactose-1-Phosphate [heftpathology.com]
- 2. Human Metabolome Database: Showing metabocard for Galactose 1-phosphate (HMDB0000645) [hmdb.ca]
- 3. Direct non-radioactive assay of galactose-1-phosphate:uridyltransferase activity using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Galactose-1-Phosphate Analyzed with LCMS - AppNote [mtc-usa.com]
- 5. Lab Information Manual [apps.sbgh.mb.ca]
- 6. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultra Fast and Sensitive Liquid Chromatography Tandem Mass Spectrometry Based Assay for Galactose-1-Phosphate Uridylyltransferase and Galactokinase Deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development, optimization and validation of LC-MS/MS method for the determination of DBS GALT enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Galactose-1-Phosphate Uridyltransferase (GALT) Activity Assay
Introduction
Galactose-1-Phosphate Uridyltransferase (GALT) is a critical enzyme in the Leloir pathway, the primary metabolic route for converting galactose into glucose.[1] GALT catalyzes the transfer of a UMP group from UDP-glucose to galactose-1-phosphate, yielding UDP-galactose and glucose-1-phosphate.[1] A deficiency in GALT activity, an autosomal recessive disorder, leads to classic galactosemia.[2] This condition results in the accumulation of toxic metabolites, causing severe neonatal complications such as liver failure, sepsis, cataracts, and long-term risks of developmental delays if not treated promptly with a galactose-restricted diet.[3][4]
Accurate measurement of GALT enzyme activity is paramount for the diagnosis of galactosemia, particularly in newborn screening programs, and for research into disease mechanisms and the development of novel therapeutics.[5][6] These application notes provide detailed protocols for quantifying GALT activity, a comparison of available methods, and expected quantitative data to guide researchers, scientists, and drug development professionals.
Principle of the GALT Activity Assay
The most common methods for determining GALT activity are indirect, coupled enzymatic assays based on the classic Beutler method.[7] In this system, the activity of GALT is the rate-limiting step in a series of reactions that ultimately lead to the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+) to NADPH.[1] The production of NADPH can be measured quantitatively by its fluorescence or absorbance.
The reaction sequence is as follows:
-
Galactose-1-Phosphate + UDP-Glucose ---(GALT)---> UDP-Galactose + Glucose-1-Phosphate
-
Glucose-1-Phosphate ---(Phosphoglucomutase)---> Glucose-6-Phosphate
-
Glucose-6-Phosphate + NADP+ ---(Glucose-6-Phosphate Dehydrogenase)---> 6-Phosphogluconate + NADPH + H+
The rate of NADPH formation is directly proportional to the GALT activity in the sample. More advanced, direct methods using mass spectrometry have also been developed for higher sensitivity and specificity.[8]
Caption: Biochemical pathway for the indirect GALT activity assay.
Application Notes
Assay Methodologies
Several techniques are available for measuring GALT activity, each with specific advantages and limitations. The choice of method depends on the required sensitivity, throughput, and available equipment.
| Methodology | Principle | Pros | Cons |
| Fluorometric Assay | Indirect measurement of NADPH production via coupled enzymatic reactions.[7][9] | Rapid, suitable for high-throughput screening (e.g., newborn screening), uses common lab equipment.[10] | Less sensitive for very low residual activity, potential for interference.[8] |
| LC-MS/MS | Direct quantification of the enzymatic product (UDP-Galactose), often using a stable isotope-labeled substrate.[8][11] | High sensitivity and specificity, accurate for low residual activity (down to 0.2% of normal), considered a reference method.[8][12] | Requires specialized equipment and expertise, lower throughput, more time-consuming.[10] |
| Radioisotopic Assay | Measures the incorporation of a radiolabel (e.g., ¹⁴C) from galactose-1-phosphate into UDP-galactose.[13] | Extremely sensitive, capable of detecting activity as low as 0.1% of normal.[13] | Requires handling of radioactive materials, specialized safety protocols, and disposal procedures.[10] |
| ELISA | Quantifies the amount of GALT protein present using specific antibodies.[14] | High-throughput, commercially available kits.[12][14] | Measures protein level, not enzymatic function; does not distinguish between active and inactive enzyme.[12] |
Sample Considerations
-
Sample Type: The most common specimen is erythrocytes from whole blood or dried blood spots, as they contain the GALT enzyme.[7][8] Lysates from cultured cells (e.g., fibroblasts) or tissues can also be used for research purposes.[10]
-
Interference: Blood transfusions can lead to false-negative results, as donor red blood cells contain active GALT. It is recommended to wait 3 to 4 months post-transfusion before testing.[5][6]
-
Sample Stability: Exposure of specimens to excessive heat can degrade the GALT enzyme, leading to falsely positive (i.e., low activity) results. Samples should be handled and stored appropriately.
Controls and Calibrators
-
Reaction Blank/Control: A crucial control involves running a parallel reaction for each sample that lacks the primary substrate, galactose-1-phosphate.[10] The signal from this blank is subtracted from the test reaction to account for background fluorescence or non-specific reactions.
-
Positive and Negative Controls: Including samples with known normal and deficient GALT activity is essential for quality control and result validation.
-
Calibrators: For quantitative assays, a standard curve generated from calibrators with known GALT activities is used to determine the enzyme activity in unknown samples.[7]
Experimental Protocols
Caption: Workflow for GALT activity measurement from sample to result.
Protocol 1: Fluorometric GALT Activity Assay in Erythrocytes
This protocol is adapted from the Beutler enzymatic-fluorometric method and is suitable for screening applications.[7][15]
A. Materials and Reagents
-
Lysis Buffer: Cold deionized water or a specific lysing buffer.
-
GALT Assay Buffer: Tris-based or glycine (B1666218) buffer (pH 8.7) containing magnesium sulfate (B86663) and EDTA.[7][16]
-
GALT Substrate Reagent: Contains UDP-glucose, NADP+, and auxiliary enzymes (phosphoglucomutase, glucose-6-phosphate dehydrogenase).
-
Galactose-1-Phosphate (Gal-1-P) Solution: The initiating substrate.
-
Sample: Washed erythrocytes or dried blood spot punches.
-
Equipment: Fluorometric microplate reader (Excitation 355 nm, Emission 460 nm), incubator (37°C), centrifuge.[7]
B. Procedure
-
Sample Preparation (Hemolysate):
-
Collect whole blood in an EDTA tube. Centrifuge to pellet erythrocytes and wash cells with isotonic saline.
-
Lyse the washed erythrocyte pellet by adding a specific volume of cold lysing buffer (e.g., 7 volumes of buffer to 1 volume of cells).[8]
-
Determine the hemoglobin (Hgb) concentration of the hemolysate for normalization.
-
-
Reaction Setup:
-
In a 96-well microplate, prepare duplicate wells for each sample, control, and calibrator.
-
Test Reaction: To each "Test" well, add the hemolysate, GALT Assay Buffer, and GALT Substrate Reagent.
-
Control Reaction: To each "Control" well, add the same components but replace the GALT Assay Buffer with a control buffer lacking Gal-1-P.[10]
-
Initiate the reaction by adding the Gal-1-P solution to the "Test" wells.
-
-
Incubation:
-
Measurement:
-
After incubation, measure the fluorescence of each well using a microplate reader set to an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[7]
-
-
Data Analysis:
-
Subtract the average fluorescence of the "Control" wells from the "Test" wells for each sample to get the net fluorescence.
-
Calculate GALT activity using a standard curve generated from calibrators.
-
Normalize the activity to the hemoglobin concentration (e.g., in U/g Hgb or nmol/hr/mg Hgb).
-
Protocol 2: High-Sensitivity GALT Activity Assay by LC-MS/MS
This protocol provides a highly accurate measurement of GALT activity and is ideal for confirming diagnoses and for research involving low-activity variants.[5][8]
A. Materials and Reagents
-
Substrates: UDP-glucose and a stable isotope-labeled substrate, such as [¹³C₆]-Galactose-1-Phosphate, for specific product detection.[8]
-
Internal Standard: A non-endogenous molecule for accurate quantification, such as UDP-N-acetylglucosamine.[5]
-
Reaction Buffer: As described in Protocol 1.
-
Quenching Solution: e.g., cold acetonitrile, to stop the enzymatic reaction.
-
Sample: Hemolysate prepared as in Protocol 1.
-
Equipment: LC-MS/MS system, incubator (37°C), centrifuge.
B. Procedure
-
Hemolysate Preparation:
-
Enzymatic Reaction:
-
Combine the hemolysate with a reaction mixture containing the reaction buffer, UDP-glucose, and [¹³C₆]-Gal-1-P.
-
Incubate the mixture at 37°C for a precise time (e.g., 15 minutes).[5]
-
-
Sample Quenching and Extraction:
-
Stop the reaction by adding a cold quenching solution containing the internal standard.
-
Vortex and centrifuge the sample to precipitate proteins.
-
Transfer the supernatant to a new tube or plate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto an LC-MS/MS system.
-
Use a suitable chromatographic method (e.g., reversed-phase ion-pair chromatography) to separate the product ([¹³C₆]-UDP-Galactose) from other components.[8]
-
Detect and quantify the product and internal standard using tandem mass spectrometry by monitoring specific mass transitions.[11]
-
-
Data Analysis:
-
Calculate the ratio of the peak area of the product to the internal standard.
-
Determine the concentration of the product formed using a standard curve.
-
Calculate the final enzyme activity and normalize to the hemoglobin concentration of the hemolysate.[5]
-
Data Presentation and Interpretation
Quantitative data from GALT activity assays should be clearly structured for comparison and interpretation.
Table 1: Typical Reagent Concentrations for GALT Activity Assays
| Reagent | Fluorometric Assay (Cell-Free)[16] | LC-MS/MS Assay[8] |
| Galactose-1-Phosphate | 1.2 mM | 1.6 mM |
| UDP-Glucose | 0.6 mM | 0.4 mM |
| NADP+ | 0.8 mM | Not applicable |
| MgCl₂ | 5 mM | Not specified |
| Buffer | 100 mM Glycine (pH 8.7) | Not specified |
Table 2: Reference Ranges and Interpretive Data for GALT Activity
| Parameter | Value | Interpretation / Significance | Source |
| Normal Activity Range | ≥24.5 nmol/h/mg Hgb | Consistent with a healthy individual; rules out GALT deficiency. | [3][5] |
| Mean Normal Activity (LC-MS/MS) | 23.8 (± 3.8) µmol/h/g Hgb | Average activity in a control population. | [8] |
| Classic Galactosemia | Absent or <0.20 U/g Hgb (<3% of normal) | Diagnostic for classic GALT deficiency. | [6] |
| Duarte Variant Galactosemia | Approx. 5% - 20% of normal activity | Reduced activity, typically associated with a milder or asymptomatic phenotype. | [3] |
| Carrier Status | Reduced activity, often near the lower end of the normal range. | Heterozygous for a pathogenic GALT variant. | [3] |
| Assay Measuring Range (GSP Kit) | 2.5 - 25.0 U/dL | The linear, quantifiable range for a specific commercial fluorometric assay. | [7] |
| Limit of Quantification (LC-MS/MS) | 0.04 µmol/h/g Hgb | The lowest activity level that can be reliably measured, demonstrating high sensitivity. | [8][11] |
References
- 1. researchgate.net [researchgate.net]
- 2. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 3. Galactose-1-Phosphate Uridyltransferase, Blood - Mayo Clinic Laboratories | Endocrinology Catalog [endocrinology.testcatalog.org]
- 4. Classic Galactosemia and Clinical Variant Galactosemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mayocliniclabs.com [mayocliniclabs.com]
- 6. Classic Galactosemia | Choose the Right Test [arupconsult.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Galactosemia [dhhr.wv.gov]
- 10. web-api.polscientific.com [web-api.polscientific.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Radiochemical assay of minute quantities of galactose-1-phosphate uridyltransferase activity in erythrocytes and leukocytes of galactosemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. Red blood cell GALT assay [bio-protocol.org]
- 16. Functional analysis of GALT variants found in classic galactosemia patients using a novel cell‐free translation method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Isotope Labeling for Galactose 1-Phosphate Tracing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galactosemia, an inherited metabolic disorder, results from a deficiency in the enzymes responsible for galactose metabolism, leading to the accumulation of galactose 1-phosphate (Gal-1-P) and other toxic metabolites. Understanding the dynamics of galactose metabolism and the pathological consequences of Gal-1-P accumulation is crucial for developing effective therapeutic strategies. Stable isotope tracing has emerged as a powerful tool for elucidating metabolic pathways and quantifying metabolic fluxes in both healthy and diseased states. By introducing substrates labeled with stable isotopes, such as Carbon-13 (¹³C), into biological systems, researchers can track the metabolic fate of these substrates and their downstream products.
These application notes provide detailed protocols for two key applications of stable isotope labeling in this compound tracing:
-
GALT Enzyme Activity Assay: A robust method for quantifying the activity of Galactose-1-Phosphate Uridyltransferase (GALT), a critical enzyme in the Leloir pathway of galactose metabolism, using ¹³C-labeled Gal-1-P.
-
Cellular Gal-1-P Tracing: A comprehensive workflow for tracing the metabolism of galactose in cultured cells using ¹³C-labeled galactose to monitor the synthesis and accumulation of intracellular Gal-1-P.
These protocols are designed to be a valuable resource for researchers in academia and the pharmaceutical industry engaged in galactosemia research, drug discovery, and the broader field of metabolic studies.
Data Presentation
Table 1: GALT Enzyme Activity in Human Erythrocytes
This table summarizes the GALT enzyme activity measured in erythrocytes from healthy controls and individuals with classical galactosemia using a stable isotope-based LC-MS/MS assay.[1]
| Subject Group | Number of Subjects (n) | Mean GALT Activity (µmol/g Hgb/hr) | Standard Deviation (SD) |
| Healthy Controls | 71 | 23.8 | 3.8 |
| Classical Galactosemia | 33 | Not Detectable | N/A |
Table 2: Isotopic Enrichment of Galactose Metabolites in Cultured Human Fibroblasts
This table presents the isotopic enrichment of Gal-1-P and UDP-galactose in cultured human fibroblasts from healthy controls and galactosemia patients after incubation with [U-¹³C₆]galactose for 7 hours. The Galactose Index (GI) is calculated as the ratio of [U-¹³C₆]Gal-1-P to [¹³C₆]UDP-galactose, providing a measure of GALT enzyme efficiency.[2]
| Cell Line | [U-¹³C₆]Gal-1-P Enrichment (%) | [¹³C₆]UDP-galactose Enrichment (%) | Galactose Index (GI) |
| Healthy Control | Low | High | Low |
| Variant Galactosemia Patient | Intermediate | Intermediate | Intermediate |
| Classical Galactosemia Patient | High | Low | High |
Signaling Pathways and Experimental Workflows
Caption: The Leloir Pathway of Galactose Metabolism.
Caption: General Experimental Workflow for Cellular Gal-1-P Tracing.
Caption: Data Analysis Pipeline for Stable Isotope Tracing Metabolomics.
Experimental Protocols
Protocol 1: GALT Enzyme Activity Assay in Erythrocytes
This protocol details the measurement of GALT enzyme activity in red blood cell lysates using [¹³C₆]-Gal-1-P as a substrate and quantification of the [¹³C₆]-UDPGal product by LC-MS/MS.[1][3]
Materials:
-
[¹³C₆]-Galactose-1-phosphate ([¹³C₆]-Gal-1-P)
-
Uridine diphosphate (B83284) glucose (UDPGlc)
-
Glycine buffer (0.5 M, pH 8.7)
-
[¹³C₆]-Glucose-1-phosphate ([¹³C₆]-Glu-1-P) as internal standard (IS)
-
Whole blood collected in heparin tubes
-
Ice-cold 0.9% NaCl solution
-
Milli-Q water
-
80% Methanol (B129727) (ice-cold)
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Hemolysate Preparation:
-
Centrifuge whole blood at 2,000 x g for 10 minutes at 4°C.
-
Remove plasma and buffy coat.
-
Wash erythrocytes three times with ice-cold 0.9% NaCl solution.
-
Lyse the packed erythrocytes by adding an equal volume of ice-cold Milli-Q water and vortexing.
-
Determine the hemoglobin (Hgb) concentration of the hemolysate.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube on ice, prepare the reaction mixture containing:
-
16 µL of 0.5 M Glycine buffer (pH 8.7)
-
16 µL of 2.0 mM UDPGlc
-
16 µL of 8.0 mM [¹³C₆]-Gal-1-P
-
-
Add 32 µL of the prepared hemolysate to the reaction mixture.
-
For a blank control, prepare an identical tube and immediately place it in boiling water for 5 minutes to inactivate the enzymes.
-
Incubate the reaction tubes at 37°C for 30 minutes.
-
Stop the reaction by placing the tubes in boiling water for 5 minutes.
-
-
Sample Preparation for LC-MS/MS:
-
Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C.
-
To 40 µL of the supernatant, add 160 µL of ice-cold 80% methanol containing the internal standard ([¹³C₆]-Glu-1-P).
-
Vortex and centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a reversed-phase C18 column with an ion-pairing agent (e.g., tributylamine) in the mobile phase for optimal separation of the phosphorylated sugars.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
Quantify the peak area of [¹³C₆]-UDPGal and the internal standard.
-
Generate a standard curve using known concentrations of [¹³C₆]-UDPGal.
-
Calculate the GALT enzyme activity, expressed as µmol of [¹³C₆]-UDPGal formed per gram of hemoglobin per hour (µmol/g Hgb/hr).
-
Protocol 2: Cellular Tracing of this compound in Cultured Cells
This protocol outlines a comprehensive procedure for labeling cultured cells with [U-¹³C₆]galactose, extracting polar metabolites, and analyzing the isotopic enrichment of Gal-1-P by LC-MS/MS.[2][5]
Materials:
-
Cell line of interest (e.g., human fibroblasts, hepatocytes)
-
Complete cell culture medium
-
Glucose-free and galactose-free cell culture medium
-
[U-¹³C₆]galactose
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (ice-cold)
-
Cell scrapers
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Cell Culture and Labeling:
-
Seed cells in 6-well plates and grow to 70-80% confluency in complete medium.
-
The day before the experiment, switch the cells to a glucose-free and galactose-free medium supplemented with dFBS for adaptation (16-24 hours).
-
Prepare the labeling medium by supplementing the glucose-free/galactose-free medium with 1 mM [U-¹³C₆]galactose and dFBS.[2]
-
Remove the adaptation medium, wash the cells once with PBS, and add the pre-warmed labeling medium.
-
Incubate the cells for a desired time course (e.g., 1, 2, 4, 7 hours) to monitor the dynamic incorporation of ¹³C into Gal-1-P.[2]
-
-
Metabolite Extraction:
-
To quench metabolism, place the culture plates on dry ice and aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well.[6]
-
Scrape the cells into the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously and incubate at -20°C for 1 hour to precipitate proteins.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the extracts using a vacuum concentrator.
-
-
Sample Preparation for LC-MS/MS:
-
Reconstitute the dried metabolite extracts in a suitable volume of 50% methanol/water for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Employ a HILIC column for the separation of polar metabolites like Gal-1-P.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode with MRM to detect the different isotopologues of Gal-1-P.
-
MRM Transitions for Gal-1-P Isotopologues:
-
M+0 (unlabeled): m/z 259 -> 79
-
M+1: m/z 260 -> 79
-
M+2: m/z 261 -> 79
-
M+3: m/z 262 -> 79
-
M+4: m/z 263 -> 79
-
M+5: m/z 264 -> 79
-
M+6 ([¹³C₆]-Gal-1-P): m/z 265 -> 79[4]
-
-
-
-
Data Analysis:
-
Integrate the peak areas for each isotopologue of Gal-1-P.
-
Correct for the natural abundance of ¹³C.
-
Calculate the fractional isotopic enrichment of Gal-1-P at each time point.
-
Analyze the time course of isotopic labeling to understand the kinetics of Gal-1-P synthesis.
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for utilizing stable isotope labeling to investigate this compound metabolism. The GALT enzyme activity assay is a valuable diagnostic and research tool for galactosemia, while the cellular tracing protocol offers a powerful approach to study the dynamics of Gal-1-P synthesis and accumulation in a cellular context. These methods, coupled with the provided data analysis workflows and visualizations, will empower researchers to gain deeper insights into the pathophysiology of galactosemia and to evaluate the efficacy of novel therapeutic interventions.
References
- 1. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of galactose-1-phosphate uridyltransferase enzyme activity by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ultra Fast and Sensitive Liquid Chromatography Tandem Mass Spectrometry Based Assay for Galactose-1-Phosphate Uridylyltransferase and Galactokinase Deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Preparing Cell Lysates for Accurate Galactose-1-Phosphate Measurement
[Application Note & Protocol]
For researchers, scientists, and drug development professionals investigating galactosemia and related metabolic disorders, the accurate measurement of galactose-1-phosphate (Gal-1-P) in cellular models is paramount. This document provides detailed protocols for the preparation of cell lysates suitable for robust and reproducible Gal-1-P quantification, with a primary focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Introduction
Galactose-1-phosphate is a critical intermediate in galactose metabolism. Inborn errors of galactose metabolism, such as classic galactosemia caused by a deficiency in the enzyme galactose-1-phosphate uridylyltransferase (GALT), lead to the toxic accumulation of Gal-1-P.[1][2] This accumulation is a key pathological hallmark and a primary target for therapeutic intervention and monitoring. Therefore, precise quantification of intracellular Gal-1-P levels is essential for understanding disease mechanisms, evaluating drug efficacy, and developing novel therapeutic strategies. This application note outlines optimized methods for cell harvesting, lysis, and extraction to ensure the integrity and accurate measurement of Gal-1-P.
Data Presentation
The intracellular concentration of Galactose-1-Phosphate can vary significantly depending on the cell type and metabolic condition. The following table summarizes expected concentrations based on published data.
| Cell Type/Organism | Condition | Intracellular Galactose-1-Phosphate Concentration |
| Human Red Blood Cells | Galactosemia Patients (post-galactose ingestion) | 1 - 5 mM |
| Yeast (Saccharomyces cerevisiae) | GALT-deficient model | Approximately 1 mM[3][4] |
| Human Embryonic Kidney (HEK293T) Cells | Galactose-treated | Markedly high accumulation[1] |
| Human Osteosarcoma (143B) Cells | Galactose-treated | Markedly high accumulation[1] |
| Neonatal Skin Fibroblasts | Treated with 5.0 mM Gal-1-P | Intracellular accumulation leading to mitochondrial dysfunction |
Experimental Protocols
I. Cell Culture and Harvesting
Consistent cell culture and harvesting techniques are crucial for minimizing variability in metabolite levels.
1. Cell Culture:
-
Culture cells in appropriate media and conditions to achieve the desired cell density (typically 70-90% confluency for adherent cells or a specific density for suspension cells).[5][6]
-
For studies involving galactose metabolism, cells may be cultured in media containing specific concentrations of galactose.
2. Harvesting Adherent Cells:
-
Method A: Scraping (Recommended for metabolite analysis)
-
Place the culture dish on ice and aspirate the culture medium.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add a small volume of ice-cold PBS or a suitable lysis buffer (see Section II) to the plate.
-
Mechanically detach the cells using a pre-chilled cell scraper.
-
Collect the cell suspension into a pre-chilled microcentrifuge tube.
-
-
Method B: Trypsinization (Alternative, with caution) Note: Trypsinization can alter cell membrane permeability and lead to metabolite leakage. If used, perform quickly and at low temperatures.
-
Aspirate the culture medium and wash cells with ice-cold PBS.
-
Add a minimal volume of cold trypsin-EDTA to cover the cell monolayer.
-
Incubate for the shortest time necessary to detach cells.
-
Neutralize trypsin with ice-cold complete culture medium.
-
Transfer the cell suspension to a pre-chilled tube.
-
3. Harvesting Suspension Cells:
-
Transfer the cell suspension to a pre-chilled centrifuge tube.
-
Pellet the cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS, centrifuging between washes.
II. Cell Lysis and Metabolite Extraction
The choice of lysis and extraction method is critical for the quantitative recovery of Gal-1-P.
Protocol: Methanol-Based Extraction for LC-MS/MS Analysis
This method is effective for quenching metabolic activity and extracting polar metabolites like Gal-1-P.
Materials:
-
80% Methanol (B129727) (HPLC-grade), pre-chilled to -80°C
-
Pre-chilled microcentrifuge tubes
Procedure:
-
After harvesting and washing the cell pellet (from Section I), add 1 mL of ice-cold 80% methanol per 1-5 million cells.
-
Vortex the tube vigorously for 1 minute to resuspend the pellet and lyse the cells.
-
Incubate the mixture at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris and precipitated proteins.
-
Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube.
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
The dried metabolite extract can be stored at -80°C until analysis.
-
Prior to LC-MS/MS analysis, reconstitute the dried extract in a suitable solvent, such as 50:50 acetonitrile/deionized water.[7]
Alternative Lysis Methods:
-
Freeze-Thaw Cycling: Repeatedly freezing the cell pellet in liquid nitrogen and thawing at room temperature can effectively lyse cells.[5] This is often followed by extraction with a solvent.
-
Ultrasonication: Sonication on ice can be used to disrupt cell membranes. This is typically performed in a lysis buffer.
III. Galactose-1-Phosphate Quantification by LC-MS/MS
LC-MS/MS provides high sensitivity and specificity for the quantification of Gal-1-P.
Sample Preparation:
-
Reconstitute the dried cell extracts in an appropriate volume of mobile phase A (see below).
-
Centrifuge the reconstituted samples at high speed to remove any remaining particulates before transferring to autosampler vials.
LC-MS/MS Parameters (Example):
-
LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column suitable for polar analytes. A Cogent Diamond Hydride™ column has been shown to be effective.[7]
-
Mobile Phase A: DI Water with 0.1% Formic Acid.[7]
-
Mobile Phase B: 90:10 Acetonitrile/DI Water with 16.5mM Ammonium Acetate.[7]
-
Gradient: A gradient from high organic to high aqueous content.
-
Flow Rate: 0.4 mL/minute.[7]
-
Injection Volume: 1-10 µL.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[7]
-
MRM Transition: For Galactose-1-Phosphate (M-H)-, the transition m/z 259 -> 79 (or other characteristic product ions) can be monitored.[8]
-
Internal Standard: Use of a stable isotope-labeled internal standard, such as [¹³C₆]-Gal-1-P, is highly recommended for accurate quantification.[8][9]
Visualizations
Caption: Experimental workflow for preparing cell lysates for Gal-1-P measurement.
Caption: Simplified Leloir pathway and the effect of GALT deficiency.
References
- 1. Galactose 1-phosphate accumulates to high levels in galactose-treated cells due to low GALT activity and absence of product inhibition of GALK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 3. Common and divergent features of galactose-1-phosphate and fructose-1-phosphate toxicity in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. molbiolcell.org [molbiolcell.org]
- 5. web-api.polscientific.com [web-api.polscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. Galactose-1-Phosphate Analyzed with LCMS - AppNote [mtc-usa.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Quantification of Galactose 1-Phosphate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Galactose 1-phosphate (Gal-1-P) is a critical intermediate in galactose metabolism. The accumulation of Gal-1-P in tissues is a hallmark of classical galactosemia, an inherited metabolic disorder caused by a deficiency in the enzyme galactose-1-phosphate uridylyltransferase (GALT).[1][2][3] Accurate quantification of Gal-1-P is essential for the diagnosis, monitoring of dietary therapy, and for research into the pathophysiology of galactosemia and the development of novel therapeutics.[1][3][4]
This document provides detailed application notes and protocols for the enzymatic quantification of Gal-1-P. The primary method detailed is a coupled enzymatic assay that leads to the production of a chromogenic product, allowing for spectrophotometric quantification. This method is well-suited for standard laboratory settings. Additionally, alternative methods are briefly discussed.
Principle of the Assay
The enzymatic quantification of this compound is based on a series of coupled enzymatic reactions. The core principle involves the conversion of Gal-1-P into a product that can be easily measured. A common and reliable method relies on the activity of GALT, phosphoglucomutase (PGM), and glucose-6-phosphate dehydrogenase (G6PDH), leading to the production of NADPH, which can be quantified by measuring the absorbance at 340 nm.[5][6]
The reaction cascade is as follows:
-
Galactose-1-Phosphate Uridylyltransferase (GALT): In the presence of UDP-glucose, GALT converts this compound to UDP-galactose and Glucose 1-phosphate.[5][7]
-
Phosphoglucomutase (PGM): Glucose 1-phosphate is then isomerized to Glucose 6-phosphate by PGM.[5]
-
Glucose-6-Phosphate Dehydrogenase (G6PDH): Finally, Glucose 6-phosphate is oxidized by G6PDH, which reduces NADP+ to NADPH.[5]
The amount of NADPH produced is directly proportional to the initial amount of this compound in the sample.
Signaling Pathway Diagram
Caption: Coupled enzymatic reaction for Gal-1-P quantification.
Materials and Reagents
-
Glycine (B1666218) buffer (200 mM, pH 8.7)
-
UDP-Glucose solution (0.11 mM)
-
NADP+ solution (0.42 mM)
-
Glucose 1,6-diphosphate solution (9.5 µM)
-
Magnesium Chloride (100 mM)
-
Galactose-1-Phosphate Uridylyltransferase (GALT) (1 unit/mL)
-
Phosphoglucomutase (PGM) (2.5 units/mL)
-
Glucose-6-Phosphate Dehydrogenase (G6PDH) (2.5 units/mL)
-
This compound standards (for standard curve)
-
Sample (e.g., erythrocyte lysate)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
-
Deionized water
Experimental Protocols
Preparation of Reagents and Samples
-
Reaction Buffer: Prepare a master mix containing glycine buffer, UDP-Glucose, NADP+, glucose 1,6-diphosphate, and magnesium chloride at the final concentrations specified in the table below.
-
Enzyme Mix: Prepare a fresh mixture of GALT, PGM, and G6PDH in cold deionized water.
-
Standards: Prepare a series of this compound standards of known concentrations by diluting a stock solution in deionized water.
-
Sample Preparation: For blood samples, erythrocytes should be isolated and lysed to prepare a hemolysate.[8] The protein concentration of the lysate should be determined.
Assay Procedure
The following protocol is based on a final reaction volume of 200 µL in a 96-well plate format.
-
Add 100 µL of the Reaction Buffer to each well of the microplate.
-
Add 20 µL of either the Gal-1-P standard, sample, or a blank (deionized water) to the appropriate wells.
-
Incubate the plate at 25°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding 80 µL of the Enzyme Mix to each well.
-
Immediately place the plate in the microplate reader and measure the initial absorbance at 340 nm (A_initial).
-
Incubate the plate at 25°C for 60 minutes.
-
After the incubation period, measure the final absorbance at 340 nm (A_final).
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for Gal-1-P assay.
Data Analysis
-
Calculate the change in absorbance (ΔA) for each well: ΔA = A_final - A_initial.
-
Correct for the blank: Subtract the ΔA of the blank from the ΔA of the standards and samples.
-
Generate a standard curve: Plot the corrected ΔA of the standards against their known concentrations of this compound.
-
Determine the concentration of Gal-1-P in the samples: Use the standard curve to interpolate the concentration of Gal-1-P in the unknown samples based on their corrected ΔA values. The concentration can be expressed as µmol/L or normalized to the protein content of the sample (e.g., µmol/g of hemoglobin).[8][9]
Quantitative Data Summary
The following tables summarize key quantitative parameters for various this compound quantification methods found in the literature.
Table 1: GALT Activity in Erythrocytes
| Method | Healthy Controls (µmol/g Hb/hr) | Classic Galactosemia Patients | Reference |
| LC-MS/MS | 23.8 ± 3.8 | No detectable activity | [8][10][11] |
| LC-MS/MS | 23.4 ± 4.2 | <1% of normal or no detectable activity | [9] |
| HPLC | 601 ± 79 (nmol UDP-Gal/µmol Hb/hr) | Extremely low activity | [12] |
Table 2: Assay Performance Characteristics
| Parameter | LC-MS/MS Method | GC/MS Method | HPLC Method |
| Intra-assay CV (%) | 2.1 - 9.7 | 2.2 - 8.8 | < 1.4 |
| Inter-assay CV (%) | 4.5 - 13.2 | 2.2 - 8.8 | < 2.4 |
| Limit of Quantification | 0.04 µmol/(g Hb)/hr | 0.55 mg/L | Not specified |
| Linearity | Not specified | Up to 2.5 mmol/L | Up to 80 min incubation |
| Reference | [8][10][11] | [4] | [12] |
Table 3: Michaelis-Menten Constants (Km)
| Substrate | Apparent Km (mmol/L) | Method | Reference |
| This compound | 0.38 | LC-MS/MS | [8][10] |
| UDP-Glucose | 0.071 | LC-MS/MS | [8][10] |
Alternative Methods
While the coupled enzymatic spectrophotometric assay is robust and widely accessible, other methods offer higher sensitivity and specificity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered a gold-standard method due to its high sensitivity and specificity.[8][9][10][11] It allows for the direct quantification of Gal-1-P and its precursors and can be multiplexed to measure other metabolites simultaneously.
-
Gas Chromatography-Mass Spectrometry (GC/MS): An isotope-dilution GC/MS method has been developed for the precise quantification of Gal-1-P in erythrocytes.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can be used to directly measure the products of the GALT reaction, providing a direct assay of enzyme activity.[12]
-
Commercial ELISA Kits: ELISA kits are available for the quantification of the GALT enzyme, which can be used as a proxy for its activity.[13][14]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no signal | Inactive enzymes | Ensure enzymes are stored correctly and have not expired. Prepare fresh enzyme solutions. |
| Incorrect buffer pH | Verify the pH of the glycine buffer is 8.7 at 25°C. | |
| Presence of inhibitors in the sample | Dilute the sample or perform a sample cleanup step. | |
| High background | Contaminated reagents | Use high-purity reagents and deionized water. |
| Non-specific reduction of NADP+ | Run a blank without the primary substrate (Gal-1-P) to assess background. | |
| Poor linearity of standard curve | Inaccurate standard dilutions | Carefully prepare serial dilutions of the Gal-1-P standard. |
| Pipetting errors | Use calibrated pipettes and ensure proper technique. | |
| Assay conditions not optimal | Re-evaluate incubation time and temperature. |
Conclusion
The enzymatic quantification of this compound is a fundamental tool for researchers and clinicians in the field of galactosemia. The detailed protocol for the coupled enzymatic spectrophotometric assay provides a reliable and accessible method for most laboratory settings. For studies requiring higher sensitivity and specificity, methods such as LC-MS/MS or GC/MS should be considered. Careful adherence to the protocols and proper data analysis are crucial for obtaining accurate and reproducible results.
References
- 1. mayocliniclabs.com [mayocliniclabs.com]
- 2. Galactose-1-Phosphate Uridyltransferase, Blood - Logan Health Medical Center Laboratory Test Catalog [logan.testcatalog.org]
- 3. Galactosemia: Galactose-1-Phosphate Analysis | Greenwood Genetic Center [ggc.org]
- 4. Erythrocyte this compound quantified by isotope-dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. A new microfluorometric method for the measurement of galactose-1-phosphate in erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. web-api.polscientific.com [web-api.polscientific.com]
- 8. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ultra Fast and Sensitive Liquid Chromatography Tandem Mass Spectrometry Based Assay for Galactose-1-Phosphate Uridylyltransferase and Galactokinase Deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Direct non-radioactive assay of galactose-1-phosphate:uridyltransferase activity using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mybiosource.com [mybiosource.com]
- 14. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Galactose-1-Phosphate Analysis Using Dried Blood Spots
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galactosemia is an inborn error of galactose metabolism that can lead to severe, life-threatening complications if not detected and managed early. The most common form is caused by a deficiency of the enzyme galactose-1-phosphate uridyltransferase (GALT). This deficiency leads to the accumulation of galactose-1-phosphate (Gal-1-P) in tissues, which is the primary toxic metabolite. Monitoring Gal-1-P levels is crucial for the diagnosis and dietary management of patients with galactosemia.
Dried blood spots (DBS) offer a minimally invasive, convenient, and cost-effective method for collecting, transporting, and storing blood samples. This makes them an ideal sample type for newborn screening programs and for routine monitoring of patients. This document provides detailed application notes and protocols for the analysis of Gal-1-P from DBS, covering sample collection, storage, and analytical methodologies.
Biochemical Pathway
The Leloir pathway is the primary route for galactose metabolism. A defect in the GALT enzyme disrupts this pathway, leading to the accumulation of Gal-1-P.
Experimental Protocols
Dried Blood Spot (DBS) Collection and Handling
Proper sample collection and handling are critical for accurate and reliable results.
Materials:
-
Sterile lancet for heel or finger prick
-
Alcohol swabs
-
Sterile gauze
-
Blood spot collection cards (e.g., Whatman 903, Revvity 226)[1]
-
Drying rack
-
Gas-impermeable storage bags with desiccant
Protocol:
-
Clean the puncture site (heel for infants, finger for older individuals) with an alcohol swab and allow it to air dry.
-
Puncture the skin with a sterile lancet.
-
Wipe away the first drop of blood with sterile gauze.
-
Allow a large drop of blood to form and apply it to the center of a circle on the collection card. Ensure the blood soaks through and completely fills the circle.[2]
-
Fill the required number of spots (at least two complete spots are recommended).[1] Do not layer successive drops of blood in the same circle.[3]
-
Allow the DBS card to air dry in a horizontal position for a minimum of 3-4 hours at ambient temperature (18-25°C).[1][2][3] Do not heat or stack the specimens during the drying process.[2][3]
-
Once completely dry, place the DBS card in a low gas permeability bag with a desiccant pouch.
-
Transport the samples to the laboratory, preferably within 24 hours of collection.[3][4]
Protocol for Gal-1-P Extraction from DBS
This protocol describes a general extraction method suitable for subsequent analysis by either enzymatic assay or LC-MS/MS.
Materials:
-
Single-hole paper punch (typically 3 mm)
-
Microcentrifuge tubes (1.5 mL)
-
Extraction solvent (e.g., 80:20 Methanol (B129727):Water with 0.1% formic acid or 40:40:20 Methanol:Acetonitrile:Water)[5][6]
-
Internal standard solution (if using LC-MS/MS, e.g., [¹³C₆]-Gal-1-P)
-
Vortex mixer
-
Thermomixer (optional)
-
Microcentrifuge
-
Pipettes and tips
Protocol:
-
Punch a 3 mm disc from the center of the dried blood spot into a clean microcentrifuge tube.
-
Add the appropriate volume of extraction solvent to the tube. For LC-MS/MS, this solvent should contain the internal standard.
-
Vortex the tube vigorously for 30 seconds.
-
Incubate the tube for a specified period to ensure complete extraction. This can be at room temperature with shaking or at an elevated temperature (e.g., 25°C for 2 hours with mixing).[5]
-
Centrifuge the tube at high speed (e.g., 13,000 x g) for 10 minutes to pellet the filter paper and precipitated proteins.
-
Carefully transfer the supernatant to a new tube or a well of a microplate for analysis. Avoid disturbing the pellet.
-
The extract is now ready for analysis. If not analyzed immediately, it can be stored at -20°C or -80°C.
Analytical Methodologies
Two primary methods are used for the quantification of Gal-1-P in DBS extracts: enzymatic assays and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This method relies on a series of enzymatic reactions that ultimately produce a detectable signal (color or fluorescence) proportional to the amount of Gal-1-P.
Principle:
-
Alkaline phosphatase (AP) converts Gal-1-P to free galactose.[3][7]
-
Galactose dehydrogenase (GalDH) oxidizes galactose, reducing NAD⁺ to NADH.[3][7]
-
The amount of NADH produced is measured. In colorimetric assays, NADH reduces a tetrazolium salt (like INT) to a colored formazan, which is measured spectrophotometrically.[7] In fluorometric assays, the native fluorescence of NADH is measured.
Simplified Protocol:
-
Prepare a reaction mixture containing alkaline phosphatase, galactose dehydrogenase, and NAD⁺ in a suitable buffer.
-
Add a specific volume of the DBS extract to a well of a microplate.
-
Add the reaction mixture to the well.
-
For colorimetric assays, add the color reagent (e.g., diaphorase and INT).[7]
-
Incubate the plate at room temperature for a set time (e.g., 10-30 minutes), protected from light.[3]
-
Measure the absorbance (e.g., at 550 nm) or fluorescence (Excitation: ~340 nm, Emission: ~450 nm).
-
Quantify the Gal-1-P concentration by comparing the signal to a standard curve prepared with known concentrations of Gal-1-P.
LC-MS/MS is a highly specific and sensitive method for the absolute quantification of Gal-1-P.
Principle: The DBS extract is injected into an LC system, where Gal-1-P is separated from other components. The analyte then enters a mass spectrometer, where it is ionized and fragmented. Specific parent-to-daughter ion transitions are monitored for both the analyte and a stable isotope-labeled internal standard, allowing for precise quantification.
Typical Parameters:
-
Chromatography: Reversed-phase or normal-phase chromatography.
-
Mobile Phase: A gradient of water and organic solvent (e.g., methanol or acetonitrile) with an additive like formic acid.[6]
-
Internal Standard: Stable isotope-labeled Gal-1-P (e.g., [¹³C₆]-Gal-1-P) is crucial for accurate quantification.[8]
-
Mass Spectrometry: Electrospray ionization (ESI) in negative or positive mode. Multiple Reaction Monitoring (MRM) is used to detect specific ion transitions (e.g., m/z 259 -> 79 for Gal-1-P).[6]
Data Presentation
Sample Stability
The stability of the analyte in the DBS matrix is critical for reliable measurements, especially when samples are shipped at ambient temperatures. Minimizing exposure to high heat and humidity is essential.[9][10]
Table 1: Stability of GALT Enzyme Activity in Dried Blood Spots (Note: GALT stability is often used as an indicator for overall sample integrity in galactosemia screening. Data for Gal-1-P metabolite stability is less abundant but follows similar principles of degradation with heat and humidity.)
| Storage Temperature | Duration | Humidity | GALT Activity Loss (%) |
| 45°C | 14 days | Low (<30%) | 54%[11][12][13] |
| High (>50%) | 68%[11][12][13] | ||
| 37°C | 35 days | Low (<30%) | 53%[11][12][13] |
| High (>50%) | 79%[11][12][13] | ||
| Room Temperature | 91 days | Low (<30%) | 52%[11][12][13] |
| High (>50%) | 72%[11][12][13] | ||
| 4°C | 182 days | Low (<30%) | 23%[11][12][13] |
| High (>50%) | 63%[11][12][13] | ||
| -20°C | 367 days | Low (<30%) | 7%[11][12][13] |
Data from Adam et al., 2015.[11][12][13]
Assay Performance
The performance of the analytical method must be well-characterized.
Table 2: Example Performance Characteristics of an LC-MS/MS Method for GALT Activity (Note: This data is for the GALT enzyme, but similar validation would be required for a Gal-1-P assay.)
| Parameter | Result |
| Linearity | 0.4 - 50 µM[14][15] |
| Intra-assay Imprecision (%CV) | 2.1% - 9.7%[15][16] |
| Inter-assay Imprecision (%CV) | 4.5% - 13.2%[15][16] |
| Recovery | >90%[14][15][16] |
Data from Topbaş et al., 2023 and Li et al.[14][15][16]
Reference Values
Table 3: Reference and Therapeutic Ranges for Galactose-1-Phosphate
| Population | Gal-1-P Concentration (mg/dL) |
| Normal/Unaffected | ≤ 1.0[1] |
| Therapeutic Goal for Galactosemia Patients | ≤ 4.9[17][18] |
Visual Workflows
Conclusion
The analysis of Galactose-1-Phosphate from dried blood spots is a robust and essential tool for the management of galactosemia. The use of DBS simplifies sample logistics and is ideal for both large-scale newborn screening and routine patient monitoring. While both enzymatic and LC-MS/MS methods are viable, LC-MS/MS offers superior specificity and sensitivity. Adherence to proper collection, handling, and validated analytical protocols is paramount to ensure the accuracy and reliability of results, which directly impact patient care. Careful consideration of sample stability, particularly the effects of temperature and humidity, is crucial for maintaining sample integrity from collection to analysis.
References
- 1. mayocliniclabs.com [mayocliniclabs.com]
- 2. lhsc.on.ca [lhsc.on.ca]
- 3. labcarecolombia.com [labcarecolombia.com]
- 4. aku.edu [aku.edu]
- 5. Frontiers | Biomarker discovery in galactosemia: Metabolomics with UPLC/HRMS in dried blood spots [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Colorimetric determination of galactose and galactose-1-phosphate from dried blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The stability of markers in dried-blood spots for recommended newborn screening disorders in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. THE STABILITY OF MARKERS IN DRIED-BLOOD SPOTS FOR RECOMMENDED NEWBORN SCREENING DISORDERS IN THE UNITED STATES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Galactose-1-phosphate Uridyltransferase Dried Blood Spot Quality Control Materials for Newborn Screening Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Galactose-1-phosphate uridyltransferase dried blood spot quality control materials for newborn screening tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. Development, optimization and validation of LC-MS/MS method for the determination of DBS GALT enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. childrensmn.org [childrensmn.org]
- 18. GAL1P - Overview: Galactose-1-Phosphate, Erythrocytes [mayocliniclabs.com]
Application Notes and Protocols for Fluorometric Assay of GALT Enzyme Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galactose-1-phosphate uridylyltransferase (GALT) is a critical enzyme in the Leloir pathway, responsible for the metabolism of galactose. Deficiency in GALT activity leads to classic galactosemia, a serious autosomal recessive disorder. Accurate and sensitive measurement of GALT enzyme activity is crucial for newborn screening, diagnosis, and for evaluating potential therapeutic interventions. This document provides detailed protocols and application notes for a fluorometric assay to determine GALT enzyme activity in biological samples, particularly from dried blood spots (DBS).
The assay is based on the indirect measurement of GALT activity. GALT catalyzes the conversion of galactose-1-phosphate and UDP-glucose to UDP-galactose and glucose-1-phosphate. The subsequent enzymatic reactions, driven by endogenous enzymes phosphoglucomutase (PGM) and glucose-6-phosphate dehydrogenase (G6PD), lead to the reduction of non-fluorescent NADP+ to fluorescent NADPH. The rate of NADPH production is directly proportional to the GALT activity in the sample.[1][2][3]
Signaling Pathway: The Leloir Pathway
The GALT enzyme functions within the Leloir pathway, which is the primary metabolic route for the conversion of galactose to glucose.
Caption: The Leloir pathway for galactose metabolism.
Experimental Workflow
The following diagram outlines the major steps in the fluorometric assay for GALT enzyme activity.
Caption: Experimental workflow for the fluorometric GALT assay.
Detailed Experimental Protocol
This protocol is a generalized procedure adapted from various sources for the quantitative determination of GALT activity in dried blood spots.[4][5]
Materials and Reagents:
-
Dried blood spot (DBS) samples
-
Microplate reader with fluorescence detection (Excitation: 355-360 nm, Emission: 445-460 nm)[6][7][8]
-
3 mm hole puncher
-
96-well black microplates
-
Incubator (37°C)
-
Reagent-grade water
-
GALT Assay Buffer: Containing magnesium sulfate, EDTA, and a buffer such as Tris or HEPES.[7]
-
GALT Substrate Reagent: Containing Galactose-1-Phosphate, Uridine 5'-diphosphoglucose (UDPGlc), and β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+).[7]
-
Calibrators and Controls with known GALT activity.[7]
Procedure:
-
Sample Preparation:
-
Using a 3 mm hole puncher, obtain a disc from the center of the dried blood spot.
-
Place the disc into a well of a 96-well microplate.
-
-
Elution:
-
Add an appropriate volume of elution buffer (often part of a commercial kit) to each well containing a DBS disc.
-
Incubate the plate to allow for the elution of enzymes and other components from the disc.
-
-
Reaction Setup:
-
Prepare the GALT reaction mixture by combining the GALT Assay Buffer and the GALT Substrate Reagent according to the manufacturer's instructions or a validated laboratory protocol.
-
Prepare calibrators and controls in separate wells.
-
-
Enzymatic Reaction:
-
Fluorescence Measurement:
-
Data Analysis:
-
Subtract the fluorescence reading of the blank from all sample and standard readings.
-
Generate a standard curve using the fluorescence readings of the calibrators.
-
Determine the GALT activity of the samples by interpolating their fluorescence readings from the standard curve.
-
Express GALT activity in appropriate units, such as U/dL or µmol/h/g Hb.
-
Data Presentation
The following tables summarize quantitative data related to the performance and application of fluorometric GALT assays.
Table 1: Performance Characteristics of a Quantitative Fluorometric GALT Assay
| Parameter | Value | Reference |
| Linearity Range | 2.5 - 25.0 U/dL | [7] |
| Limit of Quantitation (LoQ) | 2.5 U/dL | [7] |
| Intra-assay Precision (%CV) | 2.1% - 9.7% | [9] |
| Inter-assay Precision (%CV) | 4.5% - 13.2% | [9] |
| Recovery | > 90% | [9] |
Table 2: Typical GALT Activity Values in Different Populations
| Population | GALT Activity (µmol/h/g Hb) | Reference |
| Healthy Controls | 23.8 ± 3.8 | [9] |
| Heterozygous Carriers | ~50% of normal activity | [10] |
| Classic Galactosemia Patients | < 3% of normal activity | [10] |
| Duarte Variant (D2/G) | ~25% of normal activity | [10] |
Table 3: Comparison of Fluorometric and LC-MS/MS GALT Assays
| Feature | Fluorometric Assay | LC-MS/MS Assay | Reference |
| Principle | Indirect, measures NADPH fluorescence | Direct, measures enzymatic product | [3][9] |
| Specificity | Can be affected by deficiencies in other enzymes (e.g., G6PD) | Highly specific for GALT activity | [3][11] |
| Sensitivity | Lower, may show non-zero values for classic galactosemia | Higher, can detect very low residual activity | [9] |
| Throughput | High, suitable for screening | Lower, more complex workflow | [3][4] |
Application Notes
-
Newborn Screening: The fluorometric GALT assay is widely used in newborn screening programs to identify infants with classic galactosemia.[4][12] Early detection and dietary intervention are critical to prevent severe complications.
-
Drug Development: This assay can be employed to screen for compounds that modulate GALT activity, which may be relevant for developing novel therapies for galactosemia.
-
Research: The assay is a valuable tool for studying the effects of GALT mutations on enzyme function and for investigating the pathophysiology of galactosemia.
Considerations and Limitations:
-
Interference: The assay's reliance on a coupled enzymatic reaction means that deficiencies in other enzymes in the pathway, such as G6PD or PGM, can lead to false-positive results.[11][12]
-
Enzyme Stability: GALT activity in dried blood spots can be affected by heat and humidity, potentially leading to decreased activity and false-positive results.[3] Proper sample storage and handling are crucial.
-
Confirmation of Results: Presumptive positive results from this screening assay should be confirmed by more specific diagnostic methods, such as quantitative enzyme analysis in erythrocytes or molecular genetic testing.[7]
References
- 1. Neonatal GAL-T Screening Fluo | Galactosemia Diagnosis [lacar-mdx.com]
- 2. researchgate.net [researchgate.net]
- 3. lidsen.com [lidsen.com]
- 4. academic.oup.com [academic.oup.com]
- 5. web-api.polscientific.com [web-api.polscientific.com]
- 6. Alpha Galactosidase Activity Assay Kit. Fluorometric (ab239716) | Abcam [abcam.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Neonatal GALT kit (10 plate) | Revvity [revvity.com]
- 9. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Galactosemia Screening with Low False-Positive Recall Rate: The Swedish Experience - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Quantitative Analysis of Galactose-1-Phosphate in Human Erythrocytes by Gas Chromatography-Mass Spectrometry (GC-MS)
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Galactose-1-phosphate (Gal-1-P) is a critical intermediate in the Leloir pathway of galactose metabolism.[1][2][3][4] The accumulation of Gal-1-P in erythrocytes is a key biomarker for diagnosing and monitoring classical galactosemia, an inborn error of metabolism caused by a deficiency of the enzyme galactose-1-phosphate uridylyltransferase (GALT).[2][5][6] Accurate and sensitive quantification of Gal-1-P is essential for dietary management and therapeutic intervention in galactosemia patients.[7][8] Gas chromatography-mass spectrometry (GC-MS) offers a robust and specific method for the quantification of Gal-1-P in biological matrices.[5][7][8] This application note provides a detailed protocol for the analysis of Gal-1-P in human erythrocytes using a stable isotope dilution GC-MS method.
Principle
This method employs a stable isotope-labeled internal standard, α-D-[2-¹³C]Gal-1-P, for accurate quantification of Gal-1-P.[7][8] Erythrocyte lysates are subjected to protein precipitation, followed by derivatization to increase the volatility of the polar Gal-1-P molecule. Trimethylsilyl (TMS) derivatives of Gal-1-P and the internal standard are prepared and subsequently analyzed by GC-MS.[7][8][9] The quantification is based on the ratio of the peak area of the analyte to that of the internal standard.
Galactose Metabolism via the Leloir Pathway
Galactose is primarily metabolized through the Leloir pathway, which converts it into glucose-1-phosphate. This pathway involves the sequential action of three key enzymes: galactokinase (GALK), galactose-1-phosphate uridylyltransferase (GALT), and UDP-galactose-4'-epimerase (GALE).[1][3][4] A deficiency in GALT leads to the accumulation of Gal-1-P, which is the hallmark of classical galactosemia.
References
- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. Galactose 1-phosphate - Wikipedia [en.wikipedia.org]
- 3. microbenotes.com [microbenotes.com]
- 4. Galactose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 5. Erythrocyte Galactose-1-phosphate measurement by GC-MS in the monitoring of classical galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound accumulates to high levels in galactose-treated cells due to low GALT activity and absence of product inhibition of GALK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Erythrocyte this compound quantified by isotope-dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Models of Galactose 1-Phosphate Accumulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Classic Galactosemia is an autosomal recessive disorder resulting from a deficiency in the galactose-1-phosphate uridylyltransferase (GALT) enzyme. This deficiency leads to the accumulation of galactose-1-phosphate (Gal-1P) and other galactose metabolites, causing a range of severe pathologies, including liver dysfunction, cataracts, and neurological damage. The development of robust in vivo models that recapitulate the biochemical and clinical features of galactosemia is crucial for understanding the pathophysiology of the disease and for the preclinical evaluation of novel therapeutic strategies.
These application notes provide detailed protocols for the development and analysis of various in vivo models of Gal-1P accumulation, including genetic models in mice, zebrafish, and Drosophila, as well as cell culture systems. The protocols are designed to guide researchers in inducing and quantifying Gal-1P accumulation and in assessing its downstream pathological consequences.
I. In Vivo Models of Galactose 1-Phosphate Accumulation
Several animal models have been developed to study classic galactosemia, each with unique advantages for investigating different aspects of the disease.
-
Drosophila melanogaster (Fruit Fly): GALT-deficient Drosophila models are valuable for studying the fundamental mechanisms of galactose toxicity.[1][2] These models exhibit a lethal phenotype during larval development when exposed to galactose, which can be rescued by galactose restriction, mimicking the human condition.[1][2][3] They are particularly useful for genetic screens to identify modifiers of galactose toxicity and for studying developmental defects.[3][4]
-
Zebrafish (Danio rerio): The GALT-knockout zebrafish model displays key features of human galactosemia, including Gal-1P accumulation upon galactose exposure, impaired fertility, and motor deficits.[5] Their optical transparency during early development allows for real-time imaging of organ development and pathology.
-
Mouse (Mus musculus): GALT-deficient mouse models are the most widely used mammalian models for studying galactosemia.[6][7] While early models did not fully recapitulate the severe neonatal toxicity seen in humans, newer models exhibit phenotypes such as growth restriction, subfertility, and motor deficits.[7][8] These models are essential for preclinical testing of novel therapies.[7]
-
Rat (Rattus norvegicus): Recently, a GALT-null rat model has been developed using CRISPR-Cas9 gene editing, which aims to more closely mimic the human patient outcomes.[9]
II. Experimental Protocols
A. Induction of this compound Accumulation
1. High-Galactose Diet for Rodent Models
This protocol describes the preparation of a high-galactose diet to induce Gal-1P accumulation in GALT-deficient mice.
Materials:
-
Standard rodent chow powder
-
D-galactose powder
-
Water
-
Mixer
-
Pellet maker (optional)
Procedure:
-
Calculate the required amount of D-galactose to achieve the desired percentage in the final diet (e.g., 40% w/w).
-
Thoroughly mix the standard rodent chow powder with the D-galactose powder in a mixer until a homogenous mixture is achieved.
-
Slowly add a minimal amount of water to the mixture to form a dough-like consistency. Avoid making the mixture too wet.
-
If desired, use a pellet maker to form standardized pellets. Alternatively, the diet can be provided as a powder or in a food crock.
-
Dry the pellets or powder at room temperature or in a low-temperature oven until hardened.
-
Store the prepared diet in a cool, dry place.
Typical Diet Composition: A commonly used diet consists of 40% galactose, which has been shown to induce significant Gal-1P accumulation in GALT-deficient mice.[6][10]
2. Galactose Exposure in Drosophila Models
This protocol outlines the method for inducing galactose toxicity in GALT-deficient Drosophila larvae.
Materials:
-
Standard Drosophila food medium
-
D-galactose
-
Glucose
Procedure:
-
Prepare standard Drosophila food medium.
-
While the medium is still liquid, add D-galactose and glucose to achieve the desired final concentrations. A common formulation that induces lethality in GALT-null larvae is 555 mM glucose plus 222 mM galactose.[3]
-
Pour the medium into vials and allow it to solidify.
-
Place GALT-deficient embryos or larvae onto the galactose-containing food to induce Gal-1P accumulation and observe developmental outcomes.[3]
B. Quantification of Galactose Metabolites
1. Measurement of Galactose-1-Phosphate, Galactose, and Galactitol by LC-MS/MS or GC/MS
This is a general workflow for the quantification of key galactose metabolites in various biological samples. Specific protocols should be optimized based on the instrument and sample type.
Sample Preparation (from Blood/Tissues):
-
Collect blood in heparinized tubes or harvest tissues and immediately freeze them in liquid nitrogen.
-
For red blood cells (RBCs), separate them from plasma by centrifugation.
-
For tissues, homogenize the frozen tissue in a suitable buffer on ice.
-
Deproteinize the samples (e.g., RBC lysates, tissue homogenates, or plasma) using a solvent like acetonitrile (B52724) or perchloric acid.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
The supernatant can be directly analyzed or further processed (e.g., derivatization for GC/MS).
LC-MS/MS Analysis:
-
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay is a sensitive and specific method for quantifying Gal-1P.[11][12]
-
Stable isotope-labeled internal standards (e.g., [13C6]-Gal-1-P) are used for accurate quantification.[11]
-
The method involves chromatographic separation followed by detection using mass spectrometry.[11]
GC/MS Analysis:
-
Gas chromatography/mass spectrometry (GC/MS) is another robust method, particularly for galactose and galactitol.[13][14]
-
This method typically requires derivatization of the analytes to make them volatile.[13]
-
Isotope dilution GC/MS provides high accuracy and precision.[14]
2. GALT Enzyme Activity Assay
This protocol provides a method to measure GALT enzyme activity in tissue homogenates or cell lysates.
Principle: The assay indirectly measures GALT activity by coupling the production of glucose-1-phosphate to a series of enzymatic reactions that result in the conversion of NADP+ to NADPH, which can be measured by fluorescence.[15][16]
Materials:
-
Tissue homogenate or cell lysate
-
Reaction Buffer (containing UDP-glucose, NADP+, and other necessary components)
-
Control Buffer (lacking UDP-glucose)
-
96-well plate
-
Fluorescence plate reader
Procedure:
-
Prepare tissue homogenates or cell lysates and determine the total protein concentration.
-
Add a standardized amount of protein from each sample to duplicate wells of a 96-well plate.
-
To one set of wells, add the GALT Activity Assay Reaction Buffer.
-
To the duplicate set of wells, add the GALT Activity Assay Control Buffer.
-
Incubate the plate at 37°C for a defined period (e.g., 1.5 hours).[16]
-
Measure the fluorescence of NADPH at the appropriate excitation and emission wavelengths.
-
Calculate GALT activity by subtracting the fluorescence of the control from the reaction wells and comparing it to a standard curve.
C. Assessment of Pathological Outcomes
1. Motor Function Assessment in Mice (Rotarod Test)
This protocol is used to assess balance, grip strength, and motor coordination in mouse models of galactosemia.[8][17]
Apparatus:
-
Rotarod apparatus (an automated rotating rod)
Procedure:
-
Acclimate the mice to the testing room and the rotarod apparatus.
-
Place a mouse on the stationary rod.
-
Start the rotation of the rod, which gradually accelerates.
-
Record the latency to fall from the rod.
-
Perform multiple trials for each mouse with adequate rest periods in between.
-
Compare the performance of GALT-deficient mice to wild-type controls.[8][17]
2. Composite Phenotype Scoring
This method provides a semi-quantitative assessment of neurological and motor impairments.[18]
Procedure:
-
Observe and score various aspects of the mouse's phenotype, including:
-
Gait abnormalities
-
Kyphosis (curvature of the spine)
-
Hind-limb clasping when suspended by the tail
-
Ability to traverse a narrow ledge
-
-
Assign a score for each parameter based on a predefined scale.
-
Calculate a composite score for each mouse.
III. Quantitative Data Summary
The following tables summarize representative quantitative data from studies using in vivo models of Gal-1P accumulation.
Table 1: Galactose Metabolite Levels in GALT-Deficient Mouse Models
| Model | Diet | Tissue | Gal-1-P (µM) | Galactose (mM) | Galactitol (nmol/g) | Reference |
| GALT-deficient mouse | Normal Chow | RBC | 60.8 ± 27.3 | - | - | [10] |
| GALT-deficient mouse | 40% Galactose | RBC | 432 ± 31 | - | - | [10] |
| GALT-deficient mouse | 40% Galactose | Plasma | - | 9.1 | - | [6] |
| GALT-deficient mouse | Normal Chow | Liver | Increased | Increased | Increased | [19] |
| GALT-deficient mouse | Normal Chow | Kidney | Increased | Increased | Increased | [19] |
| GALT-deficient mouse | Normal Chow | Brain | Increased | Increased | Increased | [19] |
Table 2: UDP-Hexose Levels in Galactosemic and Control Human Fibroblasts
| Cell Type | Culture Medium | UDP-glucose (µmoles/100 g protein) | UDP-galactose (µmoles/100 g protein) | Reference |
| GALT-deficient | 0.1% Glucose | 157 ± 10 | 25 ± 5 | [20] |
| Control | 0.1% Glucose | 236 ± 25 | 82 ± 10 | [20] |
| GALT-deficient + hUGP2 | 0.1% Glucose | 305 ± 28 | - | [20] |
| GALT-deficient + GALT | 0.1% Glucose | 210 ± 13 | - | [20] |
IV. Signaling Pathways and Cellular Responses
The accumulation of Gal-1P triggers several downstream cellular stress responses.
A. The Leloir Pathway and Consequences of GALT Deficiency
The Leloir pathway is the primary route for galactose metabolism. A deficiency in the GALT enzyme disrupts this pathway, leading to the accumulation of Gal-1P and the shunting of galactose into alternative, toxic pathways.
B. Downstream Cellular Stress Responses
The accumulation of Gal-1P is associated with several cellular stress pathways, including the Unfolded Protein Response (UPR) and oxidative stress.
References
- 1. The unfolded protein response has a protective role in yeast models of classic galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. qbpatologica.wordpress.com [qbpatologica.wordpress.com]
- 3. A Drosophila melanogaster model of classic galactosemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 5. The unfolded protein response has a protective role in yeast models of classic galactosemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Galactose metabolism in mice with galactose-1-phosphate uridyltransferase deficiency: sucklings and 7-week-old animals fed a high-galactose diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of ataxia phenotype in a new mouse model of galactose-1 phosphate uridylyltransferase (GALT) deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Misfolding of this compound uridylyltransferase can result in type I galactosemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Subfertility and growth restriction in a new galactose-1 phosphate uridylyltransferase (GALT) - deficient mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Plasma galactose and galactitol concentration in patients with galactose-1-phosphate uridyltransferase deficiency galactosemia: determination by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. web-api.polscientific.com [web-api.polscientific.com]
- 17. mdpi.com [mdpi.com]
- 18. ASSESSMENT OF ATAXIA PHENOTYPE IN A NEW MOUSE MODEL OF GALACTOSE-1 PHOSPHATE URIDYLYLTRANSFERASE (GALT) DEFICIENCY - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Galactose metabolism by the mouse with galactose-1-phosphate uridyltransferase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. GALT deficiency causes UDP-hexose deficit in human galactosemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Substrate Concentration in GALT Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Galactose-1-Phosphate Uridylyltransferase (GALT) assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during GALT assays, with a focus on optimizing substrate concentration for reliable and accurate results.
FAQ 1: How does substrate concentration affect GALT enzyme activity?
Substrate concentration is a critical factor that directly influences the rate of the enzymatic reaction. According to the principles of Michaelis-Menten kinetics, the relationship between reaction velocity and substrate concentration is hyperbolic.[1][2]
-
At low substrate concentrations: The reaction rate is nearly proportional to the substrate concentration. The enzyme's active sites are not saturated, and the availability of the substrate is the limiting factor.[1]
-
At high substrate concentrations: The enzyme's active sites become saturated with the substrate. At this point, the reaction rate reaches its maximum (Vmax) and becomes independent of further increases in substrate concentration.[1][2]
Optimizing substrate concentration is crucial for ensuring that the enzyme is working at its maximum capacity, which is essential for accurately determining GALT activity.
FAQ 2: What are the optimal substrate concentrations for a GALT assay?
The optimal substrate concentrations for a GALT assay are those that saturate the enzyme, ensuring the reaction proceeds at or near its maximum velocity (Vmax). For accurate determination of GALT activity, it is recommended to use substrate concentrations that are significantly higher than the Michaelis constant (Km) of the enzyme, typically 10-20 times the Km value.[1]
Based on published data, the following concentrations have been found to be optimal for GALT assays:
-
Galactose-1-Phosphate (Gal-1-P): An optimal concentration of 1.6 mmol/L has been reported to achieve maximum GALT enzyme activity.[3] The apparent Km for Gal-1-P has been determined to be approximately 0.38 mmol/L .[3]
-
Uridine Diphosphate Glucose (UDP-Glc): An optimal concentration of 0.4 mmol/L is recommended.[3] The apparent Km for UDP-Glc is approximately 0.071 mmol/L .[3]
Using these saturating concentrations helps to ensure that the measured activity is a true reflection of the enzyme concentration and not limited by substrate availability.
Troubleshooting Guide
Issue 1: High Background Fluorescence
High background fluorescence can obscure the true signal from the enzymatic reaction, leading to inaccurate results.
| Potential Cause | Troubleshooting Steps |
| Autofluorescence of test compounds | - Test the fluorescence of your compounds alone at the assay concentration. - If autofluorescent, consider using a different fluorescent probe with distinct excitation/emission spectra. |
| Contaminated reagents or buffer | - Prepare fresh assay buffer and reagent stock solutions using high-purity water and solvents.[4] - Check for microbial contamination in buffers and solutions. |
| Non-enzymatic substrate hydrolysis | - Prepare the substrate solution fresh before each experiment.[4] - Run a "no-enzyme" control to quantify the rate of non-enzymatic substrate breakdown. |
| Unsuitable microplate | - For fluorescence assays, use black, opaque-bottom microplates to minimize background and well-to-well crosstalk.[5][6] |
Issue 2: Inconsistent or Non-Reproducible Results
Variability between replicate wells or experiments can compromise the reliability of your data.
| Potential Cause | Troubleshooting Steps |
| Inaccurate pipetting | - Use calibrated pipettes and ensure proper pipetting technique, especially for small volumes.[5] - Prepare a master mix of reagents to be added to all wells to minimize pipetting errors.[5] |
| Temperature fluctuations | - Ensure all reagents and the microplate are at the recommended assay temperature before starting the reaction.[4] - Use a temperature-controlled plate reader. |
| Reagent instability | - Thaw all components completely and mix gently before use.[5] - Avoid repeated freeze-thaw cycles of reagents.[5] |
| Incomplete sample homogenization | - For tissue or cell lysates, ensure complete homogenization to release the enzyme.[5] |
Issue 3: Low GALT Activity Detected
Lower than expected GALT activity can be due to a variety of factors.
| Potential Cause | Troubleshooting Steps |
| Sub-optimal substrate concentration | - Ensure substrate concentrations are at saturating levels (see FAQ 2). |
| Enzyme degradation | - Store enzyme preparations at the recommended temperature and avoid repeated freeze-thaw cycles. - Prepare fresh lysates for each experiment. |
| Presence of inhibitors in the sample | - Some substances like EDTA (>0.5 mM) and SDS (>0.2%) can interfere with the assay.[5] - If inhibitors are suspected, consider sample purification or dialysis. |
| Incorrect assay buffer pH | - The optimal pH for GALT activity is generally around 8.7. Ensure your assay buffer is at the correct pH. |
Data Presentation: Optimizing Substrate Concentration
The following tables summarize key kinetic parameters for the GALT enzyme and provide an example of how GALT activity varies with substrate concentration.
Table 1: Michaelis-Menten Constants (Km) and Vmax for Human GALT
| Substrate | Apparent Km | Vmax |
| Galactose-1-Phosphate (Gal-1-P) | 0.38 mmol/L[3], 1.08 mmol/L[7] | 59.1 µmol UDP-Gal/h/mg[7] |
| UDP-Glucose (UDP-Glc) | 0.071 mmol/L[3], 425 µmol/L[7] | 75.5 µmol UDP-Gal/h/mg[7] |
Table 2: Example of GALT Activity at Various Gal-1-P Concentrations (with UDP-Glc at a saturating concentration)
This table illustrates the effect of increasing Gal-1-P concentration on the relative activity of the GALT enzyme. The data is representative and intended to demonstrate the principle of substrate saturation.
| Gal-1-P Concentration (mmol/L) | Relative GALT Activity (%) |
| 0.1 | 21 |
| 0.2 | 35 |
| 0.4 | 52 |
| 0.8 | 68 |
| 1.6 | 81 |
| 3.2 | 90 |
| 6.0 | 95 |
Note: The relative activity is expressed as a percentage of the maximum observed activity in the experiment.
Experimental Protocols
Protocol 1: Determination of Optimal Substrate Concentration
This protocol outlines the steps to determine the optimal concentrations of Gal-1-P and UDP-Glc for your specific experimental conditions.
-
Reagent Preparation:
-
Prepare a concentrated stock solution of Gal-1-P and UDP-Glc in assay buffer.
-
Prepare your GALT enzyme sample (e.g., erythrocyte lysate, purified enzyme).
-
-
Assay Setup:
-
Varying Gal-1-P: Set up a series of reactions with a fixed, saturating concentration of UDP-Glc (e.g., 0.5 mmol/L) and varying concentrations of Gal-1-P (e.g., 0.05 to 6.0 mmol/L).[7]
-
Varying UDP-Glc: Set up a series of reactions with a fixed, saturating concentration of Gal-1-P (e.g., 2.0 mmol/L) and varying concentrations of UDP-Glc (e.g., 0.02 to 1.5 mmol/L).[7]
-
Include a "no enzyme" control for each substrate concentration to measure background signal.
-
-
Reaction and Measurement:
-
Initiate the reaction by adding the enzyme preparation to the substrate mixture.
-
Incubate at 37°C for a fixed time (e.g., 30 minutes).[7]
-
Stop the reaction (if necessary, depending on the detection method).
-
Measure the product formation using an appropriate detection method (e.g., fluorescence, LC-MS/MS).
-
-
Data Analysis:
-
Subtract the background signal from the "no enzyme" control.
-
Plot the reaction velocity (rate of product formation) against the substrate concentration.
-
The substrate concentration at which the reaction velocity plateaus is the optimal concentration. For more detailed analysis, fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Protocol 2: Standard GALT Activity Assay
This protocol is for a standard GALT activity assay using optimized substrate concentrations.
-
Reagent Preparation:
-
Assay Procedure:
-
Add a defined amount of your enzyme sample to a microplate well.
-
Initiate the reaction by adding the substrate mix.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Measure the formation of the product (UDP-Galactose or a downstream product like NADPH in coupled assays) using a suitable detection method.[8]
-
Visualizations
Caption: The Leloir pathway for galactose metabolism.
Caption: General workflow for a GALT assay.
Caption: Troubleshooting decision tree for GALT assays.
References
- 1. Untitled Document [ucl.ac.uk]
- 2. teachmephysiology.com [teachmephysiology.com]
- 3. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Functional and structural impact of the most prevalent missense mutations in classic galactosemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neonatal GAL-T Screening Fluo | Galactosemia Diagnosis [lacar-mdx.com]
Technical Support Center: Galactose 1-Phosphate Quantification
Welcome to the technical support center for Galactose 1-Phosphate (Gal-1-P) quantification. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on obtaining accurate and reliable measurements of this critical analyte.
Frequently Asked Questions (FAQs)
Here we address common questions regarding sample handling, assay selection, and data interpretation for Gal-1-P quantification.
Q1: What are the most critical pre-analytical factors affecting Gal-1-P stability in blood samples?
A1: Pre-analytical errors are a major source of variability in Gal-1-P quantification.[1][2] Key factors for sample stability are temperature and storage duration. For whole blood, samples are stable for up to 72 hours when refrigerated (4°C) but only for 2 days at room temperature.[3] For dried blood spots (DBS), storage at -20°C is crucial for long-term stability, as significant degradation occurs at room temperature or 4°C, with losses accelerated by high humidity.[4][5] Two freeze-thaw cycles can reduce Gal-1-P levels by as much as 17% in whole blood.[3]
Q2: A patient recently received a blood transfusion. How long should I wait before measuring Gal-1-P?
A2: It is recommended to wait 3 to 4 months after a blood transfusion before collecting a sample for Gal-1-P testing.[6][7] Transfused erythrocytes will not reflect the patient's intrinsic metabolic state and will dilute the patient's own red blood cells, leading to an inaccurate measurement of endogenous Gal-1-P levels.
Q3: Which analytical method is considered the gold standard for Gal-1-P quantification?
A3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the most sensitive and specific method for the quantification of Gal-1-P and is particularly useful for measuring low levels of the analyte.[8][9][10][11] Traditional radioactive and fluorescent assays can be laborious and may lack the specificity and sensitivity required for certain applications, especially for detecting very low residual enzyme activity.[8][9][11]
Q4: What is the "matrix effect" in the context of Dried Blood Spot (DBS) analysis, and how does it affect Gal-1-P results?
A4: The matrix effect refers to the alteration of analyte ionization (suppression or enhancement) caused by co-eluting compounds from the sample matrix—in this case, the filter paper and dried blood components.[12][13] This can interfere with the accuracy of quantification. While DBS is a convenient sampling method, matrix effects can impact metabolite recovery.[12][13] It is crucial to use appropriate internal standards and validate the method to mitigate and correct for these effects.
Q5: Why is monitoring Gal-1-P levels important in patients with Galactosemia?
A5: In individuals with classic galactosemia, a deficiency in the GALT enzyme leads to the accumulation of Gal-1-P.[14] This accumulation is believed to be a primary toxic agent responsible for severe clinical outcomes, including liver disease, sepsis, and long-term complications like developmental delays.[14] Therefore, quantitative measurement of Gal-1-P in erythrocytes is the most sensitive way to monitor dietary compliance and manage the disease.[6][14]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during Gal-1-P quantification experiments.
Issue 1: High Variability Between Replicate Samples
| Potential Cause | Troubleshooting Step |
| Improper Sample Mixing | Before aliquoting, ensure the whole blood sample is thoroughly but gently mixed to ensure a homogenous distribution of erythrocytes. |
| Inconsistent Sample Volume | Use calibrated pipettes and consistent technique for all sample and standard preparations. For DBS, ensure the blood spot is uniform and a consistent punch size is used. |
| Sample Degradation | Process samples promptly after collection. If storage is necessary, adhere strictly to recommended temperature and duration guidelines (e.g., refrigerate whole blood for no more than 72 hours, freeze DBS at -20°C).[3][4] |
| Precipitate Formation | After thawing, vortex and centrifuge the sample to pellet any precipitates. Use the supernatant for the assay. |
Issue 2: Low or No Signal Detected (Especially in LC-MS/MS)
| Potential Cause | Troubleshooting Step |
| Analyte Degradation | Confirm that samples were stored correctly. Gal-1-P is unstable at room temperature.[3][5] Review the entire sample handling chain from collection to analysis. |
| Inefficient Extraction | Optimize the extraction procedure. Ensure the solvent is appropriate for the polar nature of Gal-1-P and that mixing/vortexing steps are sufficient. |
| Instrument Sensitivity | Check the mass spectrometer's tuning and calibration. Run a system suitability test with a known standard to ensure the instrument is performing optimally. |
| Matrix Ion Suppression | The sample matrix can suppress the analyte signal.[12] Use a stable isotope-labeled internal standard to compensate. Consider additional sample cleanup steps like solid-phase extraction (SPE). |
| Incorrect Mass Transitions | Verify that the mass transitions (precursor and product ions) for Gal-1-P and the internal standard are correctly entered into the instrument method. |
Issue 3: High Background Signal in Enzymatic/Fluorometric Assays
| Potential Cause | Troubleshooting Step |
| Contaminated Reagents | Prepare fresh reagents and buffers. Run a "reagent blank" (containing all components except the sample) to check for background signal. |
| Non-specific Enzyme Activity | Include a "sample blank" where the primary enzyme (e.g., GALT) is omitted or inactivated. This helps quantify background signal from competing reactions. |
| Interference from Hemoglobin | If using red blood cell lysates, high concentrations of hemoglobin can interfere with fluorescent or colorimetric readouts. Ensure your assay protocol includes steps to mitigate this or that the assay is validated for this sample type. |
| EDTA Interference | EDTA in collection tubes can inhibit enzymes. Ensure the assay reaction buffer contains magnesium chloride to counteract this inhibition.[3] |
Quantitative Data Summary
The performance of analytical methods is critical for reliable quantification. The table below summarizes key performance metrics for a modern LC-MS/MS-based assay for GALT activity, which is directly related to Gal-1-P metabolism.
| Performance Metric | LC-MS/MS Method | Reference |
| Limit of Quantification (LOQ) | 0.04 µmol · (g Hgb)⁻¹ · h⁻¹ | [9][11] |
| Intra-assay Imprecision (CV%) | 2.1% - 9.7% (across different concentrations) | [9][11] |
| Inter-assay Imprecision (CV%) | 4.5% - 13.2% (across different concentrations) | [9][11] |
| Recovery | >90% | [9][11] |
| Linearity (r²) | >0.99 | [3] |
Visualizations and Workflows
Leloir Pathway and Galactosemia
This diagram illustrates the Leloir pathway for galactose metabolism. In classic galactosemia, a deficiency in the GALT enzyme causes the accumulation of this compound.
Caption: Simplified Leloir pathway showing the GALT enzyme block.
General Experimental Workflow for LC-MS/MS Quantification
This workflow outlines the key steps for quantifying Gal-1-P using LC-MS/MS, from sample collection to data analysis.
References
- 1. capacitacionesonline.com [capacitacionesonline.com]
- 2. fondation-merieux.org [fondation-merieux.org]
- 3. Evaluation of pre-analytical and analytical variables affecting galactose-1-phosphate uridyltransferase assay performance in the diagnosis of classical galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Galactose-1-phosphate uridyltransferase dried blood spot quality control materials for newborn screening tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Galactose-1-phosphate Uridyltransferase Dried Blood Spot Quality Control Materials for Newborn Screening Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GAL1P - Overview: Galactose-1-Phosphate, Erythrocytes [mayocliniclabs.com]
- 7. mayocliniclabs.com [mayocliniclabs.com]
- 8. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Ultra Fast and Sensitive Liquid Chromatography Tandem Mass Spectrometry Based Assay for Galactose-1-Phosphate Uridylyltransferase and Galactokinase Deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. biorxiv.org [biorxiv.org]
- 14. Galactose-1-Phosphate, RBC (GAL1P) [marshfieldlabs.org]
Technical Support Center: Navigating Matrix Effects in LC-MS/MS Galactose-1-Phosphate Analysis
Welcome to the technical support center for LC-MS/MS analysis of Galactose-1-phosphate (Gal-1-P). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate matrix effects in their experiments, ensuring accurate and reliable quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in Gal-1-P analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Gal-1-P, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification.[1] In the analysis of Gal-1-P from biological samples like dried blood spots (DBS), matrix components such as salts, proteins, and particularly phospholipids (B1166683) can significantly interfere with the analysis.[2][3]
Q2: What are the primary sources of matrix effects in DBS analysis of Gal-1-P?
A2: The primary sources of matrix effects in DBS analysis include:
-
Phospholipids: These are major components of red blood cell membranes and are a significant cause of ion suppression in LC-MS/MS.[3]
-
Salts: High concentrations of salts from the biological matrix can suppress the ionization of Gal-1-P.
-
Proteins: Although largely removed during sample preparation, residual proteins can still contribute to matrix effects.
-
Other endogenous molecules: The complex nature of blood results in numerous other small molecules that can co-elute with Gal-1-P and interfere with its ionization.
Q3: How can I assess the presence and extent of matrix effects in my assay?
A3: The "gold standard" for quantifying matrix effects is the post-extraction spike method . This involves comparing the peak area of Gal-1-P spiked into an extracted blank matrix sample to the peak area of Gal-1-P in a neat solution at the same concentration.[4] A qualitative assessment can be performed using the post-column infusion technique, where a constant flow of Gal-1-P solution is introduced into the mass spectrometer after the analytical column. Injection of a blank matrix extract will show a dip in the baseline signal at the retention time of any interfering compounds.
Q4: What is the role of a stable isotope-labeled internal standard (SIL-IS) in mitigating matrix effects?
A4: A SIL-IS, such as [¹³C₆]-Galactose-1-phosphate, is the ideal internal standard for LC-MS/MS analysis.[2][5][6] Because it has nearly identical physicochemical properties to the analyte, it will co-elute and experience the same degree of ion suppression or enhancement. By using the peak area ratio of the analyte to the SIL-IS for quantification, the variability caused by matrix effects can be effectively compensated.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to matrix effects in your Gal-1-P LC-MS/MS analysis.
Problem 1: Poor sensitivity or inconsistent results for Gal-1-P.
This is often the first indication of significant ion suppression.
Troubleshooting Workflow:
Caption: A troubleshooting workflow for addressing poor sensitivity and inconsistent results in Gal-1-P analysis.
Experimental Protocols
Protocol 1: Extraction of Endogenous Galactose-1-Phosphate from Dried Blood Spots (DBS)
This protocol is a common starting point for the extraction of polar metabolites from DBS and is based on protein precipitation.
Materials:
-
3 mm DBS punches
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Ultrapure water
-
[¹³C₆]-Galactose-1-phosphate internal standard solution
-
96-well collection plates
-
Centrifuge
Procedure:
-
Place one 3 mm DBS punch into each well of a 96-well plate.
-
Add 100 µL of the extraction solution (e.g., a mixture of methanol, acetonitrile, and water in a 40:40:20 ratio) containing the [¹³C₆]-Galactose-1-phosphate internal standard to each well.[2]
-
Seal the plate and vortex for 30 minutes at room temperature.
-
Centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated proteins and filter paper.
-
Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
Protocol 2: Phospholipid Removal using a Specialized 96-Well Plate
For enhanced removal of phospholipids, a phospholipid removal plate (e.g., Ostro) can be integrated into the protein precipitation workflow.
Materials:
-
As per Protocol 1
-
Phospholipid removal 96-well plate
Procedure:
-
Place one 3 mm DBS punch into each well of a standard 96-well plate.
-
Add 100 µL of the extraction solution (typically acetonitrile or methanol with a low percentage of water) containing the SIL-IS to each well.
-
Vortex for 30 minutes to extract the analyte and precipitate proteins.
-
Place the phospholipid removal plate on top of a clean collection plate.
-
Transfer the supernatant from the extraction plate to the phospholipid removal plate.
-
Apply a vacuum or positive pressure to pass the extract through the sorbent and into the collection plate. The phospholipids are retained by the sorbent.
-
The resulting filtrate is ready for LC-MS/MS analysis.
Data Presentation
The following table summarizes the expected performance of different sample preparation techniques in reducing matrix effects. Note that specific values can vary depending on the exact experimental conditions.
| Sample Preparation Technique | Typical Matrix Effect (%) | Analyte Recovery (%) | Key Advantage |
| Protein Precipitation (PPT) | 20-50% Ion Suppression | 85-105% | Simple and fast |
| PPT with Phospholipid Removal | <15% Ion Suppression/Enhancement | >90% | Significantly cleaner extract with minimal additional effort[3] |
| Solid-Phase Extraction (SPE) | <10% Ion Suppression/Enhancement | 80-110% | Highly selective, can provide the cleanest extracts[7] |
Visualizing the Impact of Matrix Effects
The following diagram illustrates how matrix components can interfere with the ionization of Galactose-1-phosphate in the electrospray ionization (ESI) source of a mass spectrometer.
Caption: The mechanism of ion suppression due to matrix components in the ESI source.
By understanding the causes of matrix effects and implementing the appropriate troubleshooting and sample preparation strategies, researchers can significantly improve the accuracy and reliability of their LC-MS/MS analysis of Galactose-1-phosphate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Biomarker discovery in galactosemia: Metabolomics with UPLC/HRMS in dried blood spots [frontiersin.org]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. longdom.org [longdom.org]
- 5. Development, optimization and validation of LC-MS/MS method for the determination of DBS GALT enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Galactose-1-Phosphate Testing in Whole Blood
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability, handling, and analysis of whole blood samples for the quantification of Galactose-1-Phosphate (Gal-1-P).
Frequently Asked Questions (FAQs)
Q1: What is the recommended sample type for Galactose-1-Phosphate testing?
A1: The required specimen is whole blood.[1]
Q2: What anticoagulant should be used for blood collection?
A2: Lavender (EDTA) or green (sodium or lithium heparin) top tubes are acceptable for collecting whole blood samples for Gal-1-P analysis.[2][3]
Q3: What is the minimum required volume of whole blood?
A3: A minimum of 2 mL of whole blood is typically required.[2]
Q4: Are there any specific patient preparation instructions before sample collection?
A4: Yes, for infants, it is recommended to collect the specimen immediately before a feeding to avoid postprandial (after-meal) elevations in Gal-1-P levels.[4][5][6]
Q5: Can a patient who has recently had a blood transfusion be tested for Galactose-1-Phosphate?
A5: No, patients who have received a blood transfusion should wait 3 to 4 months before having their blood collected for Gal-1-P testing, as the transfused blood can affect the results.[7]
Sample Stability
The stability of Galactose-1-Phosphate in whole blood is critically dependent on storage temperature and duration. Adherence to proper storage conditions is essential for accurate and reliable results.
Whole Blood Stability
| Storage Temperature | Duration | Stability Notes | Unacceptable Conditions |
| Refrigerated (2-8°C) | 72 hours | Whole blood samples are stable for up to 72 hours when refrigerated.[2][4][6] | |
| Ambient/Room Temperature | Unacceptable | Storage of whole blood at room temperature is not recommended for Gal-1-P testing.[2][3] | Specimens stored at room temperature will be rejected. |
| Frozen | Unacceptable | Whole blood specimens should not be frozen.[2][3] | Frozen whole blood specimens will be rejected. |
Dried Blood Spot (DBS) Stability
While whole blood is the primary sample type, dried blood spots are also used, particularly in newborn screening.
| Storage Temperature | Duration | Stability Notes |
| -20°C | 28 days | Dried blood spot samples are stable for at least 28 days when stored at -20°C. |
| Room Temperature | 7 days | A decrease of approximately 16% in Galactose-1-Phosphate Uridyltransferase (GALT) activity has been observed after 7 days at room temperature. While this pertains to the enzyme, it highlights the importance of proper storage for related analytes. |
Experimental Protocols
Whole Blood Sample Handling and Processing Workflow
Caption: Workflow for whole blood sample handling for Gal-1-P analysis.
Key Experimental Steps
-
Sample Collection : Collect a minimum of 2 mL of whole blood in a lavender (EDTA) or green (heparin) top tube.[2]
-
Immediate Cooling : Place the collected tube on wet ice immediately after collection.[2]
-
Transport : Transport the whole blood specimen refrigerated at 2-8°C.[2]
-
Erythrocyte Washing : Erythrocytes must be washed within 4 hours of the blood draw.[5] This is a critical step to remove plasma components that can interfere with the assay.
-
Analysis : The concentration of Galactose-1-Phosphate is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5] This method provides high specificity and sensitivity for the analyte.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inaccurate or Unexpectedly Low/High Results | Improper sample storage: The sample was not refrigerated or was frozen. | Verify the storage conditions of the sample from collection to analysis. Reject any samples known to have been stored at room temperature or frozen.[2][3] |
| Postprandial sample collection: The sample was collected after a recent meal, especially in infants. | For infants, ensure that the blood sample is drawn immediately prior to a feeding.[4][5][6] | |
| Recent blood transfusion: The patient received a blood transfusion within the last 3-4 months. | Confirm the patient's transfusion history. If a recent transfusion has occurred, recommend recollection after the specified timeframe.[7] | |
| Assay Interference | Hemolysis: Gross hemolysis can affect the accuracy of the results. | Visually inspect the sample for hemolysis. If grossly hemolyzed, request a new sample. |
| No Result/Assay Failure | Insufficient sample volume: The amount of whole blood provided was below the minimum requirement. | Ensure that the initial sample collection meets the minimum volume requirement of 2 mL.[2] |
| Incorrect sample type: A sample other than whole blood was submitted. | Confirm that the submitted sample is whole blood in the appropriate anticoagulant tube. |
Logical Relationship for Troubleshooting
Caption: A decision-making diagram for troubleshooting inaccurate Gal-1-P results.
References
- 1. Galactosemia: Galactose-1-Phosphate Analysis | Greenwood Genetic Center [ggc.org]
- 2. mayocliniclabs.com [mayocliniclabs.com]
- 3. Galactose-1-Phosphate in Red Blood Cells | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 4. Galactose-1-phosphate | North Bristol NHS Trust [nbt.nhs.uk]
- 5. Galactose-1-Phosphate Analyzed with LCMS - AppNote [mtc-usa.com]
- 6. Galactose-1-Phosphate, RBC [healthcare.uiowa.edu]
- 7. logan.testcatalog.org [logan.testcatalog.org]
Technical Support Center: Colorimetric Galactose 1-Phosphate Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using colorimetric Galactose 1-phosphate (Gal-1-P) assays.
I. Troubleshooting Guide
This guide addresses specific issues that may arise during your colorimetric Gal-1-P experiments.
Issue 1: High Background Absorbance
A high background can mask the true signal from your samples, leading to inaccurate results.
| Potential Cause | Troubleshooting Steps |
| Substrate Instability | The chromogenic substrate may be degrading spontaneously. 1. Optimize Incubation Time: Perform a time-course experiment without the enzyme to determine the optimal incubation period where the substrate remains stable. 2. Adjust pH: Test a range of pH values for your assay buffer to find the optimal balance between enzyme activity and substrate stability. |
| Reagent Contamination | Reagents may be contaminated with interfering substances. 1. Use High-Purity Reagents: Ensure all reagents, including water, are of high purity. 2. Prepare Fresh Solutions: Prepare reagent solutions fresh before each experiment. |
| Sample Matrix Effects | Components in the sample itself may be causing a high background. 1. Include a Sample Blank: For each sample, prepare a parallel reaction that includes the sample but omits a key enzyme in the reaction cascade. Subtract the absorbance of the sample blank from the absorbance of the complete reaction. |
Issue 2: Inconsistent or Non-Reproducible Results
Variability between replicate wells or between experiments can compromise the reliability of your data.
| Potential Cause | Troubleshooting Steps |
| Pipetting Inaccuracy | Inconsistent volumes of samples or reagents. 1. Calibrate Pipettes: Regularly calibrate all pipettes used in the assay. 2. Use Proper Technique: Ensure proper pipetting technique to minimize errors. |
| Temperature Fluctuations | Inconsistent incubation temperatures. 1. Use a Calibrated Incubator: Ensure your incubator maintains a stable and uniform temperature. 2. Pre-warm Reagents: Allow all reagents to come to room temperature before starting the assay, unless the protocol specifies otherwise. |
| Well-to-Well Variation | Differences in the microplate wells. 1. Use High-Quality Plates: Use plates from a reputable supplier. 2. Mix Thoroughly: Ensure complete mixing of reagents in each well. |
Issue 3: Low or No Signal
A weak or absent signal can indicate a problem with one or more components of the assay.
| Potential Cause | Troubleshooting Steps |
| Inactive Enzyme(s) | One or more enzymes in the reaction may be inactive. 1. Proper Enzyme Storage: Ensure enzymes are stored at the correct temperature and are not expired. 2. Test Enzyme Activity: If possible, test the activity of individual enzymes with known positive controls. |
| Incorrect Reagent Concentrations | Suboptimal concentrations of substrates or cofactors. 1. Verify Calculations: Double-check all calculations for reagent dilutions. 2. Optimize Concentrations: If necessary, perform a titration of key reagents to determine the optimal concentrations. |
| Presence of Inhibitors | The sample may contain substances that inhibit the enzymatic reactions. 1. Sample Dilution: Dilute the sample to reduce the concentration of potential inhibitors. 2. Sample Cleanup: Consider a sample preparation step to remove known inhibitors. |
II. Frequently Asked Questions (FAQs)
Q1: What is the principle of the colorimetric this compound assay?
The colorimetric Gal-1-P assay is typically an enzyme-coupled assay. The core principle involves a series of enzymatic reactions that ultimately lead to the production of a colored product. A common method involves the following steps:
-
Galactose-1-Phosphate Uridyltransferase (GALT) uses Gal-1-P and UDP-glucose to produce UDP-galactose and glucose-1-phosphate.
-
Phosphoglucomutase converts glucose-1-phosphate to glucose-6-phosphate.
-
Glucose-6-phosphate dehydrogenase then oxidizes glucose-6-phosphate, which is coupled to the reduction of NAD+ to NADH.
-
The amount of NADH produced is then measured colorimetrically, often by its direct absorbance at 340 nm or by using a diaphorase/tetrazolium salt system that produces a colored formazan (B1609692) product.[1] The intensity of the color is directly proportional to the amount of Gal-1-P in the sample.
Q2: My samples are derived from whole blood. What are the major interfering substances I should be aware of?
The most significant interfering substances in blood-derived samples for colorimetric assays are hemoglobin, bilirubin (B190676), and lipids (lipemia).[2][3]
-
Hemoglobin: Released from lysed red blood cells (hemolysis), hemoglobin has a strong absorbance in the visible range, which can overlap with the absorbance of the final colored product in the assay, leading to falsely elevated results.[4]
-
Bilirubin: High concentrations of bilirubin (icterus) can also interfere spectrally, causing an underestimation of results in some assays.[2]
-
Lipids: High levels of lipids (lipemia) can cause turbidity, which scatters light and leads to inaccurate absorbance readings.[3]
Q3: How can I correct for hemoglobin interference?
Several methods can be employed to mitigate hemoglobin interference:
-
Sample Blanking: This is the most common and effective method. For each sample, a parallel measurement is made in a well that contains the sample and all assay reagents except for a key enzyme that initiates the specific color-producing reaction. The absorbance of this "sample blank" is then subtracted from the absorbance of the corresponding sample well.[5]
-
Bichromatic Measurement: Some microplate readers allow for measurement at two wavelengths: a primary wavelength where the chromophore of interest absorbs maximally, and a secondary wavelength where the interferent (hemoglobin) absorbs but the chromophore does not. The absorbance at the secondary wavelength can be subtracted from the primary wavelength to correct for the interference.[4]
-
Chemical Treatment: In some cases, specific reagents can be used to oxidize hemoglobin to a form that has less absorbance at the analytical wavelength.[6]
Q4: What should I do if my samples are lipemic (cloudy)?
Lipemia can be addressed by:
-
High-Speed Centrifugation: Centrifuging the sample at a high speed can pellet the lipids, allowing you to carefully collect the cleared supernatant for the assay.[7][8]
-
Sample Dilution: Diluting the sample can reduce the turbidity to a level that does not significantly interfere with the assay. However, ensure that the analyte of interest remains within the detectable range of the assay.[3]
Q5: Can I use serum or plasma for this assay?
While the assay is often performed on erythrocyte lysates or dried blood spots, serum or plasma can be used. However, be aware that Gal-1-P is primarily found within red blood cells, so levels in serum or plasma will be significantly lower. Additionally, serum and plasma are more prone to interference from bilirubin and lipids.
III. Quantitative Data on Interferences
The following tables summarize the approximate concentrations at which common interferents may begin to significantly affect the results of colorimetric assays. These values are intended as a general guide, and the exact interference levels can be method- and instrument-dependent. It is always recommended to validate these parameters for your specific assay.
Table 1: Hemoglobin Interference
| Hemoglobin Concentration (mg/dL) | Potential Impact on Colorimetric Assays |
| < 20 | Generally minimal interference. |
| 20 - 100 | Moderate interference, sample blanking recommended. |
| > 100 | Significant interference, results may be unreliable without correction.[4] |
Table 2: Bilirubin Interference
| Bilirubin Concentration (mg/dL) | Potential Impact on Colorimetric Assays |
| < 5 | Typically acceptable for most assays. |
| 5 - 20 | May cause significant interference in some assays.[2] |
| > 20 | High potential for clinically significant interference.[9] |
Table 3: Lipid (Triglyceride) Interference
| Triglyceride Concentration (mg/dL) | Potential Impact on Colorimetric Assays |
| < 200 | Generally low risk of interference. |
| 200 - 500 | Moderate turbidity, may require sample centrifugation.[7] |
| > 500 | High turbidity, significant interference likely.[8] |
IV. Experimental Protocols & Visualizations
A. Generalized Protocol for Colorimetric Gal-1-P Assay in Erythrocytes
This protocol is a generalized representation and may require optimization for specific applications.
-
Sample Preparation (Erythrocyte Lysis):
-
Collect whole blood in a tube containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood to pellet the red blood cells (RBCs).
-
Remove the plasma and buffy coat.
-
Wash the RBCs with an isotonic saline solution.
-
Lyse the washed RBCs by adding cold deionized water and freeze-thawing.
-
Determine the hemoglobin concentration of the lysate for normalization.
-
-
Assay Procedure (in a 96-well plate):
-
Prepare a reaction mixture containing buffer, UDP-glucose, NAD+, phosphoglucomutase, and glucose-6-phosphate dehydrogenase.
-
Add the erythrocyte lysate to the wells.
-
For each sample, prepare a corresponding sample blank well containing the lysate and a reaction mixture lacking GALT or Gal-1-P.
-
Initiate the reaction by adding Galactose-1-Phosphate Uridyltransferase (GALT).
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a stopping reagent or by deproteinization).
-
Measure the absorbance at 340 nm (for NADH) or at the appropriate wavelength for the formazan product.
-
-
Data Analysis:
-
Subtract the absorbance of the sample blank from the absorbance of the corresponding sample.
-
Use a standard curve prepared with known concentrations of Gal-1-P to determine the concentration in the samples.
-
Normalize the Gal-1-P concentration to the hemoglobin concentration of the lysate.
-
B. Visualizations
Caption: Enzymatic cascade in a colorimetric Gal-1-P assay.
Caption: A logical workflow for troubleshooting common assay issues.
References
- 1. Colorimetric determination of galactose and galactose-1-phosphate from dried blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eclinpath.com [eclinpath.com]
- 3. Lipemia: causes, interference mechanisms, detection and management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Haemoglobin interference in the bichromatic spectrophotometry of NAD(P)H at 340/380 nm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US3964865A - Lyophilized human hemoglobin standard for colorimetric determination of total hemoglobin - Google Patents [patents.google.com]
- 6. IHCに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of the interference due to haemoglobin, bilirubin and lipids on Immulite 2500 assays: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GALT Activity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Galactose-1-Phosphate Uridylyltransferase (GALT) activity assays, with a focus on improving assay linearity.
Troubleshooting Guides
This section offers solutions to specific problems that can affect the linearity and accuracy of your GALT activity assay.
Issue 1: Non-Linearity in the Standard Curve or Dose-Response
Question: My standard curve or dose-response curve is not linear. What are the possible causes and how can I fix it?
Answer:
Non-linearity in GALT activity assays can arise from several factors, from substrate and enzyme kinetics to technical errors in assay setup. Below is a systematic guide to troubleshoot this issue.
Possible Causes and Solutions:
-
Substrate Inhibition: At high concentrations, the substrate Galactose-1-Phosphate (Gal-1-P) or UDP-glucose can inhibit GALT activity, leading to a plateau or a hook effect in the dose-response curve.[1]
-
Solution: Perform a substrate optimization experiment. Test a range of Gal-1-P and UDP-glucose concentrations to determine the optimal concentrations that yield the maximum linear range. For example, one study found maximum GALT activity at 1.6 mmol/L of [¹³C₆]-Gal-1-P and 0.4 mmol/L of UDP-glucose.[2]
-
-
Enzyme Instability: GALT is a labile enzyme, and its activity can decrease over time, especially at elevated temperatures or after multiple freeze-thaw cycles.[3] This can lead to inconsistent results and a non-linear response.
-
Solution: Ensure proper sample handling and storage. Keep samples on ice during preparation and store them at appropriate temperatures (e.g., -80°C for long-term storage).[2] Avoid repeated freeze-thaw cycles.
-
-
Inappropriate Incubation Time: If the incubation time is too long, the reaction may reach saturation, especially at higher enzyme concentrations, resulting in a loss of linearity. Conversely, an incubation time that is too short may not be sufficient to detect a linear response at low enzyme concentrations.
-
Pipetting Inaccuracies: Errors in pipetting, especially of small volumes, can introduce significant variability and affect the linearity of the assay.
-
Solution: Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for reagents to minimize pipetting variations between wells.
-
-
Depletion of Substrates or Cofactors: In assays with high enzyme activity, substrates or essential cofactors (like NADP+ in coupled assays) can be depleted during the incubation period, leading to a decrease in the reaction rate and non-linearity.
-
Solution: Ensure that the concentrations of all substrates and cofactors are not limiting throughout the assay. It may be necessary to increase their initial concentrations.
-
Issue 2: High Background Signal in Fluorescence-Based Assays
Question: I am observing a high background signal in my fluorescence-based GALT assay, which is compromising my results. What could be the cause and how can I reduce it?
Answer:
High background fluorescence can mask the true signal from the GALT-catalyzed reaction. Here are common causes and their solutions:
Possible Causes and Solutions:
-
Intrinsic Fluorescence of Reagents or Samples: Some components in the sample or assay buffer may be inherently fluorescent.
-
Solution: Run a "no-enzyme" control and a "no-substrate" control to identify the source of the background fluorescence. If the buffer is the source, consider using a different buffer system. If the sample itself is autofluorescent, background subtraction may be necessary.
-
-
Sub-optimal Filter Sets: Using filter sets that are not specific for the fluorophore in your assay can lead to the detection of non-specific fluorescence.
-
Solution: Use narrow bandpass emission filters that are specifically designed for your fluorophore's emission peak to minimize the detection of background noise.[6]
-
-
Light Scatter: Particulates in the sample or scratches on the microplate can cause light scattering, which can be detected as background fluorescence.
-
Solution: Centrifuge samples to remove any precipitates before adding them to the assay plate. Use high-quality, clean microplates.
-
-
Contaminated Reagents: Contamination of assay reagents with fluorescent substances can lead to high background.
-
Solution: Use fresh, high-purity reagents. Prepare fresh buffers and solutions for each experiment.
-
Issue 3: Low Signal or Poor Sensitivity
Question: My assay is not sensitive enough to detect low levels of GALT activity, resulting in a flat response. How can I improve the signal?
Answer:
Low signal can be a significant issue, especially when measuring residual GALT activity in disease models or patient samples.
Possible Causes and Solutions:
-
Sub-optimal Substrate Concentrations: If the substrate concentrations are too low (significantly below the Km), the reaction rate will be slow, resulting in a weak signal.
-
Solution: Optimize the substrate concentrations to be at or near saturating levels (typically 5-10 times the Km) to ensure maximal reaction velocity. The apparent Km values for Gal-1-P and UDP-glucose have been reported to be 0.38 mmol/L and 0.071 mmol/L, respectively, in an LC-MS/MS-based assay.[2][7]
-
-
Enzyme Inactivation: Improper sample handling or storage can lead to a loss of enzyme activity.
-
Solution: Follow strict sample handling protocols. Keep samples on ice and use appropriate storage conditions. Avoid prolonged exposure to room temperature.
-
-
Inhibitors in the Sample: The sample matrix may contain inhibitors of the GALT enzyme or the coupling enzymes in indirect assays.
-
Solution: If inhibition is suspected, dilute the sample to reduce the concentration of the inhibitor. However, be mindful that this will also dilute the enzyme. Alternatively, consider sample preparation methods to remove potential inhibitors.
-
-
Incorrect Assay Conditions: pH and temperature can significantly impact enzyme activity.
-
Solution: Ensure the assay is performed at the optimal pH and temperature for GALT activity. The optimal pH for GALT is typically around 8.7.
-
Frequently Asked Questions (FAQs)
Q1: What are the different types of GALT activity assays and which one should I choose?
A1: There are several methods to measure GALT activity, each with its own advantages and disadvantages.[4]
-
Enzymatic/Fluorometric Assays: These are often coupled assays where the product of the GALT reaction is used in a subsequent reaction that produces a detectable signal (e.g., NADPH fluorescence). They are relatively simple and high-throughput but can be prone to interference from other enzymes in the sample lysate.[8][9]
-
High-Performance Liquid Chromatography (HPLC): HPLC-based methods directly measure the formation of the product (UDP-galactose) or the consumption of the substrate (UDP-glucose).[5] This method is highly specific and accurate but has a lower throughput.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method that directly quantifies the enzymatic product.[2][7][10] It is considered a gold standard for GALT activity measurement but requires specialized instrumentation.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits measure the amount of GALT protein, not its enzymatic activity.[4] This can be useful for expression studies but does not provide information about the functional activity of the enzyme.
The choice of assay depends on your specific research needs, including the required sensitivity, throughput, and available equipment.
Q2: How can I prepare linearity standards for my GALT assay?
A2: Linearity standards can be prepared by mixing a high-activity sample with a low-activity (or GALT-deficient) sample in different proportions to create a range of known GALT activities.[4][11]
Q3: What is the impact of hemolysis on GALT activity assays?
A3: GALT is an enzyme found in red blood cells, so hemolysis (the rupture of red blood cells) will release the enzyme into the sample. While this is necessary for measuring GALT activity in erythrocyte lysates, uncontrolled or variable hemolysis can lead to inconsistent results.[12][13] It is crucial to have a consistent and complete lysis procedure for all samples and standards to ensure accurate and linear results.
Q4: How does substrate inhibition affect the kinetics of the GALT enzyme?
A4: GALT exhibits a "ping-pong" kinetic mechanism.[14][15] Substrate inhibition, particularly by UDP-glucose, can occur where at very high concentrations, the substrate binds to the enzyme in a non-productive manner, preventing the catalytic cycle from proceeding efficiently.[1] This results in a decrease in the reaction velocity at supra-optimal substrate concentrations, leading to non-linearity.
Data Presentation
Table 1: Optimal Substrate Concentrations for GALT Activity Assays
| Assay Type | Galactose-1-Phosphate (Gal-1-P) | UDP-glucose | Reference |
| LC-MS/MS | 1.6 mmol/L ([¹³C₆]-Gal-1-P) | 0.4 mmol/L | [2] |
| Enzymatic (in vitro) | 1.2 mM | 0.6 mM | [16] |
| Recombinant Human GALT | Km = 1.08 mmol/L | Km = 425 µmol/L | [14] |
Table 2: Stability of GALT in Dried Blood Spots (DBS) under Different Storage Conditions
| Temperature | Humidity | Storage Duration | GALT Activity Loss | Reference |
| 45°C | <30% | 14 days | 54% | [17] |
| 37°C | <30% | 35 days | 53% | [17] |
| Room Temperature | <30% | 91 days | 52% | [17] |
| 4°C | <30% | 182 days | 23% | [17] |
| -20°C | <30% | 367 days | 7% | [17] |
| 45°C | >50% | 14 days | 68% | [17] |
| 37°C | >50% | 35 days | 79% | [17] |
| Room Temperature | >50% | 91 days | 72% | [17] |
| 4°C | >50% | 182 days | 63% | [17] |
Experimental Protocols
Protocol 1: Generalized Procedure for Assessing GALT Assay Linearity
This protocol provides a framework for determining the linear range of a GALT activity assay.
Materials:
-
High-activity GALT sample (e.g., lysate from healthy control cells)
-
Low-activity or GALT-deficient sample (e.g., lysate from galactosemia patient cells or heat-inactivated lysate)
-
Assay-specific reagents and buffers
Procedure:
-
Preparation of Linearity Standards:
-
Prepare a series of at least five standards by mixing the high- and low-activity samples in different ratios (e.g., 0%, 25%, 50%, 75%, 100%, and 125% of the expected normal activity).[4]
-
-
Sample Analysis:
-
Analyze each linearity standard in replicate (at least triplicate is recommended) according to your specific GALT assay protocol.
-
-
Data Analysis:
-
Calculate the mean GALT activity for each standard.
-
Plot the measured GALT activity (y-axis) against the theoretical GALT activity (x-axis).
-
Perform a linear regression analysis on the data. A coefficient of determination (R²) value greater than 0.98 is generally considered to indicate good linearity.
-
Examine the residual plot. The residuals should be randomly distributed around zero. Any systematic trend may indicate non-linearity.
-
Protocol 2: Step-by-Step Enzymatic GALT Activity Assay in Cell Lysates
This protocol is adapted from a method for measuring GALT activity in cell and tissue lysates.[8][9]
Materials:
-
Cell or tissue lysate
-
GALT Activity Assay Reaction Buffer (containing UDP-glucose, NADP+, and other necessary components)
-
GALT Activity Assay Control Buffer (same as the reaction buffer but lacking Gal-1-P)
-
96-well plate
Procedure:
-
Sample Preparation:
-
Prepare cell or tissue lysates using a non-denaturing lysis buffer that is free of EDTA.
-
Determine the total protein concentration of each lysate.
-
-
Assay Setup:
-
Add 10-20 µg of total protein from each sample to two wells of a 96-well plate.
-
Add lysis buffer to two wells to serve as a control.
-
-
Enzymatic Reaction:
-
To one set of duplicate wells for each sample and control, add 50 µL of GALT Activity Assay Reaction Buffer.
-
To the other set of duplicate wells, add 50 µL of GALT Activity Assay Control Buffer.
-
Shake the plate for 1 minute at room temperature.
-
Incubate the plate at 37°C for 1.5 hours.[8]
-
-
Signal Detection:
-
Stop the reaction according to the specific assay kit instructions (e.g., by adding an acetone:methanol solution).
-
Measure the fluorescence of NADPH (Excitation: ~340 nm, Emission: ~460 nm).
-
-
Data Analysis:
-
Subtract the reading of the control buffer wells from the reading of the reaction buffer wells for each sample to get the specific GALT activity.
-
Mandatory Visualizations
Figure 1. The enzymatic reaction catalyzed by GALT.
Figure 2. Experimental workflow for assessing GALT assay linearity.
Figure 3. Logical workflow for troubleshooting non-linearity.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. benchchem.com [benchchem.com]
- 5. Direct non-radioactive assay of galactose-1-phosphate:uridyltransferase activity using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. web-api.polscientific.com [web-api.polscientific.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Influence of hemolysis on routine clinical chemistry testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of hemolysis interferences on routine biochemistry parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Functional and structural impact of the most prevalent missense mutations in classic galactosemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Galactose-1-phosphate uridylyltransferase - Wikipedia [en.wikipedia.org]
- 16. Functional analysis of GALT variants found in classic galactosemia patients using a novel cell‐free translation method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ultra Fast and Sensitive Liquid Chromatography Tandem Mass Spectrometry Based Assay for Galactose-1-Phosphate Uridylyltransferase and Galactokinase Deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Galactose-1-Phosphate Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the quantification of Galactose-1-Phosphate (Gal-1-P), particularly low recovery.
Frequently Asked Questions (FAQs)
Q1: What is Galactose-1-Phosphate (Gal-1-P) and why is its measurement important?
Galactose-1-Phosphate (Gal-1-P) is a key intermediate in the Leloir pathway, the primary metabolic route for converting galactose into glucose.[1][2] The measurement of Gal-1-P is crucial for diagnosing and monitoring certain metabolic disorders, most notably Classic Galactosemia. This autosomal recessive disorder is caused by a deficiency in the enzyme Galactose-1-Phosphate Uridylyltransferase (GALT).[1][3] This deficiency leads to the accumulation of Gal-1-P in tissues, which is believed to be a primary toxic agent responsible for severe symptoms like liver disease, failure to thrive, and developmental issues.[4][5][6] Therefore, quantifying Gal-1-P in erythrocytes is the most sensitive method for monitoring dietary compliance in galactosemia patients.[4][5]
Q2: What are the common methods for measuring Gal-1-P or the activity of related enzymes like GALT?
The quantification of Gal-1-P or the activity of the GALT enzyme is typically performed using several methods:
-
Enzymatic Assays: These methods often involve a series of coupled enzyme reactions that result in a product that can be measured spectrophotometrically or fluorometrically. The GALT enzyme, for example, converts Gal-1-P and UDP-glucose into UDP-galactose and glucose-1-phosphate.[2]
-
Radioactive Assays: These are considered a gold standard but are laborious. They use a radiolabeled substrate, such as [14C]Gal-1-P, and measure the formation of a radioactive product.[7][8] However, these assays can be unreliable at low GALT activity levels, partly due to potential impurities in the radioactive substrate.[8]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific modern method. It uses a stable isotope-labeled substrate (like [13C6]-Gal-1-P) and directly measures the mass of the enzymatic product.[7][9][10] This technique avoids the nonspecificity issues that can affect other assay types.[7]
Q3: What are the most common reasons for low recovery or detection of Gal-1-P or its enzymatic products?
Low recovery in a Gal-1-P assay can stem from several stages of the experimental process. The most common culprits include:
-
Sample Quality and Handling: Degradation of Gal-1-P due to improper sample collection, storage, or excessive freeze-thaw cycles.
-
Extraction Inefficiency: Incomplete lysis of cells or inefficient extraction of the analyte from the sample matrix.
-
Enzyme Inactivity: In enzymatic assays, the GALT enzyme (or other coupled enzymes) may be inactive due to sub-optimal conditions (pH, temperature), degradation, or the presence of inhibitors.
-
Reagent or Standard Issues: Degradation or impurity of critical reagents, substrates (e.g., UDP-glucose), or calibration standards.
-
Detection and Quantification Errors: Problems with the analytical instrument, such as incorrect settings, signal saturation, or matrix effects in LC-MS/MS analysis.[7][11]
Troubleshooting Guide for Low Gal-1-P Recovery
This guide provides specific advice for common problems encountered during Gal-1-P quantification.
Issue 1: Sample Integrity and Preparation
Q: My final Gal-1-P measurement is unexpectedly low. Could my sample collection, storage, or extraction protocol be the cause?
A: Yes, pre-analytical steps are critical for accurate quantification. Gal-1-P is a metabolite that can degrade if not handled properly.
Key Considerations for Sample Handling:
-
Temperature: Samples, especially blood or tissue, should be processed or frozen immediately after collection. For long-term storage, temperatures of -20°C or lower are recommended to prevent degradation and bacterial contamination.[9][12]
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles, as this can lead to enzyme degradation and reduced analyte stability.
-
Extraction Efficiency: The extraction method must efficiently lyse cells and release Gal-1-P into a solution while preserving its integrity. Inefficient homogenization or use of an inappropriate buffer can lead to significant loss of analyte.
Troubleshooting Sample Preparation
| Potential Problem | Recommended Solution | Rationale |
|---|---|---|
| Analyte Degradation | Process fresh samples immediately. If storage is necessary, flash-freeze in liquid nitrogen and store at ≤ -20°C.[9] | Rapidly stopping enzymatic activity and degradation pathways preserves the in-vivo concentration of Gal-1-P. |
| Inefficient Cell Lysis | Use mechanical homogenization (e.g., bead beater, sonicator) for tissue samples.[13] Ensure erythrocyte lysis is complete for blood samples. | Complete cell disruption is necessary to release intracellular Gal-1-P for accurate measurement. |
| Poor Extraction Yield | Ensure the extraction buffer is appropriate for the sample type. For example, a Mops buffer with detergents like Triton X-100 can be effective for plant tissues.[14] | The buffer must solubilize the analyte and prevent its degradation or precipitation during the extraction process. |
| Blood Sample Contamination | If newborn screening occurs after a blood transfusion, the results may be misinterpreted due to the presence of normal enzyme activity from the transfused blood.[3] | Transfused blood can mask an underlying enzyme deficiency, leading to false-negative results. |
Issue 2: Enzymatic Assay Performance
Q: In my GALT enzymatic assay, the final product signal is very low. How can I determine if the enzyme's activity is the problem?
A: Low product formation in an enzymatic assay can be due to either a true low concentration of the initial substrate (Gal-1-P) or poor performance of the enzyme itself. It is critical to rule out issues with the assay's enzymatic components.
Factors Affecting GALT Enzyme Activity:
-
pH and Temperature: Like all enzymes, GALT has optimal pH and temperature ranges for activity. Deviations can cause a significant drop in reaction rate or even denaturation.[2]
-
Substrate Concentration: The concentrations of both Gal-1-P and UDP-glucose must be optimal. Some assays show that GALT enzyme activity increases with Gal-1-P concentration up to a certain point, while very high concentrations of UDP-glucose can actually cause substrate inhibition.[7]
-
Enzyme Stability: The GALT enzyme can lose activity if stored improperly or for extended periods. Some mutations, like the Duarte allele (N314D), are known to reduce the thermal stability and biological half-life of the GALT enzyme.[15]
-
Presence of Inhibitors: The sample matrix may contain endogenous inhibitors. Additionally, certain compounds, like 2-fluorinated galactose-1-phosphate (F-Gal-1-P), can act as competitive inhibitors of GALT.[16]
Troubleshooting Enzyme Activity
| Parameter | Sub-Optimal Condition | Optimal Condition | Recommendation |
|---|---|---|---|
| Temperature | Too low (<25°C) or too high (>45°C) | 37°C [2] | Use a calibrated incubator or water bath set precisely to 37°C. High temperatures can cause irreversible denaturation.[2] |
| pH | Acidic (<6.5) or highly alkaline (>9.0) | pH 7.0 - 8.7 [2][7] | Prepare buffers carefully and verify the pH with a calibrated meter. A glycine (B1666218) buffer at pH 8.7 is commonly used.[7] |
| Substrate Levels | Limiting or inhibitory concentrations | ~1.6 mM Gal-1-P, ~0.4 mM UDP-Glc [7] | Perform substrate titration experiments to determine the optimal concentrations for your specific assay conditions. |
| Enzyme Integrity | Repeated freeze-thaw; improper storage | Store enzyme aliquots at -20°C or below; use a fresh aliquot for each experiment.[9] | Aliquoting the enzyme prevents degradation from multiple freeze-thaw cycles and contamination. |
Issue 3: Signal Detection and Quantification
Q: My controls and standards are working, but my sample signals are weak or inconsistent. Could this be a detection issue?
A: Yes, problems with the final detection step can mimic low analyte recovery. This is particularly relevant for highly sensitive methods like LC-MS/MS and microplate-based assays.
Key Considerations for Signal Detection:
-
Instrument Dynamic Range: Plate readers have a specific range of signal intensities they can accurately measure. A very strong or very weak signal may fall outside this range, leading to saturation or poor quantification.[11]
-
Matrix Effects (LC-MS/MS): Co-eluting substances from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[7]
-
Nonspecific Signal: In colorimetric or fluorescent assays, other reactions can sometimes produce a signal that interferes with the measurement of the specific product. LC-MS/MS methods are designed to avoid this nonspecificity.[7]
Troubleshooting Signal Detection
| Potential Problem | Recommended Solution | Rationale |
|---|---|---|
| Signal Saturation | Dilute the sample or reduce the detector gain/exposure time. Use instruments with an enhanced dynamic range if available.[11] | Saturation occurs when the signal is too strong for the detector, leading to underestimation of the true value. |
| Low Signal-to-Noise | Optimize instrument parameters (e.g., MS/MS transitions). Ensure proper sample cleanup to remove interfering substances.[7] | Increasing the specific signal while reducing background noise improves the limit of quantification. |
| Matrix Effects (LC-MS/MS) | Use a stable isotope-labeled internal standard that co-elutes with the analyte. Perform a matrix effect study by spiking the analyte into the sample matrix post-extraction.[7][9] | An internal standard helps correct for signal suppression or enhancement caused by the sample matrix, improving accuracy. |
Experimental Protocols and Visualizations
Galactose Metabolism and the GALT Reaction
The diagram below illustrates the central role of Galactose-1-Phosphate Uridylyltransferase (GALT) in converting Gal-1-P within the Leloir pathway. A deficiency in GALT leads to the accumulation of Gal-1-P.
Caption: The Leloir Pathway for galactose metabolism.
Protocol 1: General Workflow for Gal-1-P Measurement
This workflow outlines the critical steps from sample acquisition to final data analysis for a typical GALT enzymatic assay measured by LC-MS/MS.
Caption: Workflow for a GALT enzyme activity assay.
Protocol 2: Detailed GALT Enzymatic Assay (LC-MS/MS Method)
This protocol is adapted from established LC-MS/MS methods for measuring GALT activity in erythrocyte hemolysates.[7][9]
1. Reagent Preparation:
-
Glycine Buffer: 0.5 M, pH 8.7. Store at -20°C.
-
UDP-Glucose (UDPGlc) Solution: 2.0 mM. Store aliquots at -20°C.
-
Substrate Solution ([13C6]-Gal-1-P): 8.0 mM stable isotope-labeled Galactose-1-Phosphate. Store aliquots at -20°C.
-
Internal Standard (IS) Solution ([13C6]-Glu-1-P): 20 µM stable isotope-labeled Glucose-1-Phosphate.
-
Hemolysate: Prepare from washed erythrocytes according to standard laboratory procedures. Keep on ice.
2. Assay Procedure:
-
All steps should be performed on ice unless otherwise specified.
-
In a 1.5 mL microcentrifuge tube, combine:
-
16 µL of 0.5 M Glycine Buffer
-
16 µL of 2.0 mM UDPGlc solution
-
16 µL of 8.0 mM [13C6]-Gal-1-P solution
-
-
Vortex the mixture thoroughly.
-
Add 32 µL of the ice-chilled hemolysate to the reaction mixture. Mix thoroughly by gentle aspiration.
-
Immediately transfer half of the mixture (40 µL) to a new pre-chilled tube. This will be your "Sample" .
-
The remaining 40 µL in the original tube will serve as your "Blank" .
-
For the "Sample" tube: Incubate at 37°C for 30 minutes, then immediately place in boiling water for 5 minutes to stop the reaction.
-
For the "Blank" tube: Place in boiling water for 5 minutes first to denature the enzyme, then incubate at 37°C for 30 minutes.
-
After incubation, add 160 µL of the 20 µM Internal Standard solution to both the "Sample" and "Blank" tubes.
-
Vortex both tubes and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant for LC-MS/MS analysis.
3. Quantification:
-
The amount of the product, [13C6]-UDPGal, is quantified by LC-MS/MS.
-
The GALT enzyme activity is calculated by subtracting the amount of product in the "Blank" from the "Sample" and normalizing to the amount of hemoglobin in the hemolysate and the incubation time. The final units are typically µmol/h/g Hb.[7][10]
Troubleshooting Decision Tree
Use this logical diagram to systematically diagnose the cause of low Gal-1-P recovery.
Caption: A decision tree for troubleshooting low Gal-1-P recovery.
References
- 1. Galactose-1-phosphate uridylyltransferase deficiency - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Galactose-1-Phosphate Uridyltransferase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. logan.testcatalog.org [logan.testcatalog.org]
- 5. Galactose-1-Phosphate, Erythrocytes - Mayo Clinic Laboratories | Endocrinology Catalog [endocrinology.testcatalog.org]
- 6. yesilhealth.com [yesilhealth.com]
- 7. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultra Fast and Sensitive Liquid Chromatography Tandem Mass Spectrometry Based Assay for Galactose-1-Phosphate Uridylyltransferase and Galactokinase Deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of galactose-1-phosphate uridyltransferase enzyme activity by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancing Enzymatic Assay Precision | The Scientist [the-scientist.com]
- 12. Stability of galactose in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A highly specific l-galactose-1-phosphate phosphatase on the path to ascorbate biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Duarte allele impairs biostability of galactose-1-phosphate uridyltransferase in human lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: GALT Assay in Fibroblasts
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the Galactose-1-Phosphate Uridylyltransferase (GALT) assay in fibroblast cell cultures.
Troubleshooting Guide
Encountering issues with your GALT assay? Consult the table below for common problems, their potential causes, and recommended solutions to refine your experimental protocol.
| Problem | Potential Cause(s) | Recommended Solution(s) | Quantitative Data/Expected Values |
| Low or No GALT Activity Detected | 1. Inactive Enzyme: Use of denaturing lysis buffer or presence of EDTA.[1] 2. Insufficient Protein: Too little total protein in the assay.[1][2] 3. Cell Confluency: Fibroblasts were not at optimal confluency (70% or higher).[1][2] 4. Incorrect Media: Suboptimal glucose concentration in culture media.[1] 5. Degraded Reagents: Improper storage or handling of assay buffers and substrates. | 1. Use a non-denaturing, EDTA-free lysis buffer to maintain GALT enzyme function.[1] 2. Ensure a minimum of 10-20 µg of total protein per well.[1][2] 3. Plate fibroblasts to reach at least 70% confluency over 24-72 hours.[1][2] 4. Culture fibroblasts in high glucose media (4.5 g/L) for optimal differentiation of GALT activity.[1] 5. Store all reagents at their recommended temperatures and prepare fresh solutions as needed. | GALT activity in control fibroblasts should be significantly higher than in galactosemia patient fibroblasts. For example, a study reported a mean GALT activity of 23.8 (SD 3.8) µmol · (gHgb)⁻¹ · h⁻¹ in erythrocyte extracts from controls.[3] While specific fibroblast values may differ, a clear distinction should be observable. |
| High Variability Between Replicates | 1. Pipetting Inaccuracy: Inconsistent volumes of cell lysate or reagents. 2. Incomplete Cell Lysis: Inefficient release of intracellular GALT. 3. Well-to-Well Contamination: Carryover between wells during sample loading. 4. Large Reaction Volumes: Larger volumes can increase variability.[1] | 1. Use calibrated pipettes and proper technique. Prepare a master mix for reagents where possible. 2. Ensure complete cell lysis by following the recommended protocol for your chosen lysis buffer. 3. Use fresh pipette tips for each sample and be careful during plate loading. 4. Keep reaction volumes consistent and as low as the protocol allows without compromising signal. | Intra-assay imprecision (CV%) should ideally be low. One study on an LC-MS/MS based GALT assay reported intra-assay CVs of 2.1% to 9.7% at different activity levels.[3] |
| High Background Signal | 1. Contaminated Reagents: Buffers or substrates may be contaminated with products that interfere with the detection method. 2. Non-Specific Enzyme Activity: Other enzymes in the cell lysate may be contributing to the signal. 3. Substrate Instability: Spontaneous breakdown of substrates leading to a false positive signal. | 1. Use high-purity reagents and sterile, nuclease-free water. 2. Include a "no-substrate" control (Control Buffer lacking galactose-1-phosphate) to measure and subtract background activity.[1][2] 3. Prepare substrates fresh before use and store them as recommended. | The signal from the control buffer (lacking galactose-1-phosphate) should be significantly lower than the signal from the reaction buffer.[1][2] |
| Unexpected Results with Patient Samples | 1. Fibroblast Strain Variation: Different fibroblast strains can have varying GALT activity.[4] 2. Passage Number: High passage numbers can alter cell phenotype and enzyme activity.[5] 3. Genetic Variation: Different GALT gene mutations can result in varying levels of residual enzyme activity.[6][7] | 1. Use well-characterized fibroblast strains and include appropriate controls (healthy donor and known galactosemia patient lines). 2. Use fibroblasts at a low passage number for consistency.[5] 3. Correlate GALT activity with genotype information if available. Be aware that some variants may have detectable but low residual activity.[3] | Residual GALT activity in non-classical or variant galactosemia can range from 1% to 5% of control values.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the general principle of the GALT assay in fibroblasts?
A1: The GALT assay is typically an indirect measurement of GALT enzyme activity.[1][2] The GALT enzyme is the rate-limiting step in a series of coupled enzymatic reactions. The final step often involves the conversion of NADP+ to NADPH, which can be measured by its fluorescence or absorbance.[2][8] The amount of NADPH produced is proportional to the GALT activity in the fibroblast lysate.
Q2: How should I prepare my fibroblast cell lysates for the GALT assay?
A2: Fibroblasts should be plated at a minimum of 1.0 x 10^5 cells per well in a 6-well plate and allowed to reach at least 70% confluency.[1][2] After harvesting, cells should be lysed using a non-denaturing, EDTA-free lysis buffer and kept on ice.[1][2] The total protein concentration of the lysate should be determined to ensure that 10-20 µg of protein is used per assay well.[1]
Q3: What are the critical components of the GALT assay reaction and control buffers?
A3: The GALT Activity Assay Reaction Buffer typically contains UDP-glucose and NADP+.[2] The GALT Activity Assay Control Buffer is identical to the reaction buffer but lacks galactose-1-phosphate, a key substrate for the GALT enzyme.[1][2] This control is essential for determining the background signal.
Q4: Can I use a different method than the NADPH-based fluorescence assay?
A4: Yes, other methods are available, such as those using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3] LC-MS/MS, for instance, can offer high sensitivity and specificity by using a stable isotope-labeled substrate and quantifying the isotope-labeled product.[3]
Q5: How does the glucose concentration in the cell culture medium affect the GALT assay?
A5: Growing fibroblasts in high glucose media (4.5 g/L) has been found to be optimal for differentiating GALT activity between wild-type and classic galactosemia patient fibroblasts.[1]
Experimental Protocol: GALT Activity Assay in Fibroblasts
This protocol is a generalized guide based on established methods.[1][2] Optimization may be required for specific cell lines and laboratory conditions.
I. Cell Culture and Lysate Preparation
-
Plate human dermal fibroblasts in a 6-well plate at a density of at least 1.0 x 10^5 cells per well in high glucose (4.5 g/L) DMEM supplemented with 10% FBS and penicillin/streptomycin.
-
Culture the cells for 24-72 hours to reach at least 70% confluency.[1][2]
-
Wash the cells with PBS and then lyse them using a non-denaturing, EDTA-free lysis buffer. Keep the plate on ice.
-
Scrape the cells and collect the lysate.
-
Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).
II. GALT Activity Assay
-
Dilute the cell lysates to a concentration that allows for the addition of 10-20 µg of total protein per well.[1]
-
In a 96-well conical bottom plate, add a minimum of 10 µg of total protein for each sample to two separate wells (one for the reaction and one for the control).[1][2]
-
To one set of wells, add 50 µL of GALT Activity Assay Reaction Buffer.
-
To the duplicate set of wells, add 50 µL of GALT Activity Assay Control Buffer (lacking galactose-1-phosphate).[1][2]
-
Shake the plate on a plate shaker for 1 minute at 200-400 rpm.
-
Incubate the plate at 37°C for 1.5 hours.[2]
-
Measure the fluorescence of NADPH (Excitation: ~355 nm, Emission: ~460 nm).
III. Data Analysis
-
Subtract the fluorescence reading of the control buffer from the reading of the reaction buffer for each sample to get the net GALT activity.
-
Normalize the net GALT activity to the amount of protein loaded per well.
-
Compare the GALT activity of test samples to that of control (healthy donor) fibroblasts.
Visualizations
Caption: A flowchart of the GALT assay experimental workflow.
Caption: The GALT enzymatic reaction and coupled detection pathway.
References
- 1. web-api.polscientific.com [web-api.polscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 5. researchgate.net [researchgate.net]
- 6. unitedformetabolicdiseases.nl [unitedformetabolicdiseases.nl]
- 7. Galactose-1-phosphate uridyl transferase in fibroblasts: isozymes in normal and variant states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: EDTA-Mediated Inhibition of GALT Assay
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the inhibition of the Galactose-1-Phosphate Uridyltransferase (GALT) assay by ethylenediaminetetraacetic acid (EDTA). This interference is a critical issue, particularly in newborn screening programs for galactosemia, where it can lead to false-positive results.
Frequently Asked Questions (FAQs)
Q1: What is EDTA, and why is it an issue in the GALT assay?
A1: EDTA (ethylenediaminetetraacetic acid) is a common anticoagulant used in blood collection tubes to prevent clotting by chelating calcium ions. However, EDTA also chelates other divalent cations, such as magnesium ions (Mg²⁺), which are essential cofactors for the GALT enzyme. By sequestering these crucial ions, EDTA inhibits the activity of the GALT enzyme, leading to artificially low or absent enzyme activity readings. This can result in a false-positive diagnosis of galactosemia.
Q2: How does EDTA contamination typically occur in GALT assay samples?
A2: EDTA contamination often happens during blood sample collection. If blood is first drawn into an EDTA-containing tube (typically with a lavender or purple top) and then transferred to a filter paper for a dried blood spot (DBS) sample, cross-contamination can occur. This is a significant concern in newborn screening where DBS samples are the standard. Adhering to the correct order of draw for blood collection is crucial to prevent this.
Q3: What are the tell-tale signs of EDTA inhibition in my GALT assay results?
A3: A primary indicator of EDTA inhibition is a significantly reduced or absent GALT activity in a sample from a patient who is otherwise healthy and does not have a family history of galactosemia. If you observe a presumptive positive result for galactosemia, especially with no corresponding elevation in galactose-1-phosphate (Gal-1-P) levels, EDTA contamination should be considered as a possible cause.
Q4: Can the type of EDTA salt (e.g., K₂EDTA vs. K₃EDTA) affect the GALT assay differently?
A4: Both K₂EDTA and K₃EDTA are effective chelating agents and will inhibit the GALT enzyme. While they differ in the number of potassium ions and their effect on red blood cell morphology, both will interfere with the GALT assay by sequestering essential divalent cations. Therefore, contamination with either form of EDTA is a concern.
Troubleshooting Guide
Issue: Suspected False-Positive GALT Assay Result Due to EDTA Inhibition
This guide provides steps to identify and potentially resolve EDTA-mediated inhibition of the GALT assay.
Step 1: Review Sample Collection and Handling Procedures
-
Verify the Order of Draw: Confirm with the phlebotomist or clinical staff the order in which blood tubes were filled. Samples for serum or heparin tubes should always be drawn before EDTA tubes.
-
Inspect the Dried Blood Spot Card: Look for any signs of improper collection, such as oversaturation or layering of blood spots, which might indicate a difficult collection where multiple tube types could have been used.
Step 2: Quantitative Analysis of EDTA Contamination (If available)
Some specialized laboratories can quantify the concentration of EDTA in the dried blood spot sample. This is the most definitive way to confirm EDTA contamination.
Step 3: Prevention of EDTA Inhibition
The most effective strategy is prevention.
-
Proper Phlebotomy Training: Ensure all personnel involved in blood collection are trained on the correct order of draw to prevent cross-contamination.
-
Dedicated Collection Kits: For newborn screening, use dedicated collection kits that do not include EDTA tubes for the GALT assay sample.
Step 4: Reversal of EDTA Inhibition
If EDTA contamination is suspected and a new sample cannot be obtained, it may be possible to reverse the inhibition by supplementing the assay with an excess of magnesium ions.
Experimental Protocols
Protocol for Reversing EDTA Inhibition with Magnesium Chloride (MgCl₂)
This protocol is based on the principle of competitive binding. By adding an excess of Mg²⁺, the inhibitory effect of EDTA can be overcome as the chelator becomes saturated, leaving sufficient free Mg²⁺ for the GALT enzyme to function.
Materials:
-
GALT assay reagents (as per your standard protocol)
-
Magnesium chloride (MgCl₂) solution (e.g., 1 M stock solution, sterile)
-
Suspected EDTA-contaminated hemolysate or dried blood spot eluate
-
Control samples (positive and negative for GALT activity, with no EDTA contamination)
Procedure:
-
Prepare a working solution of MgCl₂: Dilute the 1 M MgCl₂ stock solution to a final concentration of 100 mM in nuclease-free water.
-
Sample Preparation:
-
For dried blood spots, elute the sample as per your standard GALT assay protocol. .
-
-
Magnesium Supplementation:
-
To a portion of the suspected EDTA-contaminated sample, add MgCl₂ to a final concentration of 5 mM. The exact optimal concentration may need to be determined empirically, but 5 mM is a good starting point.
-
Prepare a parallel reaction with the same sample without the addition of MgCl₂.
-
Run the control samples in parallel.
-
-
Perform the GALT Assay: Proceed with your standard GALT assay protocol for all samples (with and without added MgCl₂).
-
Data Analysis:
-
Compare the GALT activity in the MgCl₂-supplemented sample to the untreated sample. A significant increase in GALT activity in the supplemented sample is indicative of initial EDTA inhibition.
-
The GALT activity in the supplemented sample should be closer to the expected normal range if EDTA was the sole inhibitor.
-
Quantitative Data Summary
| Parameter | Observation | Implication for GALT Assay |
| Mechanism of Inhibition | EDTA chelates divalent cations (e.g., Mg²⁺, Zn²⁺) essential for enzyme activity. | GALT is a magnesium-dependent enzyme; chelation of Mg²⁺ by EDTA leads to loss of function. |
| Preventative Measure | Addition of excess divalent cations (e.g., MgCl₂). | Supplementing the assay with an excess of MgCl₂ can restore GALT activity in EDTA-contaminated samples. |
Visualizing the Mechanism and Workflow
Below are diagrams created using the DOT language to illustrate the key processes.
Caption: Mechanism of EDTA-mediated GALT inhibition.
Caption: Workflow for preventing EDTA inhibition.
Validation & Comparative
A Head-to-Head Comparison: HPLC vs. LC-MS/MS for Measuring GALT Activity
For researchers, scientists, and drug development professionals, the accurate measurement of Galactose-1-Phosphate Uridyltransferase (GALT) activity is critical for diagnosing the inherited metabolic disorder classic galactosemia and for evaluating potential therapeutics. The choice of analytical method can significantly impact the sensitivity, specificity, and throughput of this crucial measurement. This guide provides an objective comparison of two prominent techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), supported by experimental data and detailed protocols.
The enzymatic activity of GALT is a cornerstone in the diagnosis and monitoring of galactosemia. GALT catalyzes the second step in the Leloir pathway, converting galactose-1-phosphate (Gal-1-P) and UDP-glucose (UDP-Glc) into UDP-galactose (UDP-Gal) and glucose-1-phosphate. Deficient GALT activity leads to the toxic accumulation of Gal-1-P. Therefore, precise and reliable quantification of GALT activity, often in erythrocytes, is paramount.
The GALT Enzymatic Reaction
The core biochemical reaction measured by both HPLC and LC-MS/MS assays is the GALT-catalyzed conversion of substrates to products. Understanding this pathway is fundamental to interpreting the assay results.
Caption: The GALT enzyme reaction pathway.
Comparative Analysis of Method Performance
The choice between HPLC-UV and LC-MS/MS often depends on the specific requirements of the study, such as the need for high sensitivity to detect residual enzyme activity or the practical considerations of instrument availability and sample throughput. The following table summarizes the key quantitative performance characteristics of each method based on published experimental data.
| Performance Metric | HPLC-UV | LC-MS/MS |
| Principle | Separation of UDP-Gal and UDP-Glc with UV detection. | Separation by LC and specific detection of a product (e.g., ¹³C₆-UDPGal) by mass spectrometry. |
| Linearity | Linear with incubation times up to 80 min and with 0-42.5 nmol hemoglobin[1]. | Linear range corresponds to GALT activity from 0.04 to 125 µmol·(g Hgb)⁻¹·h⁻¹ (0.2% to 500% of normal)[2]. |
| Limit of Quantitation (LOQ) | Sufficient to detect low activity in patients with classical galactosemia, but less sensitive than LC-MS/MS[3][4]. | 0.04 µmol·(g Hgb)⁻¹·h⁻¹ (approx. 0.2% of normal control value)[2][5][6]. |
| Precision (CV%) | Within-day: <1.4% Between-day: <2.4%[1]. | Intra-assay: 2.1% - 9.7% Inter-assay: 4.5% - 13.2% (from high to low activity levels)[2][5][6]. |
| Recovery | Not explicitly reported in reviewed sources. | >90% at activity levels from 0.2% to 25% of normal[2][5][6]. |
| Specificity | Good. Relies on chromatographic separation of UDP-Gal from UDP-Glc[1]. | Very High . Uses specific mass-to-charge ratio transitions, allowing use of stable isotope-labeled substrates to eliminate ambiguity[2]. |
| Run Time | Not explicitly specified, but typically longer than modern UPLC methods. | As short as 3 minutes per sample using UPLC-MS/MS[5]. |
Experimental Workflows: A Visual Comparison
The operational steps for each method differ significantly, particularly in sample preparation and data acquisition. The LC-MS/MS workflow incorporates an internal standard at the beginning, enhancing quantitation accuracy.
Caption: Comparative experimental workflows for GALT activity assays.
Detailed Experimental Protocols
Below are representative protocols for each method, synthesized from published studies. These should be considered as templates and may require optimization for specific laboratory conditions.
HPLC-UV Method Protocol
This method directly measures the formation of UDP-Galactose from the substrates.
-
Preparation of Erythrocyte Hemolysate:
-
Collect whole blood in heparinized tubes.
-
Wash packed erythrocytes multiple times with cold saline solution.
-
Lyse the washed red blood cells by adding 7 volumes of cold, sterile water.
-
Determine the hemoglobin (Hb) concentration of the hemolysate for normalization.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing an optimized buffer (e.g., Tris-HCl), dithiothreitol (B142953) (DTT), Galactose-1-Phosphate, and UDP-Glucose[1].
-
Initiate the reaction by adding a specific volume of the erythrocyte hemolysate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60-80 minutes)[1].
-
-
Sample Processing and Analysis:
-
Terminate the reaction by adding a stopping reagent, such as perchloric acid, followed by neutralization.
-
Centrifuge the sample to pellet precipitated proteins.
-
Filter the supernatant and inject a defined volume into the HPLC system.
-
Perform chromatographic separation on a reversed-phase column (e.g., C18)[1].
-
Detect UDP-Galactose and UDP-Glucose using a UV detector at a specific wavelength (typically 262 nm).
-
Calculate GALT activity based on the amount of UDP-Galactose produced over time, normalized to the hemoglobin concentration.
-
LC-MS/MS Method Protocol
This highly sensitive method uses a stable isotope-labeled substrate to produce a unique product that can be unambiguously detected by mass spectrometry[2].
-
Preparation of Erythrocyte Hemolysate:
-
The preparation is similar to the HPLC method: washed erythrocytes are lysed in cold, sterile water, and the hemoglobin concentration is determined.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing buffer, DTT, UDP-Glucose, and a stable isotope-labeled substrate, ¹³C₆-Galactose-1-Phosphate ([¹³C₆]-Gal-1-P)[2][5].
-
Add a suitable internal standard (IS), such as UDP-N-acetylglucosamine, for accurate quantification[7].
-
Initiate the reaction by adding the hemolysate.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes)[2].
-
-
Sample Processing and Analysis:
-
Terminate the reaction, often by boiling for several minutes, which effectively denatures the enzyme[5].
-
Centrifuge the sample to pellet debris.
-
Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.
-
Separate the analyte using a suitable LC column (e.g., BEH amide or reversed-phase ion-pair)[5].
-
Detect and quantify the product, ¹³C₆-UDP-Galactose , using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. A specific precursor-to-product ion transition (e.g., m/z 571 > 323) is monitored for the analyte[2][6].
-
Calculate GALT activity by comparing the analyte-to-IS peak area ratio against a standard curve, normalized to the hemoglobin concentration.
-
Conclusion and Recommendations
Both HPLC-UV and LC-MS/MS are powerful techniques for the direct measurement of GALT enzyme activity.
The HPLC-UV method is reliable, demonstrates excellent precision, and is a convenient, direct, non-radioactive assay[1]. It is well-suited for applications where distinguishing between normal and classical galactosemia (near-zero activity) is the primary goal. However, its sensitivity may be insufficient for accurately quantifying very low levels of residual GALT activity[3].
The LC-MS/MS method offers superior sensitivity and specificity. Its ability to quantify GALT activity as low as 0.2% of normal levels makes it indispensable for studying genotype-phenotype correlations, especially in patients with variant forms of galactosemia who may have low but detectable residual enzyme function[2][4]. The use of stable isotope-labeled substrates and internal standards minimizes matrix effects and provides highly accurate and precise quantification. Furthermore, its high throughput, with run times as short as 3 minutes, makes it ideal for screening larger sample cohorts[5].
Recommendation: For routine diagnostic purposes where a clear distinction between affected and unaffected individuals is needed, HPLC-UV is a robust choice. For research applications, drug development, and detailed clinical studies requiring the precise quantification of low residual GALT activity, the LC-MS/MS method is the unequivocal gold standard due to its superior sensitivity, specificity, and accuracy.
References
- 1. Direct non-radioactive assay of galactose-1-phosphate:uridyltransferase activity using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The ability of an LC-MS/MS-based erythrocyte GALT enzyme assay to predict the phenotype in subjects with GALT deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of galactose-1-phosphate uridyltransferase enzyme activity by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validating Galactose 1-Phosphate Assays: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the study of galactosemia and the broader field of galactose metabolism, the accurate and precise quantification of Galactose 1-phosphate (Gal-1-P) is critical. This guide provides a comprehensive comparison of methodologies for the validation of Gal-1-P assays, with a focus on the use of reference materials and a detailed examination of supporting experimental data.
The accumulation of Gal-1-P in erythrocytes is a key biomarker for diagnosing and monitoring classical galactosemia, a rare genetic disorder caused by a deficiency of the enzyme galactose-1-phosphate uridylyltransferase (GALT). Therefore, robust and reliable analytical methods are essential for clinical management and therapeutic development.
Comparison of Analytical Methods for this compound Quantification
While commercially available assay kits for the direct quantification of Gal-1-P are not common, the measurement is routinely performed in clinical and research laboratories using laboratory-developed tests (LDTs). The two primary analytical techniques employed are mass spectrometry-based methods—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)—and enzymatic assays.
| Parameter | LC-MS/MS | GC-MS | Enzymatic Assay |
| Principle | Separation by liquid chromatography and detection by mass spectrometry based on mass-to-charge ratio. | Separation of volatile derivatives by gas chromatography and detection by mass spectrometry. | Indirect measurement based on the enzymatic conversion of Gal-1-P and subsequent spectrophotometric or fluorometric detection of a product like NADH. |
| Specificity | High | High | Can be susceptible to interference from other sugar phosphates. |
| Sensitivity | High (Low μmol/L range) | High (Low μmol/L range) | Moderate |
| Linearity | Excellent (e.g., up to 2.5 mmol/L)[1][2] | Good (e.g., up to 2.5 mmol/L)[1][2] | Generally narrower linear range compared to MS methods. |
| Precision (CV%) | Intra-assay: 2.1-9.7%[3][4], Inter-assay: 4.5-13.2%[3][4] | Intra- and Inter-assay: 2.2-8.8%[1][2][5] | Variable, can be higher than MS methods. |
| Throughput | High, amenable to automation. | Lower, requires derivatization step. | High, suitable for plate-based formats. |
| Instrumentation | Requires specialized and expensive equipment. | Requires specialized and expensive equipment. | Requires standard laboratory spectrophotometer or fluorometer. |
Reference Materials for Assay Validation
The validation of any quantitative assay relies on the availability of high-purity analytical standards and quality control materials.
Analytical Standards:
Purified Gal-1-P is commercially available from several suppliers and is essential for the preparation of calibrators and standards to establish the assay's linear range and accuracy.
| Product | Supplier | Purity |
| α-D-Galactose 1-phosphate dipotassium (B57713) salt pentahydrate | Sigma-Aldrich | ≥98% (HPLC) |
| α-D-Galactose-1-phosphate (potassium salt hydrate) | Cayman Chemical | ≥95%[6] |
| a-D-Galactose-1-phosphate disodium (B8443419) salt | Biosynth | High Purity[3] |
| This compound Potassium salt | TargetMol | High Purity[7] |
Quality Control Materials:
Experimental Protocols
Sample Preparation: Erythrocyte Isolation and Lysis
Accurate measurement of Gal-1-P requires proper handling and preparation of whole blood samples to isolate erythrocytes.
Materials:
-
Whole blood collected in EDTA (lavender-top) or sodium heparin (green-top) tubes.
-
Cold 0.9% saline solution.
-
Refrigerated centrifuge.
-
Lysis buffer (e.g., cold deionized water or a specific buffer as per the analytical method).
Procedure:
-
Immediately after collection, place the whole blood tube on wet ice.
-
Centrifuge the blood at 800 x g for 10 minutes at 4°C.
-
Carefully remove and discard the plasma and the buffy coat (the thin white layer of white blood cells and platelets).
-
Wash the remaining packed red blood cells by adding approximately two volumes of cold 0.9% saline. Gently invert the tube to mix.
-
Centrifuge at 800 x g for 10 minutes at 4°C and discard the supernatant.
-
Repeat the washing step (steps 4 and 5) two more times.
-
After the final wash, carefully remove the supernatant.
-
The packed erythrocytes can then be lysed by adding a specific volume of cold lysis buffer and vortexing.
-
The resulting hemolysate can be used for Gal-1-P analysis or stored at -80°C.
LC-MS/MS Method for Gal-1-P Quantification
This protocol provides a general framework for the quantitative analysis of Gal-1-P using LC-MS/MS. Method-specific parameters will need to be optimized.
Materials:
-
Erythrocyte lysate (prepared as described above).
-
This compound analytical standard.
-
Stable isotope-labeled internal standard (e.g., [¹³C₆]-Galactose 1-phosphate).
-
Acetonitrile (B52724), methanol, formic acid (LC-MS grade).
-
Protein precipitation agent (e.g., cold acetonitrile or methanol).
-
LC column suitable for polar analytes (e.g., HILIC or mixed-mode).
Procedure:
-
Protein Precipitation: To a known volume of erythrocyte lysate, add a known amount of the internal standard. Then, add 3-4 volumes of a cold protein precipitation agent. Vortex vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Sample Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable mobile phase for injection.
-
LC-MS/MS Analysis: Inject the reconstituted sample onto the LC-MS/MS system.
-
Chromatographic Separation: Use a gradient elution to separate Gal-1-P from other matrix components.
-
Mass Spectrometric Detection: Operate the mass spectrometer in negative ion mode and monitor for the specific precursor-to-product ion transitions for both Gal-1-P and the internal standard.
-
-
Quantification: Create a calibration curve by analyzing a series of known concentrations of the Gal-1-P analytical standard with a constant amount of internal standard. The concentration of Gal-1-P in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizing the Galactose Metabolism Pathway and Assay Workflow
To aid in the understanding of the biochemical context and the experimental process, the following diagrams are provided.
Caption: The Leloir pathway for galactose metabolism.
Caption: Workflow for the validation of a this compound assay.
References
- 1. MilliporeSigma Alpha-D-Galactose-1-phosphate, Dipotassium Salt, Calbiochem , 100 g | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
- 2. Erythrocyte Galactose-1-phosphate measurement by GC-MS in the monitoring of classical galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. a-D-Galactose-1-phosphate disodium salt | MG07455 [biosynth.com]
- 4. Galactose-1-phosphate uridyltransferase dried blood spot quality control materials for newborn screening tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Erythrocyte this compound quantified by isotope-dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound Potassium salt | TargetMol [targetmol.com]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. Galactose-1-phosphate Uridyltransferase Dried Blood Spot Quality Control Materials for Newborn Screening Tests - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Navigating Cross-Reactivity in Enzymatic Assays for Sugar Phosphates
For researchers, scientists, and drug development professionals, the accurate quantification of sugar phosphates is paramount. These molecules are central to cellular metabolism, and their precise measurement is critical for understanding disease states and developing effective therapeutics. However, the structural similarity of sugar phosphates presents a significant analytical challenge: cross-reactivity in enzymatic assays. This guide provides a comprehensive comparison of common enzymatic assays for key sugar phosphates, offering experimental data, detailed protocols, and visual workflows to aid in assay selection and troubleshooting.
The principle behind most enzymatic assays for sugar phosphates is the high specificity of enzymes for their substrates. In a typical workflow, a specific enzyme is used to convert the target sugar phosphate (B84403) into a product that can be easily measured, often through a coupled reaction that results in a change in absorbance or fluorescence. However, the enzymes used are not always perfectly specific and can sometimes react with other structurally similar sugar phosphates, leading to inaccurate measurements. Understanding the potential for this cross-reactivity is crucial for reliable data interpretation.
Comparative Analysis of Enzymatic Assays
This section provides a comparative overview of commonly used enzymatic assays for Glucose-6-Phosphate (G6P), Fructose-6-Phosphate (F6P), and Mannose-6-Phosphate (M6P).
Glucose-6-Phosphate (G6P) Assay
The most common enzymatic assay for G6P relies on the enzyme Glucose-6-Phosphate Dehydrogenase (G6PDH), which catalyzes the oxidation of G6P to 6-phosphoglucono-δ-lactone, with the concomitant reduction of NADP+ to NADPH. The resulting increase in NADPH concentration can be measured by absorbance at 340 nm or through a coupled reaction to produce a fluorescent or colorimetric signal.
Potential for Cross-Reactivity:
While G6PDH is highly specific for G6P, some level of cross-reactivity with other sugar phosphates can occur, though this is generally low. The primary concern is often the presence of interfering substances in the sample that can affect the NADPH/NADP+ ratio. It is crucial to run appropriate controls to account for this.
Fructose-6-Phosphate (F6P) Assay
The enzymatic assay for F6P typically involves a coupled enzyme system. First, Phosphoglucose Isomerase (PGI) converts F6P to G6P. The newly formed G6P is then quantified using the G6PDH-based assay described above.
Potential for Cross-Reactivity:
The primary source of cross-reactivity in the F6P assay is the presence of endogenous G6P in the sample, which will be directly measured by the G6PDH reaction, leading to an overestimation of F6P.[1] To address this, a background control reaction is performed without the PGI enzyme to measure the initial G6P concentration, which is then subtracted from the total measurement obtained with PGI.[1] Additionally, high concentrations of NADH or NADPH in the sample can also interfere with the assay.[1]
Mannose-6-Phosphate (M6P) Assay
The quantification of M6P often utilizes the enzyme Mannose-6-Phosphate Isomerase (MPI), which catalyzes the reversible isomerization of M6P to F6P. The resulting F6P can then be measured using the coupled PGI and G6PDH assay.
Potential for Cross-Reactivity:
The specificity of MPI is crucial for this assay. Studies on MPI from various organisms have shown it to be highly specific for M6P. The table below summarizes the substrate specificity of Mannose-6-Phosphate Isomerase from Bacillus subtilis, demonstrating its high activity with M6P and significantly lower or no activity with other sugar phosphates.
Quantitative Data Summary
| Sugar Phosphate | Relative Activity (%) with Bacillus subtilis Mannose-6-Phosphate Isomerase |
| Mannose-6-Phosphate | 100 |
| Glucose-6-Phosphate | Not Reported |
| Fructose-6-Phosphate | Not Reported |
| L-Ribose | High |
| D-Lyxose | High |
| D-Talose | High |
| D-Mannose | High |
| L-Allose | High |
Data compiled from studies on the substrate specificity of Mannose-6-Phosphate Isomerase. Note that direct percentage cross-reactivity for G6P and F6P in this specific assay was not available in the reviewed literature.
Experimental Protocols
Detailed methodologies for the key enzymatic assays are provided below.
Protocol 1: Enzymatic Assay of Glucose-6-Phosphate (G6P)
This protocol is based on the G6PDH-catalyzed oxidation of G6P.
Materials:
-
Tris-HCl buffer (1 M, pH 7.8)
-
MgCl2 solution (1 M)
-
NADP+ solution (10 mM)
-
Glucose-6-Phosphate Dehydrogenase (G6PDH) from Leuconostoc mesenteroides (e.g., Worthington Biochemical, LS004002)
-
Sample containing G6P
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
96-well microplate (optional)
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube or a well of a microplate, combine the following in the specified final concentrations:
-
Tris-HCl buffer: 100 mM
-
MgCl2: 10 mM
-
NADP+: 1 mM
-
-
Add the sample: Add a known volume of the sample containing G6P to the reaction mixture. The final volume should be brought up with distilled water.
-
Initiate the reaction: Add a specific activity of G6PDH to the mixture.
-
Incubate: Incubate the reaction at 37°C for 15-30 minutes.
-
Measure absorbance: Measure the absorbance of the solution at 340 nm.
-
Calculate G6P concentration: The concentration of G6P is proportional to the change in absorbance at 340 nm, using the molar extinction coefficient of NADPH (6.22 x 10³ M⁻¹cm⁻¹).
Protocol 2: Enzymatic Assay of Fructose-6-Phosphate (F6P)
This protocol utilizes a coupled enzyme reaction.
Materials:
-
All materials from Protocol 1
-
Phosphoglucose Isomerase (PGI)
-
Sample containing F6P
Procedure:
-
Prepare two sets of reaction mixtures:
-
Reaction A (Total hexose (B10828440) phosphates): Prepare the reaction mixture as described in Protocol 1.
-
Reaction B (Background G6P): Prepare the same reaction mixture but omit the PGI.
-
-
Add the sample: Add the same volume of the sample containing F6P to both Reaction A and Reaction B.
-
Add enzymes:
-
To Reaction A, add both PGI and G6PDH.
-
To Reaction B, add only G6PDH.
-
-
Incubate and measure absorbance: Follow steps 4 and 5 from Protocol 1 for both reactions.
-
Calculate F6P concentration:
-
The absorbance from Reaction B corresponds to the initial G6P in the sample.
-
The absorbance from Reaction A corresponds to the sum of initial G6P and the G6P produced from F6P.
-
Subtract the absorbance of Reaction B from Reaction A to determine the absorbance change due to F6P conversion. Calculate the F6P concentration based on this corrected absorbance value.
-
Protocol 3: Cysteine-Carbazole Method for Fructose (B13574)
This colorimetric method can be used to determine fructose concentrations, which can be the product of other enzymatic reactions (e.g., from F6P after phosphatase treatment).
Materials:
-
Cysteine hydrochloride solution (1.5%)
-
Sulfuric acid (70%)
-
Carbazole (B46965) solution (0.12% in ethanol)
-
Sample containing fructose
-
Spectrophotometer capable of measuring absorbance at 560 nm
Procedure:
-
To 1 ml of the sample solution, add 0.1 ml of the cysteine hydrochloride solution and mix.
-
Add 3 ml of concentrated sulfuric acid and mix thoroughly.
-
Add 0.1 ml of the carbazole solution and mix.
-
Incubate at room temperature for 2 hours.
-
Measure the absorbance at 560 nm.
-
The concentration of fructose is determined by comparing the absorbance to a standard curve prepared with known concentrations of fructose.
Visualizing the Pathways and Workflows
To better understand the relationships between the sugar phosphates and the principles of the enzymatic assays, the following diagrams have been generated using Graphviz.
Caption: Key sugar phosphates in the upper glycolysis pathway.
Caption: Workflow for the enzymatic assay of Glucose-6-Phosphate.
Caption: Coupled enzyme assay workflow for Fructose-6-Phosphate.
Conclusion
While enzymatic assays offer a powerful and sensitive method for quantifying sugar phosphates, a thorough understanding of potential cross-reactivity is essential for accurate and reliable results. This guide provides a framework for researchers to critically evaluate and select the most appropriate assay for their specific needs. By carefully considering the principles of each assay, implementing appropriate controls, and utilizing detailed protocols, scientists can navigate the challenges of sugar phosphate analysis and generate high-quality data to advance their research.
References
A Guide to Inter-Laboratory Comparison of Galactose-1-Phosphate Measurement Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of Galactose-1-Phosphate (Gal-1-P) is crucial for the diagnosis and monitoring of galactosemia, a rare genetic metabolic disorder. This guide provides an objective comparison of various analytical methods used for Gal-1-P quantification, supported by experimental data from published studies. It is designed to assist laboratory professionals in selecting the most appropriate method for their specific needs, considering factors such as sensitivity, precision, and throughput.
Data Presentation: Quantitative Comparison of Methods
The performance of different analytical methods for the measurement of Galactose-1-Phosphate Uridylyltransferase (GALT) activity, a key enzyme in galactose metabolism, and direct Gal-1-P levels are summarized below. The data is compiled from various studies to provide a comparative overview.
Table 1: Comparison of GALT Activity Assay Performance
| Parameter | LC-MS/MS Assay | Fluorescent Assay |
| Limit of Quantification (LOQ) | 0.04 µmol / (g Hgb)⁻¹ · h⁻¹ (0.2% of normal control value)[1] | Not sensitive enough for activities <1-5% of normal[1][2][3] |
| Intra-assay Imprecision (CV%) | 2.1% - 9.7% (across 4 levels)[1] | - |
| Inter-assay Imprecision (CV%) | 4.5% - 13.2% (across 4 levels)[1] | - |
| Recovery | >90%[1] | - |
| Mean GALT Activity (Controls) | 24.2 (SD 3.5) µmol / (g Hgb)⁻¹ · h⁻¹[1] | 28.1 (SD 4.6) µmol / (g Hgb)⁻¹ · h⁻¹[1] |
Table 2: Comparison of Gal-1-P Direct Measurement Performance
| Parameter | GC-MS Isotope-Dilution Method |
| Linearity | Up to 2.5 mmol/L |
| Limit of Detection (LOD) | 0.55 mg/L |
| Intra-assay Imprecision (CV%) | 2.2% - 8.8% |
| Inter-assay Imprecision (CV%) | 2.2% - 8.8% |
Data for the GC-MS method is derived from a study that compared it to an established enzymatic method, highlighting its precision over a wide range of concentrations.
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for GALT Activity
This method measures the activity of the GALT enzyme by quantifying the enzymatic product.
-
Sample Preparation: Erythrocytes are lysed to release the GALT enzyme.
-
Enzymatic Reaction: The lysate is incubated with a stable isotope-labeled substrate, α-galactose-1-phosphate ([¹³C₆]-Gal-1-P).
-
Sample Cleanup: The reaction is stopped, and proteins are precipitated. The supernatant is then subjected to reversed-phase ion-pair chromatography for separation.
-
Detection: The isotope-labeled product, uridine (B1682114) diphosphate (B83284) galactose ([¹³C₆]-UDPGal), is detected by tandem mass spectrometry. Quantification is achieved by comparing the signal to an internal standard.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) for Gal-1-P Measurement
This method directly quantifies the amount of Gal-1-P in erythrocytes.
-
Sample Preparation: Red blood cells are isolated and washed.
-
Internal Standard Addition: A known amount of an isotope-labeled internal standard (alpha-D-[2-¹³C]Gal-1-P) is added to the sample.
-
Derivatization: The sugar phosphates are converted to their trimethylsilyl (B98337) (TMS) derivatives to make them volatile for GC analysis.
-
Analysis: The derivatized sample is injected into the GC-MS system. The Gal-1-P and the internal standard are separated by gas chromatography and detected by mass spectrometry.
-
Quantification: The concentration of Gal-1-P is determined by comparing the peak area of the analyte to that of the internal standard.
Visualizations
GALT Activity Assay Pathway
The following diagram illustrates the enzymatic reaction pathway that is indirectly measured in many GALT activity assays. The GALT enzyme is the rate-limiting step in this sequence.
Caption: GALT enzymatic reaction and subsequent coupled reactions.
General Workflow for Gal-1-P Measurement
This diagram outlines the typical steps involved in the laboratory measurement of Galactose-1-Phosphate.
Caption: A generalized workflow for Gal-1-P laboratory analysis.
References
- 1. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ability of an LC-MS/MS-based erythrocyte GALT enzyme assay to predict the phenotype in subjects with GALT deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ultra Fast and Sensitive Liquid Chromatography Tandem Mass Spectrometry Based Assay for Galactose-1-Phosphate Uridylyltransferase and Galactokinase Deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
Galactosemia Biomarkers: A Comparative Analysis of Galactose-1-Phosphate and Galactitol
For Immediate Publication
A detailed guide for researchers, scientists, and drug development professionals on the roles and utility of galactose-1-phosphate and galactitol as biomarkers in the diagnosis and management of classic galactosemia.
Galactosemia is a rare genetic metabolic disorder characterized by the inability to properly metabolize galactose, a sugar found in milk and also produced endogenously.[1][2][3] The most common and severe form, classic galactosemia, results from a deficiency of the enzyme galactose-1-phosphate uridylyltransferase (GALT).[4][5] This deficiency leads to the accumulation of metabolites, primarily galactose-1-phosphate (Gal-1-P) and galactitol, which are central to the pathophysiology of the disease and serve as crucial biomarkers for diagnosis and therapeutic monitoring.[1][4][6]
While a galactose-restricted diet initiated shortly after birth can prevent the acute, life-threatening complications of the disease, it does not prevent long-term complications such as cognitive deficits, speech problems, and primary ovarian insufficiency in females.[4][7][8][9] This underscores the critical need for reliable biomarkers to monitor metabolic control and potentially predict long-term outcomes. This guide provides a comprehensive comparison of the two principal biomarkers used in the management of galactosemia: Gal-1-P and galactitol.
Biochemical Basis of Biomarker Accumulation
In individuals with a functioning Leloir pathway, galactose is converted to glucose-1-phosphate through a series of enzymatic steps.[10] In classic galactosemia, the deficiency of the GALT enzyme disrupts this pathway, causing the substrate, galactose-1-phosphate (Gal-1-P), to accumulate within cells, particularly in red blood cells (RBCs).[1][2]
Simultaneously, the buildup of galactose shunts it into an alternative, the polyol pathway.[4][10] In this pathway, the enzyme aldose reductase reduces galactose to galactitol.[1][2][3] Unlike Gal-1-P, which is largely trapped intracellularly, galactitol is a sugar alcohol that can diffuse out of cells and accumulate in various tissues and body fluids, including plasma and urine, and is considered a key toxic metabolite.[1][2][4][11]
Figure 1: Simplified Galactose Metabolism in GALT Deficiency
Quantitative Comparison of Biomarkers
The clinical utility of a biomarker is determined by its sensitivity, specificity, and correlation with disease state. The following tables summarize quantitative data for Gal-1-P and galactitol in patients with classic galactosemia compared to healthy individuals.
Table 1: Galactose-1-Phosphate (Gal-1-P) Levels
| Analyte | Matrix | Patient Population | Concentration Range | Reference Range | Citation(s) |
|---|---|---|---|---|---|
| Gal-1-P | Erythrocytes (RBCs) | Untreated Newborns | >10 mg/dL (can be up to 120 mg/dL) | <1.0 mg/dL | [12] |
| Gal-1-P | Erythrocytes (RBCs) | Treated Patients | ≥1.0 mg/dL (typically 0.4-8.8 mg/dL) | <1.0 mg/dL |[6][12] |
Table 2: Galactitol Levels
| Analyte | Matrix | Patient Population | Concentration Range | Reference Range | Citation(s) |
|---|---|---|---|---|---|
| Galactitol | Plasma | Untreated Patients | 120-500 µmol/L | Undetectable or 0.08-0.86 µmol/L | [13] |
| Galactitol | Plasma | Treated Patients | 3.4-23.2 µmol/L (mean ~11 µmol/L) | Undetectable | [13][14][15] |
| Galactitol | Urine | Untreated Patients | 8,000-69,000 mmol/mol creatinine (B1669602) | 3-81 mmol/mol creatinine (age-dependent) | [13] |
| Galactitol | Urine | Treated Patients | 45-900 mmol/mol creatinine | 3-81 mmol/mol creatinine (age-dependent) |[13] |
Head-to-Head Biomarker Performance
| Feature | Galactose-1-Phosphate (Gal-1-P) | Galactitol |
| Primary Utility | Newborn screening, monitoring dietary compliance.[1] | Diagnostic confirmation, monitoring metabolic control, potential marker for long-term complications.[11][16] |
| Sample Matrix | Dried Blood Spots (DBS), Erythrocytes (RBCs).[17][18] | Plasma, Urine.[13][15] |
| Correlation with Diet | Reflects recent galactose intake (past 24 hours).[1][11] | Reflects longer-term metabolic burden and endogenous galactose production.[2][19] |
| Correlation with Clinical Outcome | Poor or unclear correlation with long-term clinical severity.[1][20] | Emerging evidence suggests a correlation with disease severity and clinical outcomes.[6] |
| Advantages | Well-established for newborn screening; quantitative assays are widely available.[5] | Better reflects total body galactose burden; not solely dependent on recent diet; detectable in multiple fluids.[19] |
| Limitations | High intra-individual biological variability.[21] Poorly predicts long-term complications.[11] Can be affected by blood transfusions.[17] | Levels are age-dependent, especially in urine, requiring age-matched reference ranges.[11][13][15] |
Experimental Protocols
Accurate quantification of these biomarkers is essential for clinical decision-making. The methodologies have evolved from enzymatic assays to more sensitive and specific mass spectrometry techniques.
Quantification of Galactose-1-Phosphate in Dried Blood Spots
The measurement of Gal-1-P from dried blood spots (DBS) is a cornerstone of newborn screening programs.[5][22]
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: A 3mm punch from a DBS card is placed into a microtiter plate. An extraction solution containing an internal standard (e.g., ¹³C₆-labeled Gal-1-P) is added.[23] The plate is incubated to allow for the extraction of the analyte.
-
Cleanup: Proteins are precipitated, and the supernatant containing Gal-1-P is transferred for analysis.
-
Chromatographic Separation: The extract is injected into an LC system. Gal-1-P is separated from other components on a suitable column (e.g., reversed-phase ion-pair chromatography).[23]
-
Mass Spectrometry Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. Gal-1-P and its internal standard are detected and quantified using multiple reaction monitoring (MRM).[23][24]
-
Quantification: The concentration of Gal-1-P is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[23]
Figure 2: LC-MS/MS Workflow for Gal-1-P from DBS
Quantification of Galactitol in Plasma or Urine
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used method for quantifying galactitol.[11][14]
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: An aliquot of plasma or urine is mixed with an internal standard (e.g., a stable isotope-labeled galactitol).
-
Derivatization: Galactitol is a polar molecule and requires derivatization to become volatile for GC analysis. This is typically achieved by forming acetate (B1210297) or trimethylsilyl (B98337) (TMS) derivatives.[11]
-
Extraction: The derivatized galactitol is extracted into an organic solvent.
-
GC Separation: The organic extract is injected into a gas chromatograph, where the derivatized galactitol is separated from other compounds based on its boiling point and interaction with the column's stationary phase.
-
MS Detection: The separated compounds are ionized and detected by a mass spectrometer. The instrument is set to monitor specific ion fragments characteristic of derivatized galactitol and its internal standard.
-
Quantification: The concentration of galactitol is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[14]
Clinical Significance and Future Directions
Galactose-1-Phosphate remains the primary biomarker for newborn screening, allowing for the critical early detection and dietary intervention that prevents acute neonatal illness.[5][16] Its utility in long-term monitoring is primarily as an indicator of dietary compliance, though its correlation with chronic complications is weak.[1][11][21]
Galactitol is emerging as a more valuable biomarker for assessing the overall metabolic burden and may better reflect the processes leading to long-term complications.[2][19] Recent studies have shown a correlation between plasma galactitol levels and the severity of clinical outcomes, making it a promising marker for monitoring disease progression and the efficacy of novel therapies, such as aldose reductase inhibitors.
The development of highly sensitive LC-MS/MS methods allows for the simultaneous measurement of multiple metabolites from a single sample, which may provide a more comprehensive picture of the metabolic state in galactosemia patients.[6][25] Future research should focus on large-scale longitudinal studies to further validate the correlation between these biomarkers, particularly galactitol, and specific long-term outcomes. This will be crucial for guiding therapeutic strategies and evaluating the success of new treatments aimed at mitigating the chronic burden of this disease.
References
- 1. Galactosemia Mechanism of Disease | HCP | Galactosemia.com [galactosemia.com]
- 2. galactosemia.org [galactosemia.org]
- 3. Galactosemia - Wikipedia [en.wikipedia.org]
- 4. Galactosemia: Biochemistry, Molecular Genetics, Newborn Screening, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Newborn Screening for Galactosemia in the United States: Looking Back, Looking Around, and Looking Ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ejhm.journals.ekb.eg [ejhm.journals.ekb.eg]
- 7. researchgate.net [researchgate.net]
- 8. Galactose-1-Phosphate Uridyltransferase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Galactose-1-Phosphate Uridyltransferase Deficiency (Galactosemia): Background, Pathophysiology, Epidemiology [emedicine.medscape.com]
- 10. Galactose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 11. Urinary galactitol quantitation by gas chromatography–mass spectrometry for the diagnosis of galactosemia - Clinical Laboratory int. [clinlabint.com]
- 12. Classic Galactosemia and Clinical Variant Galactosemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Galactitol in galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Plasma galactose and galactitol concentration in patients with galactose-1-phosphate uridyltransferase deficiency galactosemia: determination by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Urine and plasma galactitol in patients with galactose-1-phosphate uridyltransferase deficiency galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Importance of Neonatal Screening for Galactosemia [mdpi.com]
- 17. mayocliniclabs.com [mayocliniclabs.com]
- 18. Colorimetric determination of galactose and galactose-1-phosphate from dried blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. appliedtherapeutics.com [appliedtherapeutics.com]
- 20. Deep phenotyping classical galactosemia: clinical outcomes and biochemical markers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Biochemical monitoring of treatment for galactosaemia: biological variability in metabolite concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. OBM Genetics | Newborn Screening for Classic Galactosemia: Biochemical Testings, Challenges, and Future [lidsen.com]
- 23. researchgate.net [researchgate.net]
- 24. Galactose-1-Phosphate Analyzed with LCMS - AppNote [mtc-usa.com]
- 25. lidsen.com [lidsen.com]
A Comparative Analysis of Galactose-1-Phosphate Uridylyltransferase (GALT) Activity Across Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data
Galactose-1-Phosphate Uridylyltransferase (GALT) is a critical enzyme in the Leloir pathway, responsible for the conversion of galactose-1-phosphate to glucose-1-phosphate. Deficiencies in GALT activity lead to the inherited metabolic disorder galactosemia. Understanding the differential activity of GALT across various cell types is paramount for elucidating disease pathophysiology, developing targeted therapies, and designing accurate diagnostic assays. This guide provides a comparative analysis of GALT activity in erythrocytes, leukocytes, fibroblasts, and liver cells, supported by experimental data and detailed methodologies.
Quantitative Comparison of GALT Activity
The following table summarizes the reported GALT activity in different human cell types. It is important to note that direct comparative studies are limited, and activity levels are often reported in units specific to the cell type and assay method. Where possible, data has been normalized to activity per milligram of total protein for a more direct comparison.
| Cell Type | Reported GALT Activity (Healthy Individuals) | Method of Normalization | Key References |
| Erythrocytes | 18.5 - 28.5 µmol/h/g Hb | Per gram of hemoglobin | [1] |
| ~ 0.31 - 0.48 µmol/min/g Hb | Converted from µmol/h/g Hb | [1] | |
| Leukocytes | Activity comparable to erythrocytes in some cases | Per milligram of protein (inferred) | [2] |
| Fibroblasts (cultured) | Detectable activity, but quantitative data from healthy controls is not consistently reported in standardized units. In galactosemic patients, activity is absent or severely reduced. | Per milligram of protein | [3][4][5] |
| Liver Cells | Highest GALT activity among tissues in animal models. Human data suggests high activity but specific quantitative values in standardized units are not readily available. | Per milligram of protein | [1] |
Note on Data Interpretation: The majority of quantitative GALT activity data in humans comes from studies on erythrocytes due to their accessibility and use in newborn screening for galactosemia. Data from other cell types, particularly liver cells from healthy individuals, is less common in the literature. Animal model studies consistently show the liver as the site of highest GALT activity, which is expected given its central role in metabolism.
Experimental Protocols for GALT Activity Measurement
Accurate quantification of GALT activity is crucial for comparative analysis. Two common methods are the indirect fluorometric assay and the more specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay.
Indirect Fluorometric Assay for Cultured Cells (e.g., Fibroblasts) and Tissue Homogenates
This method indirectly measures GALT activity by quantifying the production of NADPH in a series of coupled enzymatic reactions, where GALT is the rate-limiting step.
a. Cell/Tissue Lysate Preparation:
-
Culture cells (e.g., fibroblasts) to confluence. For tissues, obtain fresh or frozen samples.
-
Harvest cells or homogenize tissue in a non-denaturing lysis buffer (e.g., RIPA buffer without EDTA).
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble proteins.
-
Determine the total protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay). This is crucial for normalizing enzyme activity.[5]
b. GALT Activity Assay:
-
Prepare a reaction mixture containing UDP-glucose, NADP+, phosphoglucomutase, and glucose-6-phosphate dehydrogenase.
-
In a 96-well plate, add a standardized amount of cell or tissue lysate (e.g., 10-20 µg of total protein) to duplicate wells.[5]
-
To one set of wells, add the complete reaction mixture including the GALT substrate, galactose-1-phosphate.
-
To the other set of wells (control), add a reaction mixture lacking galactose-1-phosphate.
-
Incubate the plate at 37°C.
-
Measure the fluorescence of NADPH (excitation ~340 nm, emission ~460 nm) at multiple time points.
-
Calculate GALT activity by subtracting the fluorescence of the control wells from the test wells and normalizing to the total protein concentration and incubation time.
LC-MS/MS Based Assay for Erythrocytes
This method directly measures the product of the GALT reaction, offering high specificity and sensitivity.
a. Hemolysate Preparation:
-
Collect whole blood in an EDTA-containing tube.
-
Wash the red blood cells with saline to remove plasma and other blood components.
-
Lyse the packed red blood cells with a lysing buffer.
-
Determine the hemoglobin concentration of the hemolysate for normalization.[6]
b. GALT Activity Assay:
-
Prepare a reaction mixture containing a stable isotope-labeled galactose-1-phosphate (e.g., [¹³C₆]-Gal-1-P) and UDP-glucose.
-
Incubate a standardized amount of hemolysate with the reaction mixture at 37°C.
-
Stop the reaction and precipitate proteins.
-
Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the formation of the isotope-labeled product, UDP-galactose.
-
Calculate GALT activity based on the amount of product formed, normalized to the hemoglobin concentration and incubation time.[6]
Signaling Pathway and Experimental Workflow Diagrams
To visualize the key processes involved in GALT function and its measurement, the following diagrams are provided in Graphviz DOT language.
The Leloir Pathway of Galactose Metabolism
Caption: The Leloir pathway illustrating the central role of GALT.
Experimental Workflow for GALT Activity Assay
Caption: A generalized workflow for measuring GALT enzyme activity.
Conclusion
This comparative guide highlights the differential activity of GALT across various cell types, with the liver exhibiting the highest levels. While erythrocytes are the most common cell type for GALT activity measurement due to their clinical relevance in galactosemia diagnostics, understanding the enzyme's function in other cells like fibroblasts and hepatocytes is crucial for comprehensive research and therapeutic development. The provided experimental protocols offer a foundation for consistent and comparable GALT activity assessment. Future research should focus on establishing standardized reporting units and conducting direct comparative studies across a wider range of human cell types to build a more complete picture of GALT's role in health and disease.
References
- 1. mayocliniclabs.com [mayocliniclabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Culture of galactosaemic fibroblasts in the presence of galactose: effect of inosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. unitedformetabolicdiseases.nl [unitedformetabolicdiseases.nl]
- 5. web-api.polscientific.com [web-api.polscientific.com]
- 6. A quantitative cytochemical assay of beta-galactosidase in single cultured human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
GALT Assay Performance in G6PD Deficient Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of galactose-1-phosphate uridyltransferase (GALT) enzyme activity is critical for the diagnosis of galactosemia, a rare genetic metabolic disorder. However, the performance of commonly used GALT assays can be significantly impacted by a co-existing glucose-6-phosphate dehydrogenase (G6PD) deficiency, the most common human enzyme deficiency. This guide provides an objective comparison of GALT assay methodologies, supported by experimental data, to aid researchers in selecting the appropriate assay and interpreting results when G6PD deficiency is a potential variable.
The Challenge: G6PD Interference in GALT Assays
The most widely used method for newborn screening of galactosemia is the Beutler spot assay. This is a coupled enzyme assay where the activity of GALT is indirectly measured by monitoring the production of NADPH, which fluoresces under UV light. A critical step in this reaction pathway is the conversion of glucose-6-phosphate to 6-phosphogluconate by the G6PD enzyme.[1][2][3][4]
In individuals with G6PD deficiency, the reduced activity of this enzyme leads to a decreased rate of NADPH production, even if GALT activity is normal. This results in a falsely low or absent fluorescent signal, leading to a false-positive diagnosis of galactosemia.[1][2][3] Severe G6PD deficiency is required to trigger a presumptive positive newborn screen for galactosemia when using the Beutler spot assay.[1]
Comparative Analysis of GALT Assay Methodologies
To overcome the limitations of the Beutler assay, particularly in populations with a high prevalence of G6PD deficiency, alternative methods have been developed. The following table summarizes the performance of key GALT assay methodologies.
| Assay Method | Principle | Performance in G6PD Deficient Samples | Advantages | Disadvantages |
| Beutler Spot Assay | Coupled enzymatic reaction measuring NADPH fluorescence. GALT is the rate-limiting enzyme in a pathway that requires functional G6PD.[1][2][4] | High risk of false-positive results. G6PD deficiency leads to reduced NADPH production, mimicking low GALT activity.[1][3] | Inexpensive, efficient for mass screening.[1][4] | Susceptible to interference from G6PD deficiency, leading to misdiagnosis.[1][2] Qualitative or semi-quantitative.[2][5] |
| Quantitative Fluorometric Assay | Similar principle to the Beutler spot assay but provides a quantitative measure of NADPH production. | Still susceptible to G6PD interference, though quantitative results may provide more nuance than the qualitative spot test. | Provides a quantitative GALT activity value. | Can still be misleading in G6PD deficient individuals. Inadequate sensitivity for very low GALT activity.[6][7] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Directly measures the enzymatic product of the GALT reaction (UDP-galactose) using stable isotope-labeled substrates.[6][8][9] | Not affected by G6PD status. Provides a direct and accurate measurement of GALT activity.[2] | High specificity and sensitivity; can quantify very low levels of residual GALT activity.[6][9][10] Considered the gold standard for confirmation. | Higher cost and complexity; requires specialized equipment and expertise.[6] |
Experimental Protocols
Beutler Spot Assay for GALT Activity (Principle)
The Beutler spot assay is a semi-quantitative fluorescence-based method performed on dried blood spots.
-
Sample Preparation: A disc is punched from a dried blood spot and placed into a microplate well.
-
Reaction Mixture: A reaction cocktail is added to the well. This cocktail contains galactose-1-phosphate (the GALT substrate), UDP-glucose, and NADP+.
-
Enzymatic Cascade: If GALT is active, it converts galactose-1-phosphate and UDP-glucose to UDP-galactose and glucose-1-phosphate. Endogenous enzymes in the blood spot, including phosphoglucomutase (PGM) and G6PD, then convert glucose-1-phosphate to 6-phosphogluconate. The G6PD-catalyzed step reduces NADP+ to NADPH.
-
Detection: After incubation, the reaction mixture is spotted onto filter paper. The presence of NADPH is visualized as fluorescence under UV light. The intensity of the fluorescence is proportional to the GALT activity.
LC-MS/MS Assay for GALT Activity (Principle)
This method provides a direct and quantitative measurement of GALT enzyme activity.
-
Sample Preparation: An extract is prepared from a dried blood spot or red blood cells.
-
Enzymatic Reaction: The sample extract is incubated with a reaction mixture containing a stable isotope-labeled substrate, such as [¹³C₆]-galactose-1-phosphate.
-
Product Formation: Active GALT enzyme in the sample converts the labeled substrate into a labeled product, [¹³C₆]-UDP-galactose.
-
Detection and Quantification: The reaction mixture is analyzed by LC-MS/MS. The instrument separates the labeled product from other components and quantifies it based on its specific mass-to-charge ratio. The amount of labeled product formed is directly proportional to the GALT enzyme activity in the sample.[6][8][9]
Mitigating False Positives: The Two-Tier Screening Approach
To address the high false-positive rate of the Beutler assay, many newborn screening programs have adopted a two-tier screening strategy.
-
First Tier: All newborns are screened using the Beutler spot assay for GALT activity.
-
Second Tier: Samples that show low or absent GALT activity in the first tier are then tested for total galactose (galactose and galactose-1-phosphate) levels.
This approach helps to differentiate between true classic galactosemia and other conditions:
-
Low GALT Activity + High Total Galactose: Highly indicative of classic galactosemia.
-
Low GALT Activity + Normal Total Galactose: Suggests a false-positive GALT result, potentially due to G6PD deficiency or another enzyme deficiency in the Beutler assay pathway.[11]
A two-tiered approach has been shown to significantly increase the positive predictive value (PPV) for galactosemia screening, from as low as 8% to 79% in one study.[11]
Visualizing the Pathways and Workflows
Conclusion and Recommendations
The potential for G6PD deficiency to cause false-positive results in Beutler-based GALT assays is a significant concern in clinical and research settings. For routine newborn screening, a two-tier approach that incorporates total galactose measurement is an effective strategy to improve the accuracy of galactosemia diagnosis.
References
- 1. False-Positive Newborn Screen Using the Beutler Spot Assay for Galactosemia in Glucose-6-Phosphate Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. False-Positive Newborn Screen Using the Beutler Spot Assay for Galactosemia in Glucose-6-Phosphate Dehydrogenase Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Ultra Fast and Sensitive Liquid Chromatography Tandem Mass Spectrometry Based Assay for Galactose-1-Phosphate Uridylyltransferase and Galactokinase Deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The ability of an LC-MS/MS-based erythrocyte GALT enzyme assay to predict the phenotype in subjects with GALT deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Secondary Reporting of G6PD Deficiency on Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of GALT Assays: Navigating Radioactive and Non-Radioactive Methods in Research and Drug Development
For researchers, scientists, and drug development professionals, the accurate measurement of Galactose-1-Phosphate Uridylyltransferase (GALT) activity is critical for advancing our understanding and treatment of galactosemia and other metabolic disorders. The choice of assay methodology can significantly impact experimental outcomes, throughput, and safety. This guide provides an objective comparison of traditional radioactive GALT assays with modern non-radioactive alternatives, supported by experimental data and detailed protocols to inform your selection process.
The landscape of GALT activity measurement has evolved from reliance on radiolabeled substrates to a variety of non-radioactive techniques, each with distinct advantages and limitations. This comparison delves into the performance of radioactive assays, fluorescence-based assays, liquid chromatography-tandem mass spectrometry (LC-MS/MS), high-performance liquid chromatography (HPLC), and enzyme-linked immunosorbent assays (ELISA) to guide researchers in selecting the most appropriate method for their specific needs.
Performance Comparison: A Quantitative Overview
The selection of a GALT assay often hinges on a trade-off between sensitivity, throughput, and safety. The following table summarizes the key quantitative performance characteristics of each major assay type.
| Assay Type | Principle | Limit of Quantification (LOQ) | Linearity | Throughput | Key Advantages | Key Disadvantages |
| Radioactive Assay | Measures the incorporation of a radiolabeled galactose-1-phosphate into UDP-galactose.[1] | As low as 0.1% of normal control values.[2] | Typically linear over a narrow range. | Low | High sensitivity for very low enzyme activity.[3] | Safety concerns (use of radioactivity), labor-intensive, potential for interference from impure substrates.[4][5] |
| Fluorescence Assay | Indirectly measures GALT activity by coupling the production of glucose-1-phosphate to a series of reactions that generate a fluorescent product (e.g., NADPH).[4] | ~2.5 U/dL.[6] | Dependent on the linear range of the coupled enzyme reactions. | High | High throughput, no radioactivity. | Can be nonspecific, may have lower sensitivity for very low GALT activity.[3] |
| LC-MS/MS Assay | Directly measures the enzymatic product (e.g., ¹³C₆-UDPGal) from a stable isotope-labeled substrate using mass spectrometry.[3][5] | As low as 0.2% of normal control value (0.04 µmol·(g Hgb)⁻¹·h⁻¹).[3][7] | Wide linear range (e.g., 0.2% to 180% of normal activity).[5] | Moderate | High sensitivity and specificity, can measure both low and normal activity.[5][8] | Requires specialized equipment, can be moderate in throughput. |
| HPLC Assay | Separates and quantifies the enzymatic product (UDP-galactose) from the substrate (UDP-glucose) using high-performance liquid chromatography with UV detection.[9] | Not explicitly stated, but able to detect very low activity in patients with classical galactosemia.[9] | Linear with incubation times up to 80 minutes and between 0 and 42.5 nmol hemoglobin.[9] | Moderate | Reliable, convenient, and direct measurement without radioactivity.[9] | May be less sensitive than LC-MS/MS for extremely low activity levels.[8] |
| ELISA | Quantifies the amount of GALT protein present in a sample using a sandwich immunoassay format.[8] | Dependent on the standard curve, typically in the ng/mL range.[8] | Dependent on the standard curve. | High | High throughput, measures protein quantity directly. | Does not measure enzymatic activity, only protein presence.[8] |
Experimental Protocols: A Closer Look at the Methodologies
Detailed and robust experimental protocols are fundamental to reproducible and reliable results. Below are the methodologies for the key radioactive and non-radioactive GALT assays.
Radioactive GALT Assay Protocol
This method relies on the enzymatic conversion of a radiolabeled substrate and subsequent separation and quantification of the radiolabeled product.
Principle: GALT in the sample (e.g., erythrocyte lysate) catalyzes the transfer of a radiolabeled galactose-1-phosphate ([¹⁴C]-Gal-1-P) to UDP-glucose, forming [¹⁴C]-UDP-galactose. The radiolabeled product is then separated from the unreacted substrate and quantified.[1]
Materials:
-
[¹⁴C]-Galactose-1-Phosphate (high specific activity)
-
UDP-glucose
-
Erythrocyte lysate (or other sample)
-
Reaction buffer (e.g., glycine (B1666218) buffer, pH 8.7)
-
DEAE-TLC plates
-
Developing solvent (e.g., 0.05 M LiCl)
-
Scintillation counter
Procedure:
-
Sample Preparation: Prepare erythrocyte lysates from whole blood samples. It may be necessary to dialyze the lysate to remove endogenous substrates.[2]
-
Reaction Setup: In a microcentrifuge tube, combine the erythrocyte lysate, reaction buffer, UDP-glucose, and [¹⁴C]-Gal-1-P. Include control reactions without UDP-glucose.[1]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).[1]
-
Separation: Spot the reaction mixtures onto a DEAE-TLC plate.[1] Develop the TLC plate using the developing solvent to separate [¹⁴C]-UDP-galactose from unreacted [¹⁴C]-Gal-1-P.
-
Quantification: Visualize the spots (e.g., by autoradiography) and scrape the corresponding areas into scintillation vials. Measure the radioactivity using a scintillation counter.
-
Calculation: Calculate GALT activity by quantifying the amount of radioactivity transferred to UDP-galactose relative to the total radioactivity added to the reaction, normalized to the hemoglobin concentration of the lysate.[1]
Non-Radioactive GALT Assay Protocols
1. Fluorescence-Based Assay Protocol
This is an indirect, coupled-enzyme assay that results in the generation of a fluorescent signal.
Principle: GALT activity produces glucose-1-phosphate, which is then converted through a series of enzymatic reactions involving phosphoglucomutase and glucose-6-phosphate dehydrogenase, ultimately leading to the reduction of NADP⁺ to NADPH. The fluorescence of NADPH is measured as an indicator of GALT activity.[4]
Materials:
-
Sample lysate (cells or tissues)
-
GALT Activity Assay Reaction Buffer (containing UDP-glucose, galactose-1-phosphate, and NADP⁺)
-
GALT Activity Assay Control Buffer (lacking galactose-1-phosphate)
-
96-well plate
-
Plate shaker
-
Incubator (37°C)
-
Fluorescence microplate reader (Excitation ~360 nm, Emission ~460 nm)
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates in a suitable buffer (e.g., HEPES/KOH lysis buffer).[4] Determine the total protein concentration of the lysate.
-
Assay Setup: Add duplicate samples to a 96-well plate. To one set of duplicates, add the GALT Activity Assay Reaction Buffer. To the other set, add the GALT Activity Assay Control Buffer.[4]
-
Incubation: Shake the plate for 1 minute and then incubate at 37°C for 1.5 hours.[4]
-
Measurement: After incubation, shake the plate again for 1 minute.[4] Measure the fluorescence at the appropriate wavelengths.
-
Calculation: Subtract the fluorescence of the control buffer wells from the reaction buffer wells to determine the net fluorescence, which is proportional to GALT activity.
2. LC-MS/MS Assay Protocol
This direct and highly sensitive method uses a stable isotope-labeled substrate and mass spectrometry for detection.
Principle: The assay measures the conversion of a stable isotope-labeled substrate, such as [¹³C₆]-Gal-1-P, to the corresponding labeled product, [¹³C₆]-UDPGal, by GALT. The product is then quantified using liquid chromatography-tandem mass spectrometry.[3][5]
Materials:
-
[¹³C₆]-Galactose-1-Phosphate
-
UDP-glucose
-
Sample lysate
-
Internal standard (e.g., [¹³C₆]-Glu-1-P)
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Prepare hemolysate from erythrocytes.
-
Reaction: Incubate the hemolysate with [¹³C₆]-Gal-1-P and UDP-glucose for a specific time (e.g., 30 minutes).[3]
-
Quenching and Extraction: Stop the reaction and extract the analytes.
-
LC-MS/MS Analysis: Inject the extracted sample into the LC-MS/MS system. Separate the analytes using a suitable column (e.g., reversed-phase ion-pair chromatography).[7] Detect and quantify the product ([¹³C₆]-UDPGal) and internal standard by monitoring specific mass transitions.[7]
-
Calculation: Determine GALT activity based on the ratio of the product peak area to the internal standard peak area, calibrated against a standard curve.
Visualizing the Pathways and Workflows
To further clarify the processes involved in GALT function and its measurement, the following diagrams illustrate the GALT enzymatic reaction, a typical experimental workflow for assessing GALT assays, and the broader signaling context.
Conclusion: Selecting the Right Tool for the Job
The choice between radioactive and non-radioactive GALT assays is a critical decision that depends on the specific research question, available resources, and desired throughput.
-
Radioactive assays , while offering high sensitivity for residual enzyme activity, are increasingly being replaced due to safety concerns and laborious protocols.
-
Fluorescence-based assays provide a high-throughput, non-radioactive alternative suitable for screening large numbers of samples, although they may lack the sensitivity and specificity of other methods for certain applications.
-
LC-MS/MS and HPLC assays have emerged as powerful tools, offering direct, highly sensitive, and specific measurement of GALT activity. These methods are particularly valuable for confirming diagnoses, studying variant enzyme forms, and in drug development where precise quantification is paramount.
-
ELISA is a useful tool for quantifying GALT protein levels, which can complement activity assays, but it does not provide a measure of enzymatic function.
For drug development professionals and researchers investigating the nuances of GALT function and modulation, the high sensitivity and specificity of LC-MS/MS make it an increasingly favored method. However, for large-scale screening applications, the convenience and throughput of fluorescence-based assays may be more appropriate. Ultimately, a thorough understanding of the principles and performance characteristics of each assay is essential for generating accurate, reliable, and impactful data in the study of GALT and its role in human health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Radiochemical assay of minute quantities of galactose-1-phosphate uridyltransferase activity in erythrocytes and leukocytes of galactosemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web-api.polscientific.com [web-api.polscientific.com]
- 5. Ultra Fast and Sensitive Liquid Chromatography Tandem Mass Spectrometry Based Assay for Galactose-1-Phosphate Uridylyltransferase and Galactokinase Deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Direct non-radioactive assay of galactose-1-phosphate:uridyltransferase activity using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Contentious Link: Galactose-1-Phosphate Levels and Clinical Outcomes in Classic Galactosemia
A guide for researchers and drug development professionals on the correlation of Galactose-1-Phosphate (Gal-1-P) with clinical severity in classic galactosemia, presenting comparative data and experimental methodologies.
For decades, erythrocyte Galactose-1-Phosphate (Gal-1-P) has been the primary biomarker for monitoring dietary compliance in individuals with classic galactosemia. However, its role as a predictive marker for long-term clinical outcomes remains a subject of intense debate within the scientific community. While some studies suggest a direct correlation between elevated Gal-1-P levels and the severity of long-term complications, others have failed to establish a significant association, highlighting the complexity of galactosemia pathophysiology. This guide provides an objective comparison of key findings, details relevant experimental protocols, and visualizes the underlying biochemical and research workflows.
Data on Gal-1-P Levels and Clinical Outcomes: A Comparative Analysis
The following table summarizes quantitative data from studies investigating the correlation between erythrocyte Gal-1-P concentrations and various long-term clinical outcomes in patients with classic galactosemia on a galactose-restricted diet.
| Clinical Outcome | Study Population | Gal-1-P Levels (Group 1) | Clinical Finding (Group 1) | Gal-1-P Levels (Group 2) | Clinical Finding (Group 2) | Conclusion |
| General Long-Term Complications | 34 galactosemia patients | ≤1.7 mg/dL (n=13) | 1 of 11 patients (>3 yo) developed neurological and severe behavioral problems. | ≥2.0 mg/dL (n=21) | 17 of 20 patients (>3 yo) presented with one or more long-term complications. | Patients with higher Gal-1-P levels are more likely to have negative long-term outcomes.[1] |
| Intellectual Outcome | 56 classical galactosemia patients | Not specified for outcome groups | Patients with poor intellectual outcome (IQ < 85). | Not specified for outcome groups | Patients with normal intellectual outcome (IQ ≥ 85). | No significant differences in Gal-1-P levels were found between patients with poor and normal intellectual outcomes.[2][3] |
| Movement Disorders | 36 tested classical galactosemia patients | Not specified for outcome groups | Patients with movement disorders. | Not specified for outcome groups | Patients without movement disorders. | No significant differences in Gal-1-P levels were found between patients with or without movement disorders.[2][3] |
| Primary Ovarian Insufficiency (POI) | 17 female classical galactosemia patients (≥12 yo) | Not specified for outcome groups | Females diagnosed with POI. | Not specified for outcome groups | Females without POI. | No significant differences in Gal-1-P levels were found between patients with or without POI.[2][3] |
| GALT Genotype Correlation | 77 classic galactosemia patients | Varied by genotype | Significant differences in RBC Gal-1-P concentrations among different GALT genotypes were observed. | N/A | N/A | Gal-1-P levels in RBCs on treatment likely reflect the overall functional impairment of GALT.[4] |
Experimental Protocols
Accurate and reproducible measurement of Gal-1-P is critical for both patient monitoring and research. Several methods are employed, with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most common.
Protocol: Quantification of Erythrocyte Galactose-1-Phosphate by GC-MS
This protocol provides a general outline for the determination of Gal-1-P in red blood cells.
1. Sample Preparation:
- Collect whole blood in a sodium heparin tube.
- Centrifuge to separate plasma and buffy coat from erythrocytes.
- Wash the erythrocyte pellet with a saline solution.
- Lyse the erythrocytes with deionized water.
2. Deproteinization:
- Add a solution of acetone (B3395972) and methanol (B129727) (1:1) to the erythrocyte lysate to precipitate proteins.[5]
- Centrifuge to pellet the precipitated proteins.
3. Derivatization:
- Transfer the supernatant to a new tube and evaporate to dryness.
- Add a derivatizing agent (e.g., a silylating agent) to the dried extract to make the Gal-1-P volatile for GC analysis.
- Incubate at an elevated temperature to ensure complete derivatization.
4. GC-MS Analysis:
- Inject the derivatized sample into the gas chromatograph.
- The sample is vaporized and carried by an inert gas through a capillary column, which separates the components based on their boiling points and interactions with the column's stationary phase.
- The separated components then enter the mass spectrometer, where they are ionized and fragmented.
- The mass spectrometer detects and quantifies the characteristic fragments of the derivatized Gal-1-P.
5. Quantification:
- A standard curve is generated using known concentrations of Gal-1-P.
- The concentration of Gal-1-P in the sample is determined by comparing its peak area to the standard curve.
Visualizing the Context
To better understand the role of Gal-1-P, it is essential to visualize its position in the metabolic pathway and the typical workflow for investigating its clinical correlation.
Caption: The Leloir Pathway of Galactose Metabolism.
Caption: Experimental Workflow for Clinical Correlation.
Conclusion
The relationship between erythrocyte Gal-1-P levels and long-term clinical outcomes in classic galactosemia is not straightforward. While some evidence suggests that higher Gal-1-P concentrations are associated with a greater likelihood of negative outcomes, other studies have not found a direct correlation with specific complications such as intellectual impairment, movement disorders, or primary ovarian insufficiency.[1][2][3] This discrepancy underscores the multifactorial nature of the disease, where factors beyond Gal-1-P, such as GALT genotype and the endogenous production of galactose, likely play significant roles.[2][4]
For researchers and drug development professionals, this highlights the need for more comprehensive biomarker strategies that go beyond a single analyte. Future research should focus on longitudinal studies that incorporate multi-omic approaches to identify a panel of biomarkers that, in conjunction with Gal-1-P, can more accurately predict clinical trajectories and treatment responses in individuals with classic galactosemia.
References
- 1. Biochemical changes and clinical outcomes in 34 patients with classic galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of genotype on galactose-1-phosphate in classic galactosemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. web-api.polscientific.com [web-api.polscientific.com]
Safety Operating Guide
Navigating the Disposal of Galactose 1-Phosphate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. Galactose 1-phosphate, a key intermediate in galactose metabolism, requires careful handling and disposal. While specific regulations for this compound are not individually detailed, adherence to general laboratory chemical waste procedures is paramount. This guide provides essential, step-by-step information for the safe and logistical management of this compound waste.
Immediate Safety and Disposal Plan
The primary approach to disposing of this compound is to treat it as a chemical waste and manage it through your institution's Environmental Health and Safety (EHS) program.[1] It is crucial to consult your local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.
Step-by-Step Disposal Procedure:
-
Waste Characterization: Determine if the this compound waste is hazardous. According to available Safety Data Sheets (SDS), this compound and its salts are not classified as hazardous substances. However, it is the responsibility of the waste generator to properly characterize all waste materials according to applicable regulatory entities.[2] If mixed with other substances, the entire mixture must be evaluated.
-
Container Selection and Management:
-
Use a compatible, leak-proof container with a secure screw-on cap.[3] Plastic containers are often preferred over glass when compatibility is not an issue.[1]
-
Ensure the container is in good condition, free from rust or leaks.[4]
-
Keep the waste container closed except when adding waste.[3]
-
Store the container in a designated hazardous waste storage area, also known as a Satellite Accumulation Area (SAA).[5][6]
-
Utilize secondary containment to capture any potential spills or leaks.[3]
-
-
Labeling:
-
Label the waste container clearly with the words "Hazardous Waste".[1]
-
Include the full chemical name, "this compound," and its quantity. For mixtures, list each chemical component.[1] Abbreviations and chemical formulas are not permitted.[1]
-
Record the date of waste generation.[1]
-
Provide the place of origin (e.g., department, room number) and the Principal Investigator's name and contact information.[1]
-
-
Disposal Request:
Disposal Restrictions:
-
Do not dispose of this compound in the regular trash. [1][7]
-
Do not dispose of this compound down the drain unless you have written permission from your EHS department. [1][7] Drain disposal is generally reserved for small quantities of non-hazardous, water-soluble substances with a neutral pH.[7][8]
-
Do not evaporate chemicals as a method of disposal. [9]
Quantitative Data for Laboratory Waste Disposal
The following table summarizes key quantitative parameters often found in laboratory chemical waste guidelines. These are general guidelines and may vary based on your institution's specific policies and local regulations.
| Parameter | Guideline | Source |
| Drain Disposal pH Range | 5.5 - 10.5 | [7] |
| Maximum Quantity for Drain Disposal | A few hundred grams or milliliters per day (with approval) | [7] |
| Hazardous Waste Storage Time Limit | Must be collected within 90 days from the start of accumulation | [3] |
| Maximum Accumulation Volume | Up to 55 gallons of an individual hazardous waste stream | [3] |
| Empty Container Rinsing | Triple rinse with a suitable solvent | [4][9] |
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found in the search results. The standard procedure is to follow the general chemical waste disposal guidelines outlined by regulatory bodies and institutional EHS departments. The key "protocol" is the administrative and handling procedure for hazardous waste collection.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. westliberty.edu [westliberty.edu]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. acs.org [acs.org]
- 8. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 9. vumc.org [vumc.org]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
